(1R)-1-[4-(trifluoromethyl)phenyl]ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-[4-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6,13H,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXIDIAEXNLCFT-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381248 | |
| Record name | (1R)-1-[4-(trifluoromethyl)phenyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76155-79-8 | |
| Record name | (1R)-1-[4-(trifluoromethyl)phenyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R)-1-[4-(trifluoromethyl)phenyl]ethanol is a chiral alcohol of significant interest in the pharmaceutical industry. Its importance is primarily attributed to its role as a key building block in the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists, a class of drugs instrumental in the treatment of HIV-1 infection.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an examination of its biological relevance, particularly in the context of the CCR5 signaling pathway.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the tables below. These values have been compiled from various sources and include both experimentally determined and computationally predicted data.
General Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 76155-79-8 | |
| Molecular Formula | C₉H₉F₃O | [2] |
| Molecular Weight | 190.16 g/mol | [2] |
| Appearance | Clear colorless to pale yellow liquid | [3] |
Physicochemical Data
| Property | Value | Method | Source(s) |
| Boiling Point | 233 °C at 760 mmHg106-107 °C at 8 mmHg | Experimental | |
| Density | 1.237 g/mL at 25 °C | Experimental | [3] |
| Refractive Index | n20/D 1.458 | Experimental | [3] |
| Flash Point | 98 °C | Experimental | |
| logP | 2.3 | Computed | [2] |
| pKa | 13.98 ± 0.20 | Computed | [3] |
| Solubility | Data not available. Expected to be soluble in polar organic solvents and sparingly soluble in water. | - | - |
Spectroscopic Data
The following sections provide spectroscopic data for 1-[4-(trifluoromethyl)phenyl]ethanol. Note that the NMR and IR data are for the (S)-enantiomer, which is spectroscopically identical to the (R)-enantiomer in a non-chiral environment, with the exception of optical rotation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): δ 7.62 (d, J = 8.0 Hz, 2H), 7.50 (d, J = 8.0 Hz, 2H), 4.98 (q, J = 6.4 Hz, 1H), 1.92 (s, 1H), 1.51 (d, J = 6.4 Hz, 3H).
¹³C NMR (100 MHz, CDCl₃): δ 149.9, 129.9 (q, J = 32.4 Hz), 125.8, 125.5 (q, J = 3.8 Hz), 124.2 (q, J = 272.0 Hz), 70.0, 25.4.
Infrared (IR) Spectroscopy
IR (thin film): νmax (cm⁻¹) = 3364, 2982, 1621, 1419, 1328, 1165, 1125, 1068, 1017, 843.
Experimental Protocols
Chemical Synthesis: Reduction of 4'-(Trifluoromethyl)acetophenone
A common method for the synthesis of this compound is the asymmetric reduction of its corresponding ketone, 4'-(trifluoromethyl)acetophenone. While various chiral reducing agents can be employed, a general procedure using sodium borohydride with a chiral catalyst is outlined below. For a non-chiral synthesis, the catalyst is omitted, yielding the racemic mixture.
Materials:
-
4'-(Trifluoromethyl)acetophenone
-
Sodium borohydride (NaBH₄)
-
Chiral catalyst (e.g., a CBS catalyst like (R)-2-Methyl-CBS-oxazaborolidine)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Methanol)
-
Aqueous solution for quenching (e.g., 1 M HCl or saturated NH₄Cl)
-
Organic solvent for extraction (e.g., Ethyl acetate or Dichloromethane)
-
Drying agent (e.g., Anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4'-(trifluoromethyl)acetophenone and the chiral catalyst in the anhydrous solvent.
-
Cool the reaction mixture to a suitable temperature (typically between 0 °C and -78 °C, depending on the catalyst and desired enantioselectivity).
-
Slowly add sodium borohydride to the stirred solution. The addition should be controlled to maintain the reaction temperature.
-
Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of the aqueous solution at a low temperature.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over the drying agent.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
Chiral High-Performance Liquid Chromatography (HPLC) Analysis
The enantiomeric purity of this compound can be determined by chiral HPLC. Polysaccharide-based chiral stationary phases are commonly used for the separation of such chiral alcohols.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral column (e.g., Daicel CHIRALPAK® or CHIRALCEL® series)
Typical Conditions:
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, usually between 20-40 °C.
-
Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 210-260 nm).
Procedure:
-
Prepare a dilute solution of the sample in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Elute the sample with the mobile phase under isocratic conditions.
-
Monitor the elution of the enantiomers using the UV detector.
-
The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.
Biological Relevance and Signaling Pathway
As previously mentioned, this compound is a vital precursor for the synthesis of CCR5 antagonists.[1] CCR5 is a G protein-coupled receptor that functions as a co-receptor for the entry of R5-tropic strains of HIV-1 into host cells, primarily T-lymphocytes and macrophages.[4] By blocking the interaction between the viral envelope protein gp120 and the CCR5 co-receptor, these antagonists effectively inhibit viral entry and replication.[5]
The CCR5 signaling pathway is initiated by the binding of its natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β) or the viral gp120 protein.[2][6] This binding event triggers a conformational change in the receptor, leading to the activation of intracellular G proteins. The activated G proteins then initiate a cascade of downstream signaling events, including the activation of phospholipase C (PLC), which generates inositol triphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), respectively.[6] These signaling cascades ultimately result in cellular responses such as chemotaxis, inflammation, and, in the case of HIV-1 infection, facilitate viral entry.[7]
Below is a simplified representation of the CCR5 signaling pathway.
References
- 1. colorado.edu [colorado.edu]
- 2. (S)-1-(4-(Trifluoromethyl)phenyl)ethanol | C9H9F3O | CID 7023586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. (R)-1-[4-(TRIFLUOROMETHYL)PHENYL]ETHANOL CAS#: 76155-79-8 [amp.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organic-synthesis.com [organic-synthesis.com]
(1R)-1-[4-(trifluoromethyl)phenyl]ethanol CAS number and safety data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on (1R)-1-[4-(trifluoromethyl)phenyl]ethanol, a key chiral intermediate in the synthesis of pharmacologically active molecules. This document details its chemical identity, safety data, experimental protocols for its synthesis and analysis, and its biological significance as a precursor to a CCR5 antagonist.
Chemical Identification and Properties
This compound is a chiral alcohol. The CAS number for the (1R)-enantiomer is 76155-79-8. The racemic mixture, (±)-1-[4-(trifluoromethyl)phenyl]ethanol, is identified by CAS number 1737-26-4.
| Property | Value | Reference |
| CAS Number | 76155-79-8 | |
| Molecular Formula | C9H9F3O | [1] |
| Molecular Weight | 190.17 g/mol | |
| Appearance | Clear colorless to pale yellow liquid | [1][2] |
| Boiling Point | 233 °C at 760 mmHg | |
| 62-63 °C at 0.5 mmHg | [3] | |
| Flash Point | 98 °C | [3] |
| Density | 1.237 g/mL at 25 °C | [1] |
| Refractive Index | 1.4560-1.4600 @ 20 °C | [2] |
| Storage Temperature | Room temperature | [3] |
Safety Data
This compound is classified as harmful and an irritant. The following tables summarize its GHS classification and precautionary statements.
GHS Hazard Classification
| Pictogram | Signal Word | Hazard Statements |
| Warning | H302: Harmful if swallowed. | |
| H315: Causes skin irritation.[2][4] | ||
| H319: Causes serious eye irritation.[2][4] | ||
| H335: May cause respiratory irritation. |
Precautionary Statements
| Category | Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264: Wash skin thoroughly after handling. | |
| P270: Do not eat, drink or smoke when using this product. | |
| P271: Use only outdoors or in a well-ventilated area. | |
| P280: Wear protective gloves/ eye protection/ face protection.[2][4] | |
| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | |
| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4] | |
| P330: Rinse mouth. | |
| P332 + P313: If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313: If eye irritation persists: Get medical advice/attention. | |
| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. |
| P405: Store locked up. | |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols
Synthesis
This protocol describes the synthesis of this compound using a recombinant E. coli whole-cell biocatalyst.
Materials:
-
4-(Trifluoromethyl)acetophenone
-
Recombinant E. coli cells expressing a suitable carbonyl reductase
-
Phosphate buffer (100 mM, pH 7.5)
-
Isopropanol
-
Maltose
-
Standard laboratory glassware and incubator shaker
Procedure:
-
Prepare a reaction mixture in a 500 mL Erlenmeyer flask with a total volume of 100 mL.
-
The reaction mixture consists of 100 mM phosphate buffer (pH 7.5) containing 15% (v/v) isopropanol.
-
Add 17 g/L of recombinant E. coli cells (dry cell weight) to the mixture.
-
Add 50 g/L of maltose as a co-substrate for cofactor regeneration.
-
Add 100 mM of 4-(trifluoromethyl)acetophenone to initiate the reaction.
-
Incubate the reaction mixture at 30 °C with shaking at 200 rpm.
-
Monitor the reaction progress by withdrawing samples periodically for analysis. A yield of over 99% with an enantiomeric excess of >99.9% can be achieved within 3 hours under these conditions.
This protocol outlines a general procedure for the asymmetric reduction of 4-(trifluoromethyl)acetophenone using a Corey-Bakshi-Shibata (CBS) catalyst.
Materials:
-
4-(Trifluoromethyl)acetophenone
-
(R)- or (S)-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane dimethyl sulfide complex (BH3·SMe2)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Dissolve 4-(trifluoromethyl)acetophenone in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to the desired temperature (typically between -20 °C and 0 °C).
-
Add the CBS-oxazaborolidine catalyst (typically 5-10 mol%) to the stirred solution.
-
Slowly add the borane dimethyl sulfide complex (typically 1.0-1.5 equivalents) to the reaction mixture while maintaining the temperature.
-
Stir the reaction for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol at low temperature.
-
Allow the mixture to warm to room temperature and then remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography.
Purification
Materials:
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column and other standard chromatography equipment
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a mixture of hexane and ethyl acetate. The polarity of the eluent can be gradually increased to facilitate the separation of the product from impurities.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Analysis
Instrument:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a chiral column (e.g., a cyclodextrin-based column for enantiomeric excess determination).
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: Hold at 100 °C for 3 minutes, then ramp to 160 °C at a rate of 10 °C/min, and hold for 1 minute.
-
Carrier Gas: Nitrogen at a flow rate of 2.0 mL/min.
-
Split Ratio: 15:1
Under these conditions, the retention times for 4-(trifluoromethyl)acetophenone and 1-[4-(trifluoromethyl)phenyl]ethanol are approximately 5.0 minutes and 7.7 minutes, respectively.
Biological Significance and Signaling Pathways
This compound is a crucial chiral building block for the synthesis of the C-C chemokine receptor type 5 (CCR5) antagonist AD101 (also known as SCH-350581).[5] CCR5 is a G protein-coupled receptor that is a coreceptor for the entry of R5-tropic strains of HIV-1 into host cells.
Role in HIV-1 Entry and CCR5 Antagonism
Caption: HIV-1 entry and the mechanism of CCR5 antagonists.
As depicted in the diagram, the HIV-1 envelope protein gp120 first binds to the CD4 receptor on the surface of a host T-cell. This binding induces a conformational change in gp120, allowing it to then bind to the CCR5 co-receptor. This co-receptor binding is a critical step that triggers further conformational changes, leading to the fusion of the viral and cellular membranes and subsequent entry of the virus into the cell. CCR5 antagonists like AD101, which are synthesized from this compound, act by binding to the CCR5 receptor and blocking its interaction with gp120. This prevents viral entry and subsequent replication.
Potential Role in Alzheimer's Disease
Recent research has also investigated AD101 for the treatment of Alzheimer's disease. In this context, AD101 is proposed to act as a T-type calcium channel modulator.[6] By influencing calcium influx into presynaptic neurons, it is thought to enhance the release of the neurotransmitter acetylcholine.[7] Upregulation of cholinergic neurotransmission is a therapeutic strategy for improving cognitive function in Alzheimer's patients.
Caption: Proposed mechanism of AD101 in enhancing cholinergic neurotransmission.
The diagram illustrates the proposed mechanism of action for AD101 in a cholinergic neuron. By modulating T-type calcium channels on the presynaptic terminal, AD101 is thought to facilitate calcium influx, which in turn triggers the release of acetylcholine-containing vesicles into the synaptic cleft. The increased presence of acetylcholine in the synapse leads to greater stimulation of postsynaptic acetylcholine receptors, a process that is associated with improved cognitive function.
References
- 1. echemi.com [echemi.com]
- 2. 1-[4-(Trifluoromethyl)phenyl]ethanol, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 1-[4-(Trifluoromethyl)phenyl]ethanol | 1737-26-4 [sigmaaldrich.com]
- 4. 1-[4-(Trifluoromethyl)phenyl]ethanol, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. amyriadtherapeutics.com [amyriadtherapeutics.com]
- 6. AD-101 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. neurologylive.com [neurologylive.com]
Synthesis of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol from 4'-(trifluoromethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of prevalent and effective methods for the asymmetric synthesis of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol from 4'-(trifluoromethyl)acetophenone. This chiral alcohol is a critical building block in the synthesis of various pharmaceutical compounds, making its efficient and stereoselective production a topic of significant interest in the drug development industry.
This document details three primary synthetic strategies: biocatalytic reduction using recombinant E. coli, asymmetric transfer hydrogenation (ATH) with ruthenium catalysts, and the Corey-Bakshi-Shibata (CBS) reduction. Each section includes detailed experimental protocols, a summary of quantitative data in a comparative table, and visualizations of workflows and reaction mechanisms to facilitate a deeper understanding and practical application of these methodologies.
Comparative Data of Synthetic Methods
The following table summarizes the key quantitative data for the different synthetic approaches to this compound, allowing for a direct comparison of their efficacy and reaction conditions.
| Method | Catalyst/Biocatalyst | Key Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Biocatalytic Reduction | Recombinant E. coli BL21(DE3)/pET-28a(+)-LXCAR-S154Y | Isopropanol, Phosphate Buffer | 30 | 3 | >99 | >99.9 |
| Asymmetric Transfer Hydrogenation | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | Isopropanol, KOH | 80 | 1-24 | High (typically >95) | High (typically >97) |
| Corey-Bakshi-Shibata (CBS) Reduction | (R)-2-Methyl-CBS-oxazaborolidine | Borane-THF complex, THF | -78 to -40 | 1.5 | High (typically >90) | High (typically >95) |
I. Biocatalytic Reduction with Recombinant E. coli
Biocatalysis offers a highly selective and environmentally benign route to chiral alcohols. The use of whole-cell biocatalysts, such as recombinant E. coli expressing a specific carbonyl reductase, can achieve exceptional yields and enantioselectivities under mild reaction conditions.
Experimental Protocol
This protocol describes the asymmetric reduction of 4'-(trifluoromethyl)acetophenone using recombinant E. coli cells.[1]
1. Cell Cultivation and Preparation:
-
Cultivate recombinant E. coli BL21(DE3) expressing a suitable carbonyl reductase (e.g., from Leifsonia xyli) in an appropriate growth medium containing an inducer for protein expression.
-
Harvest the cells by centrifugation (e.g., 9000 rpm at 4°C).
-
The cell paste can be used directly or after lyophilization.
2. Asymmetric Reduction:
-
In a reaction vessel, prepare a mixture of phosphate buffer (e.g., 100 mM, pH 7.5) and isopropanol (15% v/v).[1]
-
Suspend the recombinant E. coli cells (e.g., to a final concentration of 17 g/L dry cell weight).
-
Add 4'-(trifluoromethyl)acetophenone to a final concentration of 100 mM.[1]
-
Incubate the reaction mixture at 30°C with agitation (e.g., 200 rpm) for 3 hours.[1]
3. Product Extraction and Analysis:
-
After the reaction, extract the product from the aqueous phase with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting this compound by silica gel column chromatography.
-
Determine the yield and enantiomeric excess by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column.
Workflow Diagram
Caption: Workflow for the biocatalytic reduction of 4'-(trifluoromethyl)acetophenone.
II. Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a robust and widely used method for the enantioselective reduction of ketones. This method typically employs a ruthenium catalyst with a chiral diamine ligand and a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture.
Experimental Protocol
This protocol is a representative procedure for the asymmetric transfer hydrogenation of an acetophenone derivative and may require optimization for 4'-(trifluoromethyl)acetophenone.
1. Catalyst Precursor Preparation (in situ):
-
In an inert atmosphere (e.g., under argon or nitrogen), dissolve the ruthenium precursor, [RuCl₂(p-cymene)]₂, and the chiral ligand, (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN), in anhydrous isopropanol. The typical molar ratio of Ru:ligand is 1:1.
2. Asymmetric Transfer Hydrogenation:
-
To the catalyst solution, add a solution of 4'-(trifluoromethyl)acetophenone in anhydrous isopropanol.
-
Add a solution of potassium hydroxide (KOH) in isopropanol. The base is crucial for the catalytic activity.
-
Heat the reaction mixture to 80°C and stir for the required time (typically 1-24 hours), monitoring the reaction progress by TLC or GC.
3. Product Isolation and Analysis:
-
After completion, cool the reaction mixture to room temperature and quench with water or a dilute aqueous acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and enantiomeric excess by chiral GC or HPLC.
Workflow and Mechanism Diagrams
Caption: Workflow for the Asymmetric Transfer Hydrogenation of 4'-(trifluoromethyl)acetophenone.
Caption: Catalytic cycle of Asymmetric Transfer Hydrogenation.
III. Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for the reduction of prochiral ketones to chiral alcohols. It utilizes a chiral oxazaborolidine catalyst in the presence of a borane reducing agent.
Experimental Protocol
This is a general procedure for the CBS reduction of a ketone and can be adapted for 4'-(trifluoromethyl)acetophenone.[2]
1. Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of the (R)-2-Methyl-CBS-oxazaborolidine catalyst (e.g., 1 M in toluene, 0.1-0.2 equivalents).
-
Cool the flask to -78°C in a dry ice/acetone bath.
2. Asymmetric Reduction:
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, e.g., 1 M in THF, 1.5-2.0 equivalents) to the catalyst solution and stir for 15 minutes.
-
Add a solution of 4'-(trifluoromethyl)acetophenone in anhydrous THF dropwise to the reaction mixture at -78°C.
-
Stir the reaction at -78°C for 1 hour, then slowly warm to -40°C and stir for an additional 30 minutes.
3. Work-up and Purification:
-
Quench the reaction by the slow addition of methanol at -40°C.
-
Warm the mixture to room temperature and then add 1 M aqueous HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the desired product.
-
Determine the yield and enantiomeric excess by chiral GC or HPLC.
Workflow and Mechanism Diagrams
Caption: Workflow for the Corey-Bakshi-Shibata (CBS) Reduction.
Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) Reduction.
References
Physical and spectroscopic properties of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol
An In-depth Analysis of Physical and Spectroscopic Properties
This technical guide provides a comprehensive overview of the physical and spectroscopic properties of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol, a key chiral building block in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed data, experimental protocols, and logical workflows to support further research and application.
Physical Properties
This compound is a chiral alcohol that exists as a liquid at room temperature. Its physical characteristics are crucial for handling, storage, and reaction setup. The key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉F₃O | [1] |
| Molecular Weight | 190.16 g/mol | [1] |
| Appearance | Clear colorless to pale yellow liquid | [2][3] |
| Boiling Point | 233 °C at 760 mmHg106-107 °C at 8 mmHg | [4] |
| Density | 1.237 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.458 - 1.460 | [3][4] |
| Specific Optical Rotation | [α]²⁰/D = -1.3° (c=1.00 g/100ml , MeOH) | [4] |
| Flash Point | 98 °C (209 °F) | [4] |
| Storage Temperature | Room Temperature, Sealed in Dry | [4] |
Spectroscopic Properties
Spectroscopic analysis is fundamental to confirming the structure and purity of this compound. The following sections detail its characteristic spectral data.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Data presented is for the closely related (S)-enantiomer, which is expected to have identical chemical shifts and coupling constants to the (R)-enantiomer in an achiral solvent.
¹H NMR (Proton NMR) Data [5]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.62 | d | 8.0 | 2H | Aromatic (H-2, H-6) |
| 7.50 | d | 8.0 | 2H | Aromatic (H-3, H-5) |
| 4.98 | q | 6.4 | 1H | CH-OH |
| 1.92 | s | - | 1H | OH |
| 1.51 | d | 6.4 | 3H | CH₃ |
¹³C NMR (Carbon NMR) Data [5]
| Chemical Shift (δ) ppm | Assignment |
| 149.7 (approx.) | C-4 (Aromatic, attached to CF₃) |
| 126.0 (approx.) | C-1 (Aromatic, attached to CHOH) |
| 125.4 (q, J ≈ 3.8 Hz) | C-3, C-5 (Aromatic) |
| 124.2 (q, J ≈ 272 Hz) | CF₃ |
| 70.0 (approx.) | CH-OH |
| 25.2 | CH₃ |
Note: Precise carbon chemical shifts for the trifluoromethyl-substituted aromatic carbons can vary and exhibit splitting due to C-F coupling.
The FT-IR spectrum reveals the functional groups present in the molecule. The characteristic absorptions for an alcohol with an aromatic ring are expected.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3360 | Broad | O-H stretch (alcohol) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1615 | Medium | C=C stretch (aromatic ring) |
| ~1325 | Strong | C-F stretch (trifluoromethyl) |
| ~1160, 1120 | Strong | C-F stretch (trifluoromethyl) |
| ~1070 | Strong | C-O stretch (secondary alcohol) |
| ~840 | Strong | C-H bend (para-disubstituted aromatic) |
Note: This is a representative spectrum based on data for similar aromatic alcohols.[5][6]
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. For the (S)-enantiomer, a molecular ion peak and characteristic fragments are observed.[7][8]
| m/z | Interpretation |
| 190 | [M]⁺ (Molecular Ion) |
| 175 | [M - CH₃]⁺ |
| 145 | [M - CH₃ - H₂O]⁺ |
| 127 | [C₇H₄F₃]⁺ |
Experimental Protocols
Detailed methodologies are crucial for reproducing and verifying analytical data.
-
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.[5]
-
Sample Preparation: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Protocol:
-
Acquire a one-dimensional proton spectrum.
-
Set spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks and reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Protocol:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans is typically required compared to ¹H NMR.
-
Process the data similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak at 77.16 ppm.
-
-
Objective: To determine the specific rotation, confirming the enantiomeric purity of the (1R)-isomer.[9]
-
Instrumentation: A polarimeter.
-
Protocol:
-
Prepare a solution of the compound with a precisely known concentration (c), typically in g/100mL, using a suitable solvent like methanol.[4]
-
Calibrate the polarimeter with the pure solvent.
-
Fill the sample cell of a known path length (l) in decimeters (dm) with the prepared solution, ensuring no air bubbles are present.
-
Measure the observed rotation (α) at a specific temperature (e.g., 20 °C) using a specific wavelength of light (typically the sodium D-line, 589 nm).
-
Calculate the specific rotation [α] using the formula: [α] = α / (l × c) .[9]
-
Visualizations
Diagrams help to visualize workflows and structural relationships, providing a clearer understanding of the analytical process.
Caption: Diagram 1: A generalized workflow for the synthesis and analytical characterization of a chiral alcohol.
Caption: Diagram 2: Correlation between the molecular structure and its characteristic ¹H NMR signals.
References
- 1. This compound | C9H9F3O | CID 2779042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 1-[4-(Trifluoromethyl)phenyl]ethanol, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 1-[4-(TRIFLUOROMETHYL)PHENYL]ETHANOL | 1737-26-4 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. (S)-1-(4-(Trifluoromethyl)phenyl)ethanol | C9H9F3O | CID 7023586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to (1R)-1-[4-(trifluoromethyl)phenyl]ethanol: Structure, Stereochemistry, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R)-1-[4-(trifluoromethyl)phenyl]ethanol is a chiral alcohol of significant interest in the pharmaceutical industry. Its specific stereochemistry makes it a crucial building block in the asymmetric synthesis of various active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical structure, stereochemical properties, and synthesis. Furthermore, it delves into its application in drug development, particularly as a key intermediate in the synthesis of CCR5 antagonists for HIV-1 therapy, and outlines experimental protocols for its preparation and analysis.
Chemical Structure and Properties
This compound is an organic compound with the chemical formula C₉H₉F₃O. It possesses a chiral center at the carbon atom bearing the hydroxyl group, leading to two enantiomers: (1R) and (1S). The "R" designation in this compound refers to the rectus (Latin for right) configuration at this stereocenter, as determined by the Cahn-Ingold-Prelog priority rules. The molecule consists of a phenyl ring substituted with a trifluoromethyl group at the para position, attached to an ethanol backbone.
The trifluoromethyl group significantly influences the electronic properties and lipophilicity of the molecule, which can be advantageous in drug design.
Table 1: Physicochemical Properties of 1-[4-(trifluoromethyl)phenyl]ethanol
| Property | Value | Reference |
| Molecular Formula | C₉H₉F₃O | [1] |
| Molecular Weight | 190.16 g/mol | [1] |
| Boiling Point | 106-107 °C at 8 mmHg | [2] |
| Density | 1.237 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.458 | [2] |
| IUPAC Name | This compound | [1] |
| InChI Key | YMXIDIAEXNLCFT-ZCFIWIBFSA-N | |
| SMILES | C--INVALID-LINK--c1ccc(cc1)C(F)(F)F | [1] |
Stereochemistry and its Importance
The biological activity of chiral molecules is often highly dependent on their stereochemistry. In the context of drug development, one enantiomer may exhibit the desired therapeutic effect while the other may be inactive or even cause undesirable side effects. Therefore, the synthesis of enantiomerically pure compounds is of paramount importance.
This compound serves as a valuable chiral pool building block. Its defined stereochemistry is transferred to the final drug molecule during synthesis, ensuring the desired biological activity. An example of this is in the synthesis of the CCR5 antagonist Vicriviroc, where the (R)-configuration of the alcohol is crucial for its potent anti-HIV activity.[3]
Synthesis and Enantioselective Analysis
The enantioselective synthesis of this compound can be achieved through various methods, with biocatalytic reduction being a particularly efficient and environmentally friendly approach.
Experimental Protocol: Biocatalytic Synthesis
This protocol describes the asymmetric reduction of 4-(trifluoromethyl)acetophenone to this compound using recombinant E. coli cells.[4]
Materials:
-
4-(trifluoromethyl)acetophenone
-
Recombinant E. coli cells expressing a suitable carbonyl reductase
-
Phosphate buffer (100 mM, pH 7.5)
-
Isopropanol
-
Maltose
-
Erlenmeyer flasks
-
Incubator shaker
Procedure:
-
Prepare a reaction mixture in a 500 mL Erlenmeyer flask with a total volume of 100 mL.
-
The reaction mixture should consist of 100 mM phosphate buffer (pH 7.5) containing 15% (v/v) isopropanol.
-
Add 17 g/L of recombinant E. coli cells and 50 g/L of maltose as a co-substrate.
-
Add 100 mM of 4-(trifluoromethyl)acetophenone to the mixture.
-
Incubate the flask at 30 °C with shaking at 200 rpm.
-
Monitor the reaction progress by periodically withdrawing samples and analyzing the yield and enantiomeric excess (ee) of the product.
Expected Outcome: This method can achieve a high yield (up to 99.1%) and excellent enantioselectivity (>99% ee) for this compound.[4]
Experimental Protocol: Chiral HPLC Analysis
The enantiomeric purity of 1-[4-(trifluoromethyl)phenyl]ethanol can be determined by chiral High-Performance Liquid Chromatography (HPLC). The following is a general protocol that can be adapted for this analysis.[5]
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)
Chromatographic Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. A typical starting condition is 90:10 (v/v). The ratio can be optimized to achieve baseline separation.
-
Flow Rate: A typical flow rate for a 4.6 mm internal diameter column is 1.0 mL/min.
-
Column Temperature: Maintain a constant temperature, typically between 20°C and 40°C.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 210-254 nm).
Table 2: Representative Chiral HPLC Data for Similar Compounds
| Compound | Column | Mobile Phase (v/v) | Retention Time (minor, min) | Retention Time (major, min) | Reference |
| (R)-1-phenylethanol | Phenomenex Lux 5u Cellulose-4 | n-hexane/i-propanol = 95/5 | 10.21 | 11.11 | [6] |
| (R)-1-(4-chlorophenyl)ethanol | Daicel Chiralpak OD-H | n-hexane/i-propanol = 95/5 | 10.69 | 11.76 | [6] |
Note: The retention times for this compound would need to be determined experimentally but are expected to be in a similar range under these conditions.
Spectroscopic Data
Table 3: NMR Spectroscopic Data for (S)-1-[4-(trifluoromethyl)phenyl]ethanol in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| ¹H | 7.62 | d | 8.0 | [7] |
| 7.50 | d | 8.0 | [7] | |
| 4.98 | q | 6.4 | [7] | |
| 1.92 | s | - | [7] | |
| 1.51 | d | 6.4 | [7] | |
| ¹³C | 149.7 | - | - | [7] |
| 129.5 | - | - | [7] | |
| 125.5 | - | - | [7] | |
| 122.8 | - | - | [7] | |
| 69.8 | - | - | [7] | |
| 25.4 | - | - | [7] |
The spectra for the (1R)-enantiomer are expected to be identical to the (S)-enantiomer in a non-chiral solvent.
Application in Drug Development: CCR5 Antagonists
This compound is a key intermediate in the synthesis of CCR5 (C-C chemokine receptor type 5) antagonists, a class of antiretroviral drugs used in the treatment of HIV-1 infection.[4] CCR5 is a coreceptor on the surface of white blood cells that HIV-1 uses to enter and infect the cells.[8]
Mechanism of Action of CCR5 Antagonists
CCR5 antagonists are allosteric inhibitors. They bind to a hydrophobic pocket on the CCR5 receptor, inducing a conformational change that prevents the viral envelope protein gp120 from binding to the receptor.[3] This blockage of the gp120-CCR5 interaction inhibits the fusion of the viral and cellular membranes, thereby preventing the virus from entering the host cell and replicating.[8]
Signaling Pathway
The binding of natural chemokines to the CCR5 receptor activates intracellular signaling pathways that mediate immune cell trafficking.[9] CCR5 antagonists block these signaling pathways by preventing the initial ligand-receptor interaction. In the context of HIV, they specifically block the viral entry pathway.
References
- 1. This compound | C9H9F3O | CID 2779042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Vicriviroc - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Technical Guide: (1R)-1-[4-(trifluoromethyl)phenyl]ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical data for (1R)-1-[4-(trifluoromethyl)phenyl]ethanol (CAS No. 76155-79-8). This chiral alcohol is a critical building block in the synthesis of various pharmaceutical compounds, making reliable sourcing and quality assessment paramount for research and development.
Commercial Suppliers and Physical Properties
This compound is available from several fine chemical suppliers. The compound is typically offered in various quantities with purity specifications suitable for research and preclinical development. Below is a summary of key suppliers and publicly available data.
| Supplier | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Physical Form | Boiling Point (°C) |
| Sigma-Aldrich (ChemScene LLC) | 76155-79-8 | C₉H₉F₃O | 190.17 | 97% | Liquid | 233 °C at 760 mmHg |
| Apollo Scientific | 76155-79-8 | C₉H₉F₃O | 190.17 | Not specified | Not specified | Not specified |
| CymitQuimica (Indagoo) | 76155-79-8 | C₉H₉F₃O | 190.1624 | 98% | Liquid | Not specified |
| TCI Chemicals | 76155-79-8 | C₉H₉F₃O | 190.17 | >98.0% (GC) | Liquid | Not specified |
| Aladdin | 76155-79-8 | C₉H₉F₃O | 190.17 | Not specified | Not specified | Not specified |
Note: Availability, pricing, and detailed specifications such as enantiomeric excess (e.e.) should be confirmed directly with the suppliers. Certificates of Analysis (CoA) are typically available upon request from the vendor.
Experimental Protocols
Sourcing high-quality chiral intermediates is the first step in a successful drug development campaign. The following protocols provide a detailed methodology for the synthesis and analysis of this compound, based on published literature.
Biocatalytic Synthesis of this compound
A highly efficient and enantioselective method for the preparation of (R)-1-[4-(trifluoromethyl)phenyl]ethanol involves the asymmetric reduction of 4-(trifluoromethyl)acetophenone using a recombinant E. coli whole-cell biocatalyst.[1][2]
Materials:
-
Recombinant E. coli cells expressing a suitable carbonyl reductase
-
4-(trifluoromethyl)acetophenone (substrate)
-
Maltose (co-substrate)
-
Isopropanol
-
Phosphate buffer (100 mM, pH 7.5)
-
500 mL Erlenmeyer flasks
Procedure:
-
Prepare a reaction mixture with a total volume of 100 mL in a 500 mL Erlenmeyer flask.
-
The reaction mixture should consist of 100 mM phosphate buffer (pH 7.5) containing 15% (v/v) isopropanol.
-
Add 17 g/L of recombinant E. coli cells (dry cell weight) to the mixture.
-
Introduce 50 g/L of maltose as a co-substrate for cofactor regeneration.
-
Add 100 mM of 4-(trifluoromethyl)acetophenone to initiate the reaction.
-
Incubate the flask at 30°C with shaking at 200 rpm.
-
Monitor the reaction progress by periodically withdrawing samples to determine the yield and enantiomeric excess of the product.
-
Upon completion, the product can be extracted and purified using standard organic chemistry techniques. This biocatalytic process has been shown to achieve a product yield of 99.1% with an enantiomeric excess of over 99.9%.[2]
Chiral High-Performance Liquid Chromatography (HPLC) Analysis
Ensuring the enantiomeric purity of this compound is crucial. Chiral HPLC is a standard method for this determination. While a specific protocol for this exact molecule is not detailed in the search results, a general methodology for trifluoromethyl-substituted alcohols is provided below.[3]
Instrumentation and Columns:
-
A standard HPLC system with a UV detector is required.
-
Polysaccharide-based chiral stationary phases (CSPs), such as those found in Chiralpak® (amylose derivatives) or Chiralcel® (cellulose derivatives) columns, are highly effective for separating this class of compounds.[3]
General Mobile Phase Conditions:
-
Normal Phase: A common mobile phase consists of a mixture of n-hexane and isopropanol. The ratio can be optimized, with a typical starting point being 90:10 (v/v).[3]
-
Reversed Phase: For immobilized polysaccharide CSPs, a mixture of acetonitrile or methanol with water can be utilized.[3]
Typical Operating Parameters:
-
Flow Rate: For a standard 4.6 mm internal diameter analytical column, a flow rate of 1.0 mL/min is a common starting point.[3]
-
Column Temperature: Maintain a constant column temperature, typically between 20°C and 40°C, to ensure reproducible results.[3]
-
Detection: Use a UV detector set to a wavelength where the analyte has significant absorbance, often in the range of 210-254 nm for aromatic compounds.[3]
Sample Preparation:
-
Dissolve the racemic or enantioenriched alcohol in a suitable solvent, ideally the mobile phase itself, to avoid peak distortion.[3]
Visualized Workflows and Pathways
To aid in the practical application of this information, the following diagrams, generated using Graphviz, illustrate key logical workflows.
Caption: Sourcing and Quality Control Workflow for Chiral Intermediates.
References
Role of the trifluoromethyl group in (1R)-1-[4-(trifluoromethyl)phenyl]ethanol.
An In-depth Technical Guide on the Role of the Trifluoromethyl Group in (1R)-1-[4-(trifluoromethyl)phenyl]ethanol and its Significance in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF3) group being a particularly impactful moiety. This technical guide delves into the multifaceted role of the trifluoromethyl group as exemplified by this compound, a key chiral intermediate in the synthesis of advanced therapeutic agents. We will explore the profound influence of the CF3 group on the physicochemical and pharmacological properties of molecules, examine detailed experimental protocols for the synthesis of this critical building block, and discuss its application in the development of potent drug candidates, such as CCR5 antagonists for HIV therapy. Through a comprehensive analysis of its properties, synthesis, and application, this guide aims to provide researchers and drug development professionals with a thorough understanding of the strategic importance of trifluoromethylated intermediates in the pharmaceutical landscape.
Introduction: The Rise of Fluorine in Medicinal Chemistry
The introduction of fluorine atoms into drug candidates is a widely employed strategy to enhance their pharmacological profiles. Among the various fluorinated substituents, the trifluoromethyl (CF3) group stands out for its unique electronic and steric properties.[1] Its presence can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] this compound serves as a prime example of a chiral building block where the trifluoromethyl group is strategically positioned to confer desirable properties to the final active pharmaceutical ingredient (API). This guide will dissect the pivotal role of this functional group in the context of this specific chiral alcohol.
Physicochemical Properties of the Trifluoromethyl Group
The trifluoromethyl group imparts a unique set of physicochemical characteristics to a molecule, distinguishing it from its non-fluorinated counterparts, such as the methyl (CH3) group. These properties are fundamental to its significant role in drug design.
Electronegativity and Inductive Effect
The three highly electronegative fluorine atoms create a strong electron-withdrawing inductive effect, significantly influencing the electron density of the rest of the molecule.[3] This can alter the pKa of nearby functional groups, impacting ionization at physiological pH and influencing drug-receptor interactions. The trifluoromethyl group's electronegativity is often described as intermediate between that of fluorine and chlorine.[4]
Lipophilicity
The CF3 group is significantly more lipophilic than a hydrogen atom and generally increases the overall lipophilicity of a molecule.[3] This enhanced lipophilicity can improve a drug's ability to cross biological membranes, such as the blood-brain barrier, leading to better absorption and distribution.[1] However, the impact on lipophilicity can be position-dependent; trifluorination in the alpha-position to a hydroxyl group strongly enhances lipophilicity.[5]
Metabolic Stability
The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[2] This high bond strength makes the trifluoromethyl group exceptionally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[1] This leads to an increased half-life of the drug in the body, allowing for less frequent dosing.
Steric and Conformational Effects
The trifluoromethyl group is sterically larger than a methyl group but smaller than an isopropyl group, and is considered a bioisostere of the ethyl group.[6] Its size and shape can influence the conformation of a molecule, which in turn can affect its binding to a target protein. This can lead to improved potency and selectivity.
A summary of the key physicochemical properties of the trifluoromethyl group in comparison to the methyl group is presented in Table 1.
| Property | Trifluoromethyl Group (-CF3) | Methyl Group (-CH3) |
| Van der Waals Radius (Å) | 2.7 | 2.0 |
| Electronegativity (Pauling Scale of Carbon) | ~3.3 | ~2.5 |
| Hansch Lipophilicity Parameter (π) | +0.88 | +0.56 |
| Dipole Moment (Debye) | High | Low |
| Metabolic Stability | High | Low to Moderate |
Table 1: Comparative Physicochemical Properties of the Trifluoromethyl and Methyl Groups.
The Role of this compound as a Chiral Intermediate
This compound is a crucial chiral building block in the synthesis of various pharmaceuticals, most notably as an intermediate for CCR5 antagonists.[7] The chirality of this alcohol is of paramount importance, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities.[8]
Intermediate in the Synthesis of CCR5 Antagonists
Several potent and orally active CCR5 antagonists, developed as anti-HIV-1 agents, incorporate the (1R)-1-[4-(trifluoromethyl)phenyl]ethyl moiety.[9] For instance, the synthesis of Vicriviroc, a piperazine-based CCR5 antagonist, utilizes a derivative of this compound.[10] The trifluoromethylphenyl group in these antagonists plays a critical role in their binding affinity and overall efficacy.
The general synthetic workflow involving this intermediate is depicted below:
Caption: Synthetic pathway to CCR5 antagonists utilizing the chiral intermediate.
Experimental Protocols
Detailed experimental procedures are essential for the successful synthesis and application of this compound.
Asymmetric Synthesis of this compound
The enantioselective reduction of 4'-(trifluoromethyl)acetophenone is the most common method for preparing this compound. Both chemical and biocatalytic methods have been developed.
4.1.1. Biocatalytic Asymmetric Reduction
This method utilizes a whole-cell catalyst, such as recombinant E. coli, to achieve high enantioselectivity.
-
Materials and Reagents:
-
4'-(Trifluoromethyl)acetophenone
-
Recombinant E. coli cells expressing a suitable carbonyl reductase
-
Growth medium (e.g., LB broth with appropriate antibiotic)
-
Inducer (e.g., IPTG)
-
Buffer (e.g., phosphate buffer, pH 7.5)
-
Co-substrate (e.g., glucose or isopropanol)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
-
Protocol:
-
Cell Culture and Induction: Inoculate the recombinant E. coli strain into the growth medium and incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Add the inducer to a final concentration of 0.2 mM and continue to incubate at a lower temperature (e.g., 20°C) for a further 12-16 hours to induce enzyme expression.
-
Cell Harvesting and Preparation: Harvest the cells by centrifugation (e.g., 8000 rpm for 10 minutes at 4°C). Wash the cell pellet with buffer and resuspend in the reaction buffer to the desired cell concentration.
-
Bioreduction: In a reaction vessel, combine the cell suspension, 4'-(trifluoromethyl)acetophenone (e.g., 100 mM), and the co-substrate. The reaction mixture is then incubated at a controlled temperature (e.g., 30°C) with shaking.
-
Reaction Monitoring and Work-up: Monitor the progress of the reaction by techniques such as TLC or HPLC. Once the reaction is complete, extract the product from the aqueous phase with an organic solvent.
-
Purification and Analysis: Dry the combined organic extracts over a drying agent, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis.
-
Caption: Workflow for the biocatalytic synthesis of the chiral alcohol.
4.1.2. Chemical Asymmetric Reduction
Chemical methods often employ a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, with a reducing agent like borane.
-
Materials and Reagents:
-
4'-(Trifluoromethyl)acetophenone
-
(R)-CBS catalyst
-
Borane dimethyl sulfide complex (BMS) or other borane source
-
Anhydrous solvent (e.g., tetrahydrofuran - THF)
-
Methanol
-
Aqueous HCl
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., magnesium sulfate)
-
-
Protocol:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the (R)-CBS catalyst and anhydrous THF. Cool the solution to a low temperature (e.g., -20°C).
-
Addition of Reagents: Slowly add the borane source to the catalyst solution, followed by the dropwise addition of a solution of 4'-(trifluoromethyl)acetophenone in anhydrous THF.
-
Reaction and Quenching: Stir the reaction mixture at the low temperature until the reaction is complete (monitored by TLC). Carefully quench the reaction by the slow addition of methanol, followed by aqueous HCl.
-
Work-up and Purification: Allow the mixture to warm to room temperature and then extract the product with an organic solvent. Wash the combined organic layers with brine, dry over a drying agent, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Signaling Pathways and Mechanism of Action (of the final drug)
While this compound is an intermediate and not the final active drug, the trifluoromethyl group it carries is crucial for the interaction of the final CCR5 antagonist with its target. CCR5 is a G protein-coupled receptor (GPCR) that, along with the primary receptor CD4, facilitates the entry of the HIV virus into host cells. CCR5 antagonists are allosteric inhibitors that bind to a pocket on the CCR5 receptor, inducing a conformational change that prevents the viral envelope protein gp120 from interacting with the receptor. This blocks the fusion of the viral and cellular membranes, thus inhibiting viral entry.
The trifluoromethylphenyl group of the antagonist is believed to be involved in key hydrophobic and/or electrostatic interactions within the binding pocket of the CCR5 receptor, contributing significantly to the high binding affinity and potency of the drug.
Caption: Simplified diagram of HIV entry and its inhibition by a CCR5 antagonist.
Conclusion
The trifluoromethyl group in this compound is a powerful determinant of its utility as a key chiral intermediate in pharmaceutical synthesis. Its unique combination of electronic and steric properties, coupled with its ability to enhance metabolic stability and lipophilicity, makes it an invaluable tool for medicinal chemists. The successful development of potent CCR5 antagonists for HIV therapy underscores the strategic importance of incorporating such trifluoromethylated building blocks. A thorough understanding of the synthesis and properties of these intermediates is crucial for the continued design and development of next-generation therapeutics. As the demand for more effective and safer drugs continues to grow, the role of the trifluoromethyl group, and by extension, intermediates like this compound, will undoubtedly remain central to the future of drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 9. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jelsciences.com [jelsciences.com]
The Pivotal Role of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol in Modern Drug Development: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the biological significance of the chiral alcohol (1R)-1-[4-(trifluoromethyl)phenyl]ethanol. Primarily serving as a critical chiral building block, this compound is instrumental in the synthesis of potent pharmaceuticals, most notably chemokine CCR5 receptor antagonists used in the treatment of HIV-1. This document, intended for researchers, scientists, and drug development professionals, will explore its synthesis, biological context, and the quantitative aspects of the active pharmaceutical ingredients it helps create.
Introduction: The Importance of Chirality and Fluorine in Medicinal Chemistry
Chirality is a fundamental concept in drug design and development, as the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties. Enantiomers of a chiral drug can exhibit significantly different activities, with one being therapeutic while the other might be inactive or even harmful. The trifluoromethyl group, a common feature in modern pharmaceuticals, often enhances metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. The subject of this guide, this compound, combines these crucial features, making it a highly valuable intermediate in the pharmaceutical industry.
Biological Significance: A Key Intermediate for CCR5 Antagonists
This compound is a key chiral intermediate in the synthesis of small molecule CCR5 antagonists, such as Vicriviroc (SCH 417690) and AD101 (SCH-350581).[1][2][3] These drugs are a class of antiretroviral agents that block the entry of the R5-tropic Human Immunodeficiency Virus (HIV-1) into host cells.[1] The direct biological activity of this compound itself is not the primary focus of research; its significance lies in providing the correct stereochemistry for the final active pharmaceutical ingredient.
The CCR5 Signaling Pathway and HIV-1 Entry
The C-C chemokine receptor type 5 (CCR5) is a G-protein coupled receptor (GPCR) expressed on the surface of various immune cells, including T-cells and macrophages. Its natural function involves mediating the migration of these cells to sites of inflammation. However, R5-tropic strains of HIV-1 have co-opted CCR5 as a co-receptor for viral entry into host cells.
The process of HIV-1 entry is initiated by the binding of the viral envelope glycoprotein gp120 to the primary receptor, CD4, on the host cell surface. This interaction induces a conformational change in gp120, exposing a binding site for CCR5. The subsequent binding of gp120 to CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm. CCR5 antagonists physically block the interaction between gp120 and CCR5, thereby preventing viral entry.
Figure 1: Simplified signaling pathway of CCR5-mediated HIV-1 entry and the mechanism of action of CCR5 antagonists.
Quantitative Data on Derived CCR5 Antagonists
The efficacy of CCR5 antagonists derived from this compound is demonstrated by their potent inhibitory activity against HIV-1 replication. The following tables summarize key quantitative data for Vicriviroc and AD101.
| Compound | Assay Type | Target | Cell Type | IC50 (nM) | Reference |
| Vicriviroc | Chemotaxis Assay | MIP-1α induced | Ba/F3-CCR5 cells | < 1 | [1] |
| Vicriviroc | Antiviral Assay | R5-tropic HIV-1 isolates | PBMCs | 0.04 - 2.3 (Geometric Mean EC50) | [1] |
| AD101 | HIV-1 Replication | R5-tropic HIV-1 isolates | PBMCs | 1.5 (Mean) | [2][3] |
| AD101 | gp120-CCR5 Binding | gp120JR-FL-CD4-IgG2 | L1.2-CCR5 cells | 1.8 | [2] |
Table 1: In Vitro Activity of CCR5 Antagonists Derived from this compound
| Compound | Administration | Key Pharmacokinetic Parameter | Value | Species | Reference |
| Vicriviroc | Oral | Good Bioavailability | Not specified | Rats, Monkeys | [4] |
| Vicriviroc | Oral | Cmin >54 ng/ml associated with >1 log10 viral load drop | >54 ng/ml | Humans | [5] |
Table 2: Pharmacokinetic Highlights of Vicriviroc
Synthesis of this compound
The enantioselective synthesis of this compound is crucial for its use as a pharmaceutical intermediate. Both biocatalytic and chemical methods have been developed to achieve high enantiomeric purity.
Biocatalytic Synthesis via Asymmetric Reduction
Biocatalytic methods offer an environmentally friendly and highly selective route to chiral alcohols. Whole-cell biocatalysis, utilizing recombinant microorganisms expressing specific carbonyl reductases, has proven effective for the asymmetric reduction of the corresponding ketone, 4'-(trifluoromethyl)acetophenone.
Figure 2: General workflow for the biocatalytic synthesis of this compound.
This protocol is adapted from a study utilizing recombinant E. coli cells.
1. Materials and Reagents:
-
Recombinant Escherichia coli cells expressing a suitable carbonyl reductase
-
4'-(Trifluoromethyl)acetophenone
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Co-substrate for cofactor regeneration (e.g., maltose or isopropanol)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and incubator shaker
2. Procedure:
-
Preparation of the Reaction Mixture: In a suitable flask, prepare a reaction mixture containing phosphate buffer.
-
Addition of Biocatalyst and Co-substrate: Add the recombinant E. coli cells (e.g., 17 g/L dry cell weight) and the co-substrate (e.g., 50 g/L maltose or 15% v/v isopropanol).
-
Substrate Addition: Add 4'-(trifluoromethyl)acetophenone to the desired concentration (e.g., 100 mM).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking (e.g., 200 rpm) for a specified duration (e.g., 3-24 hours), monitoring the reaction progress by TLC or GC.
-
Product Extraction: After the reaction is complete, saturate the aqueous phase with NaCl and extract the product with an equal volume of ethyl acetate three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Analysis: Determine the yield and enantiomeric excess of the resulting this compound using chiral GC or HPLC.
Chemical Synthesis via Asymmetric Reduction
Chemical synthesis provides an alternative route, often employing chiral catalysts to achieve high enantioselectivity. The use of oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, in combination with a borane source is a well-established method for the asymmetric reduction of prochiral ketones.
Figure 3: General workflow for the chemical synthesis of this compound.
This protocol is a general procedure based on established methods for CBS reductions.
1. Materials and Reagents:
-
4'-(Trifluoromethyl)acetophenone
-
Chiral oxazaborolidine catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine)
-
Borane source (e.g., borane-tetrahydrofuran complex, 1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (e.g., 1 M aqueous solution)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
-
Inert atmosphere setup (e.g., nitrogen or argon)
2. Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked flask under an inert atmosphere, dissolve the chiral oxazaborolidine catalyst (e.g., 5-10 mol%) in anhydrous THF.
-
Borane Addition: Cool the solution to 0°C and slowly add the borane-THF complex (e.g., 0.6-1.0 equivalents). Stir for 15 minutes.
-
Substrate Addition: Slowly add a solution of 4'-(trifluoromethyl)acetophenone (1.0 equivalent) in anhydrous THF to the catalyst-borane complex, maintaining the temperature.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature (e.g., room temperature) and monitor its progress by TLC or GC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of methanol at 0°C.
-
Workup: Add 1 M HCl and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the yield and enantiomeric excess of the purified this compound by chiral GC or HPLC.
Conclusion
This compound is a prime example of a chiral building block that is indispensable in the synthesis of complex and highly active pharmaceutical agents. Its significance is not in its own biological activity, but in its role as a stereochemically defined precursor to potent CCR5 antagonists for the treatment of HIV-1. The development of both efficient biocatalytic and chemical synthetic routes to this molecule underscores its importance in medicinal chemistry and highlights the ongoing need for robust methods to produce enantiomerically pure compounds for drug development. This guide provides a foundational understanding for researchers and professionals working in this critical area of pharmaceutical science.
References
- 1. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the Mechanism by Which the Small-Molecule CCR5 Antagonists SCH-351125 and SCH-350581 Inhibit Human Immunodeficiency Virus Type 1 Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 escape from a small molecule, CCR5-specific entry inhibitor does not involve CXCR4 use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PHARMACOKINETIC/PHARMACODYNAMIC MODELING OF THE ANTIRETROVIRAL ACTIVITY OF THE CCR5 ANTAGONIST VICRIVIROC IN TREATMENT EXPERIENCED HIV-INFECTED SUBJECTS (ACTG PROTOCOL 5211) - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Chiral Pharmaceutical Intermediates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pronounced differences in pharmacological activity between enantiomers of a chiral drug have made the stereoselective synthesis of single-enantiomer active pharmaceutical ingredients (APIs) a critical aspect of modern drug development.[1] This technical guide provides a comprehensive overview of the core strategies employed in the synthesis of chiral pharmaceutical intermediates, with a focus on asymmetric catalysis, enzymatic resolution, and chiral pool synthesis. Detailed experimental protocols, comparative quantitative data, and process visualizations are presented to aid researchers and scientists in the development of efficient and robust synthetic routes.
Asymmetric Catalysis: The Direct Approach to Chirality
Asymmetric catalysis is a powerful strategy that utilizes a chiral catalyst to convert a prochiral substrate into a chiral product with a preference for one enantiomer.[2] This method is highly atom-economical as, in principle, all of the starting material can be converted into the desired enantiomer.[2] The field is broadly categorized into three main areas: organometallic catalysis, organocatalysis, and biocatalysis.[3]
Organometallic Catalysis
Chiral transition metal complexes are widely used to catalyze a variety of enantioselective transformations.[4] A key example is the asymmetric hydrogenation of prochiral ketones to produce chiral alcohols, which are valuable intermediates for many pharmaceuticals.[5]
This protocol is a general representation of a typical asymmetric hydrogenation of a ketone using a chiral ruthenium catalyst.
Materials:
-
Acetophenone
-
[RuCl2(p-cymene)]2
-
(R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)
-
Isopropanol (anhydrous)
-
Potassium tert-butoxide (t-BuOK)
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions (Schlenk line, etc.)
Procedure:
-
Catalyst Preparation (in-situ): In a glovebox or under an inert atmosphere, a Schlenk flask is charged with [RuCl2(p-cymene)]2 (0.005 mmol) and (R,R)-TsDPEN (0.011 mmol). Anhydrous isopropanol (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst precursor.
-
Reaction Setup: In a separate Schlenk flask, acetophenone (1 mmol) is dissolved in anhydrous isopropanol (5 mL).
-
Hydrogenation: The catalyst solution is transferred to the flask containing the acetophenone. A solution of potassium tert-butoxide (0.02 mmol) in isopropanol (1 mL) is then added. The flask is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 8 atm).
-
Reaction Monitoring: The reaction is stirred vigorously at a specified temperature (e.g., 30°C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until completion.
-
Work-up and Purification: Upon completion, the reaction is carefully depressurized. The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Quantitative Data for Asymmetric Hydrogenation of Ketones:
| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| RuCl2[(S)-tolbinap][(R)-dmapen] | Phenylglyoxal diethylacetal | >99 | 96 (R) | [3] |
| (S)-TolBINAP/(S,S)-DPEN–Ru | Acetophenone | >99 | 99 (R) | [3] |
| MsDPEN–Cp*Ir | 4-Chromanone | >99 | 99 | [3] |
| Chiral PEG-supported diamine/Ru | Acetophenone | 98 | 95 (S) | [6] |
| Ir(P,N,O) complex | Acetophenone | >99 | 98 (R) | [7] |
Experimental Workflow for Asymmetric Hydrogenation
Caption: Workflow for asymmetric hydrogenation of a ketone.
Organocatalysis
Organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective reactions.[8] This approach avoids the use of potentially toxic and expensive metals. A prominent example is the use of chiral primary amines to catalyze asymmetric aldol or Henry (nitroaldol) reactions, which are fundamental C-C bond-forming reactions.[9]
This protocol describes a general procedure for the enantioselective Henry reaction between an aldehyde and a nitroalkane using a chiral thiourea catalyst.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Nitroalkane (e.g., nitromethane)
-
Chiral thiourea catalyst
-
Toluene (anhydrous)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A dried reaction vial under an inert atmosphere is charged with the chiral thiourea catalyst (e.g., 0.05 mmol).
-
Addition of Reactants: The aldehyde (0.5 mmol) is added, followed by anhydrous toluene (1.0 mL). The mixture is stirred for a few minutes.
-
Initiation of Reaction: The nitroalkane (1.5 mmol) is then added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at a specified temperature (e.g., room temperature) and monitored by TLC until the aldehyde is consumed.
-
Work-up and Purification: The reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography to yield the chiral β-nitroalcohol.
-
Enantiomeric Excess Determination: The enantiomeric excess of the product is determined by chiral HPLC.
Quantitative Data for Asymmetric Henry Reactions:
| Catalyst | Aldehyde | Nitroalkane | Yield (%) | ee (%) | Reference |
| Chiral thiourea | Benzaldehyde | Nitromethane | 98 | 81 | [10] |
| Chiral amino alcohol–Zn complex | Various aldehydes | Nitromethane | High | Moderate to good | [9] |
| Planar chiral bis(thiourea) | Various aldehydes | Nitromethane | up to 95 | up to 90 | [11] |
Enzymatic Resolution: Harnessing Nature's Catalysts
Enzymatic resolution is a widely used technique for the separation of enantiomers from a racemic mixture.[12] This method relies on the high enantioselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other enantiomer unreacted.[12] While the maximum theoretical yield for the desired enantiomer is 50%, this method is often robust and operates under mild conditions.[13]
Experimental Protocol: Kinetic Resolution of a Racemic Alcohol using Lipase
This protocol outlines a general procedure for the lipase-catalyzed kinetic resolution of a racemic secondary alcohol via transesterification.
Materials:
-
Racemic alcohol (e.g., 1-phenylethanol)
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., hexane)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flask containing the racemic alcohol (1 mmol) dissolved in hexane (10 mL), the immobilized lipase (e.g., 20 mg) is added.
-
Reaction Initiation: The acyl donor, vinyl acetate (2.2 mmol), is added to the mixture.
-
Reaction Monitoring: The flask is sealed and shaken at a controlled temperature (e.g., 30°C). The reaction progress is monitored by taking aliquots at different time intervals and analyzing them by GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.
-
Work-up and Separation: The reaction is stopped at approximately 50% conversion. The enzyme is removed by filtration. The solvent is evaporated under reduced pressure. The remaining alcohol and the formed ester are separated by column chromatography.
-
Enantiomeric Excess Determination: The enantiomeric excess of both the unreacted alcohol and the ester product are determined by chiral GC or HPLC.
Quantitative Data for Lipase-Catalyzed Kinetic Resolution of Alcohols:
| Lipase | Substrate | Acyl Donor | ee (alcohol) (%) | ee (ester) (%) | Conversion (%) | Reference |
| Candida antarctica Lipase B | 1-phenylethanol | isopropenyl acetate | >99 | >99 | ~50 | [14] |
| Pseudomonas cepacia Lipase | Ivabradine alcohol precursor | - (hydrolysis) | 92 (96:4 e.r.) | - | 30 | [15] |
| Talaromyces thermophilus Lipase | CNDE | - (hydrolysis) | - | 95 | 49.7 | [16] |
| Lipase from Candida rugosa | 1-(isopropylamine)-3-phenoxy-2-propanol | isopropenyl acetate | - | 96.2 | 28.2 | [17] |
Decision Pathway for Chiral Resolution
Caption: Decision-making in chiral resolution methods.
Chiral Pool Synthesis: Nature's Starting Materials
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, and terpenes, as starting materials for the synthesis of more complex chiral molecules.[7] This approach is particularly advantageous when the target molecule shares structural similarity with the starting material from the chiral pool.[17]
Experimental Protocol: Synthesis of a Chiral Intermediate from L-Malic Acid
This protocol provides a general outline for the initial steps in converting a chiral pool starting material, L-malic acid, into a versatile chiral building block.
Materials:
-
L-Malic acid
-
Thionyl chloride (SOCl2)
-
Anhydrous alcohol (e.g., ethanol)
-
Pyridine
-
Standard laboratory glassware
Procedure:
-
Diester Formation: L-Malic acid is refluxed with an excess of anhydrous ethanol in the presence of a catalytic amount of concentrated sulfuric acid to form diethyl L-malate. The reaction is monitored by TLC. After completion, the excess ethanol is removed under reduced pressure, and the crude product is purified.
-
Protection of the Hydroxyl Group: The diethyl L-malate is dissolved in a suitable solvent like dichloromethane. A base such as pyridine is added, followed by the dropwise addition of a protecting group reagent (e.g., tert-butyldimethylsilyl chloride) at 0°C. The reaction is stirred until completion, and the protected diester is isolated and purified.
-
Selective Reduction: The protected diester can then undergo regioselective reduction of one of the ester groups using a suitable reducing agent (e.g., diisobutylaluminium hydride - DIBAL-H) at low temperature to yield a chiral lactone or a diol, which can be further elaborated into the desired pharmaceutical intermediate.
Examples of Chiral Pool Starting Materials and their Pharmaceutical Applications:
| Chiral Pool Source | Example Starting Material | Derived Pharmaceutical Intermediate/Drug |
| Amino Acids | L-Aspartic Acid | Imipenem |
| Sugars | L-Ribose | Antiviral nucleoside analogues |
| Terpenes | (-)-Pantolactone | Epothilone intermediate |
| Hydroxy Acids | L-Malic Acid | (S)-dihydrokavain |
This guide provides a foundational understanding of the primary strategies for synthesizing chiral pharmaceutical intermediates. The choice of method depends on various factors, including the structure of the target molecule, the availability of starting materials, and scalability for industrial production. A thorough evaluation of each approach is crucial for the development of an efficient, cost-effective, and sustainable synthetic process.
References
- 1. jmedchem.com [jmedchem.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation method of pregabalin intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 5. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. Chiral Pool Synthesis | Algor Cards [cards.algoreducation.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. re.public.polimi.it [re.public.polimi.it]
- 16. Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How can we prepare a chiral compound? PART III. Chiral pool synthesis. [remotecat.blogspot.com]
The Genesis and Evolution of Trifluoromethyl-Substituted Phenyl Ethanols: A Technical Guide
Introduction
The incorporation of the trifluoromethyl (-CF3) group into organic molecules has become a cornerstone of modern medicinal chemistry, imparting profound effects on a compound's lipophilicity, metabolic stability, and binding affinity. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of trifluoromethyl-substituted phenyl ethanols, a class of compounds that serve as critical chiral building blocks for a variety of pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of synthetic methodologies, quantitative data, and the biological significance of these valuable intermediates.
Historical Perspective and Discovery
The journey of trifluoromethyl-substituted phenyl ethanols is intrinsically linked to the broader history of organofluorine chemistry. While the first synthesis of a simple trifluoromethyl-aromatic compound dates back to the late 19th century, the deliberate synthesis of more complex structures like trifluoromethyl-substituted phenyl ethanols gained momentum with the increasing demand for fluorinated pharmaceuticals in the mid to late 20th century.
Early synthetic approaches were often non-enantioselective, relying on classical organic reactions. The primary methods for generating the racemic alcohol were:
-
Grignard Reaction: The addition of a methylmagnesium halide to a trifluoromethyl-substituted benzaldehyde.
-
Reduction of Ketones: The reduction of the corresponding trifluoromethyl-substituted acetophenone using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
The true value of these compounds was unlocked with the advent of asymmetric synthesis. The development of chiral catalysts and biocatalytic methods in the latter part of the 20th century enabled the production of single enantiomers with high purity. This was a critical advancement, as the biological activity of chiral drugs often resides in a single enantiomer. A prime example is the synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, a key chiral intermediate for the potent and selective neurokinin-1 (NK-1) receptor antagonist, Aprepitant.
Synthetic Methodologies
The synthesis of trifluoromethyl-substituted phenyl ethanols can be broadly categorized into classical non-asymmetric methods and modern asymmetric techniques.
Classical Synthesis: Non-Asymmetric Routes
2.1.1. Grignard Reaction
The Grignard reaction provides a straightforward method for the synthesis of racemic trifluoromethyl-substituted phenyl ethanols.
-
Experimental Protocol (General):
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether.
-
A solution of methyl iodide or methyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (methylmagnesium iodide/bromide).
-
Once the Grignard reagent is formed, a solution of the desired trifluoromethyl-substituted benzaldehyde in anhydrous diethyl ether is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature until completion (monitored by TLC).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography or distillation to yield the racemic 1-(trifluoromethylphenyl)ethanol.
-
2.1.2. Reduction of Trifluoromethyl-Substituted Acetophenones
The reduction of the corresponding ketone is another common and efficient method for producing the racemic alcohol.
-
Experimental Protocol (General - Sodium Borohydride Reduction):
-
The trifluoromethyl-substituted acetophenone is dissolved in a protic solvent, typically methanol or ethanol.
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution. The amount of NaBH₄ is typically in slight excess (1.1 to 1.5 equivalents).
-
The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
Water is added to the residue, and the product is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
-
Purification is achieved by flash chromatography or distillation.
-
Modern Asymmetric Synthesis
The demand for enantiomerically pure trifluoromethyl-substituted phenyl ethanols, particularly for pharmaceutical applications, has driven the development of sophisticated asymmetric synthetic methods.
2.2.1. Asymmetric Transfer Hydrogenation
Catalytic transfer hydrogenation using chiral ruthenium complexes is a highly effective method for the enantioselective reduction of trifluoromethyl-substituted acetophenones.
-
Experimental Protocol (Asymmetric Transfer Hydrogenation of 3'-Trifluoromethylacetophenone):
-
A ruthenium catalyst, for example, one prepared in situ from [RuCl₂(p-cymene)]₂ and a chiral ligand like (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN), is prepared in a suitable solvent such as isopropanol or a formic acid/triethylamine mixture.
-
The substrate, 3'-(trifluoromethyl)acetophenone, is added to the catalyst solution.
-
If using isopropanol, a base such as potassium hydroxide is added, and the reaction is stirred at a controlled temperature.
-
If using a formic acid/triethylamine mixture (as the hydrogen source), the components are mixed before the addition of the substrate and catalyst.
-
The reaction progress is monitored by GC or HPLC.
-
Upon completion, the reaction is worked up by quenching, extraction with an organic solvent, and subsequent purification of the chiral alcohol.
-
2.2.2. Biocatalytic Reduction
Whole-cell biocatalysis using recombinant microorganisms expressing carbonyl reductases (KREDs) has emerged as a green and highly efficient method for producing enantiopure alcohols.
-
Experimental Protocol (Bioreduction of 3'-(Trifluoromethyl)acetophenone using recombinant E. coli):
-
Recombinant E. coli cells expressing a suitable carbonyl reductase (e.g., from Leifsonia xyli) are cultured and harvested by centrifugation.
-
The whole cells are resuspended in a buffer solution (e.g., phosphate buffer, pH 7.0-8.0).
-
The substrate, 3'-(trifluoromethyl)acetophenone, is added to the cell suspension. A co-substrate for cofactor regeneration, such as glucose or isopropanol, is also added.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with shaking.
-
The reaction progress is monitored by GC or HPLC.
-
Upon completion, the product is extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate).
-
The organic extract is dried and concentrated, and the product is purified if necessary.
-
Data Presentation
Synthesis of Trifluoromethyl-Substituted Phenyl Ethanols
| Entry | Precursor | Method | Reagents/Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Isomer | Reference |
| 1 | 3'-(Trifluoromethyl)acetophenone | Asymmetric Transfer Hydrogenation | [Mn(CO)₂(1)]Br | 99 | 97 | (R) | [1] |
| 2 | 3'-(Trifluoromethyl)acetophenone | Biocatalysis (E. coli BL21-LXCAR-S154Y) | Whole cells, Tween-20, ChCl:Lys | 91.5 | >99.9 | (R) | [1] |
| 3 | 3,5-Bis(trifluoromethyl)acetophenone | Biocatalysis (Leifsonia xyli HS0904) | Whole cells, glucose | 62 | 99.4 | (1R) | N/A |
| 4 | 4'-(Trifluoromethyl)acetophenone | Formal Hydration of Styrene | Tandem Catalysis | 55 | N/A (racemic) | N/A | N/A |
| 5 | 3'-(Trifluoromethyl)acetophenone | Asymmetric Transfer Hydrogenation | Ru(II) catalyst, formic acid/triethylamine | 99 | 88 | (S) | N/A |
Spectroscopic Data for Key Compounds
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (thin film, νmax cm-1) | Mass Spec (m/z) |
| 1-(4-(Trifluoromethyl)phenyl)ethanol | 1.50 (d, 3H), 1.81 (br s, 1H), 4.96 (q, 1H), 7.47-7.62 (m, 4H) | 25.4, 69.8, 125.4, 125.5, 125.6 | 3356, 1621, 1416, 1126, 842 | 190 (M+) |
| 1-(3-(Trifluoromethyl)phenyl)ethanol | 1.51 (d, 3H), 1.92 (s, 1H), 4.98 (q, 1H), 7.50 (d, 3H), 7.62 (d, 2H) | 25.4, 69.8, 122.8, 125.5, 129.5, 149.7 | 3356, 1621, 1416, 1126, 842 | 190 (M+) |
| 1-(2-(Trifluoromethyl)phenyl)ethanol | 1.50 (d, 3H), 2.05 (s, 1H), 5.32 (q, 1H), 7.20 (t, 1H), 7.28-7.34 (m, 2H), 7.60 (d, 1H) | 23.5, 66.9, 126.4, 127.2, 128.4, 129.4, 131.6, 143.1 | 3357, 3069, 1474, 1048, 754 | 190 (M+) |
Biological Significance and Signaling Pathways
Trifluoromethyl-substituted phenyl ethanols are of immense interest to the pharmaceutical industry primarily as chiral synthons for more complex drug molecules. Their direct biological activity is not extensively documented; however, their role as precursors is critical.
A prominent example is their use in the synthesis of Neurokinin-1 (NK-1) receptor antagonists , such as Aprepitant. The NK-1 receptor is a G-protein coupled receptor whose endogenous ligand is Substance P, a neuropeptide involved in pain transmission and emesis (vomiting).
The Substance P / NK-1 Receptor Signaling Pathway
Chemotherapeutic agents can induce the release of Substance P in the brain. Substance P then binds to NK-1 receptors located in the emetic center of the brainstem, initiating a signaling cascade that leads to the sensation of nausea and the physical act of vomiting.
As shown in the diagram, trifluoromethyl-substituted phenyl ethanols are crucial for synthesizing Aprepitant, which acts as a competitive antagonist at the NK-1 receptor, thereby blocking the emetic signal.
Experimental Workflow for Synthesis and Evaluation
The development of a trifluoromethyl-substituted phenyl ethanol as a pharmaceutical intermediate follows a logical workflow from synthesis to biological evaluation of the final active pharmaceutical ingredient (API).
Conclusion
Trifluoromethyl-substituted phenyl ethanols represent a vital class of molecules in the landscape of pharmaceutical development. Their history mirrors the evolution of organic synthesis, from classical, non-selective methods to highly sophisticated asymmetric and biocatalytic routes. The data clearly indicates that modern methods can deliver these chiral building blocks with exceptional purity and yield. Their significance is underscored by their role as indispensable intermediates in the synthesis of important drugs like the NK-1 receptor antagonist Aprepitant. As drug discovery continues to leverage the unique properties of fluorine, the demand for efficient and scalable syntheses of these and other fluorinated chiral synthons will undoubtedly continue to grow, making this an active and important area of research.
References
Methodological & Application
Asymmetric synthesis of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol using a chiral catalyst
Application Notes: Asymmetric Synthesis of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol
Introduction
Optically active this compound is a critical chiral building block in the synthesis of various pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the metabolic stability and binding affinity of target molecules, making this alcohol a valuable intermediate.[1] The stereochemistry at the carbinol center is often crucial for the biological activity and safety of the final product. Consequently, developing efficient and highly stereoselective methods for its synthesis is a significant objective in chemical research and drug development.
These application notes provide detailed protocols for two prominent and effective methods for the asymmetric synthesis of this compound from its prochiral ketone precursor, 4'-(trifluoromethyl)acetophenone: Asymmetric Transfer Hydrogenation (ATH) using a chiral ruthenium catalyst and Biocatalytic Reduction using a whole-cell system.
Method 1: Asymmetric Transfer Hydrogenation (ATH) with a Ruthenium Catalyst
Asymmetric transfer hydrogenation is a powerful and widely used technique for the enantioselective reduction of prochiral ketones.[2] This method utilizes a chiral transition metal catalyst, typically based on ruthenium, rhodium, or iridium, to transfer hydrogen from a simple donor molecule, such as isopropanol or formic acid, to the ketone substrate.[3][4] The use of a chiral ligand complexed to the metal center directs the hydride transfer to one face of the carbonyl, resulting in the formation of a single enantiomer of the alcohol.[5]
Quantitative Data Summary
The following table summarizes typical results for the ATH of 4'-(trifluoromethyl)acetophenone using a common ruthenium-based catalytic system.
| Catalyst/Pre-catalyst | Chiral Ligand | Hydrogen Donor | Base | Temp. (°C) | Yield (%) | e.e. (%) | Configuration |
| [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | HCOOH/NEt₃ (5:2) | - | 28 | >98 | 99 | (R) |
| [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | Isopropanol (i-PrOH) | KOH | 82 | >99 | 97 | (R) |
Experimental Workflow: Asymmetric Transfer Hydrogenation
Caption: Workflow for Ru-catalyzed Asymmetric Transfer Hydrogenation.
Protocol: ATH using [RuCl₂(p-cymene)]₂/(R,R)-TsDPEN and Formic Acid
Materials:
-
4'-(trifluoromethyl)acetophenone
-
[RuCl₂(p-cymene)]₂ (di-μ-chloro-bis[p-cymene]ruthenium(II))
-
(R,R)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
Formic acid (HCOOH), azeotropic grade
-
Triethylamine (NEt₃), distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Catalyst Pre-formation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol%) and (R,R)-TsDPEN (0.011 mmol, 2.2 mol%) in anhydrous DCM (2.0 mL). Stir the solution at room temperature for 20-30 minutes.
-
Reaction Setup: Prepare the hydrogen donor by mixing formic acid and triethylamine in a 5:2 molar ratio.
-
Substrate Addition: To the catalyst solution, add 4'-(trifluoromethyl)acetophenone (0.5 mmol, 1.0 eq).
-
Initiation: Add the pre-mixed HCOOH/NEt₃ solution (0.5 mL) to the reaction flask.
-
Reaction: Stir the reaction mixture vigorously at 28°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-24 hours).
-
Workup: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (10 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
-
Analysis: Determine the yield of the isolated product. Analyze the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
Method 2: Biocatalytic Reduction with a Whole-Cell Catalyst
Biocatalysis provides a highly selective and environmentally friendly ("green") alternative for producing chiral alcohols.[2] Whole-cell systems containing overexpressed alcohol dehydrogenases (ADHs) or carbonyl reductases (CBRs) can reduce ketones with exceptional enantioselectivity (>99% e.e.).[6] These systems often use a cheap co-substrate, like glucose or isopropanol, to regenerate the necessary nicotinamide cofactor (NADH or NADPH) in situ, making the process economically viable.[7]
Quantitative Data Summary
The following table summarizes typical results for the whole-cell biocatalytic reduction of 4'-(trifluoromethyl)acetophenone.
| Biocatalyst | Co-substrate | Substrate Conc. (mM) | Temp. (°C) | Time (h) | Conversion (%) | e.e. (%) | Configuration |
| E. coli expressing Carbonyl Reductase | Glucose | 50 - 100 | 30 | 12 - 24 | >99 | >99.9 | (R) |
| E. coli expressing Alcohol Dehydrogenase | Isopropanol | 50 - 100 | 30 | 12 - 24 | >99 | >99.9 | (R) |
Experimental Workflow: Whole-Cell Biocatalytic Reduction
Caption: Workflow for Whole-Cell Biocatalytic Ketone Reduction.
Protocol: Whole-Cell Reduction using Recombinant E. coli
Materials:
-
Recombinant E. coli cells expressing a suitable (R)-selective alcohol dehydrogenase or carbonyl reductase.
-
4'-(trifluoromethyl)acetophenone
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Glucose (or Isopropanol)
-
Growth medium (e.g., LB broth with appropriate antibiotic)
-
Inducer (e.g., IPTG)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Cell Culture and Induction: Inoculate a suitable volume of growth medium with the recombinant E. coli strain. Grow the culture at 37°C with shaking until it reaches an appropriate optical density (OD₆₀₀ ≈ 0.6-0.8). Induce enzyme expression by adding the inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 20-25°C) for several hours (e.g., 12-16 h).
-
Biocatalyst Preparation: Harvest the cells by centrifugation. Discard the supernatant and wash the cell pellet with phosphate buffer. The resulting cell paste can be used immediately or stored frozen.
-
Biotransformation: In a reaction vessel, resuspend a specific amount of the cell paste (e.g., 50 g/L wet cell weight) in phosphate buffer.
-
Reaction Initiation: Add the co-substrate for cofactor regeneration (e.g., glucose, 1.2 eq). Add the substrate, 4'-(trifluoromethyl)acetophenone, typically dissolved in a minimal amount of a water-miscible co-solvent like DMSO to aid solubility, to the desired final concentration (e.g., 50 mM).
-
Reaction: Incubate the mixture at 30°C with gentle shaking (e.g., 200 rpm). Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC.
-
Workup: Once the reaction is complete, centrifuge the mixture to pellet the cells.
-
Extraction: Decant the supernatant and extract it multiple times with an organic solvent like ethyl acetate.
-
Purification & Analysis: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the product. The purity is often high enough for many applications, but column chromatography can be used if needed. Determine the conversion and enantiomeric excess by chiral GC or HPLC.
Catalytic Cycle Visualization
Caption: Simplified Catalytic Cycle for Asymmetric Transfer Hydrogenation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Catalytic asymmetric reduction of ketones [ns1.almerja.com]
- 6. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Biocatalytic reduction for producing enantiopure (1R)-1-[4-(trifluoromethyl)phenyl]ethanol.
Application Note & Protocol
Topic: Biocatalytic Reduction for Producing Enantiopure (1R)-1-[4-(trifluoromethyl)phenyl]ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enantiomerically pure alcohols are critical building blocks in the synthesis of pharmaceuticals. This compound is a key chiral intermediate for the synthesis of various bioactive molecules, including chemokine CCR5 receptor antagonists.[1][2] Traditional chemical methods for the synthesis of this compound often require harsh reaction conditions, expensive chiral catalysts, and may suffer from incomplete stereoselectivity. Biocatalytic reduction, employing whole-cell catalysts or isolated enzymes, offers a green and highly efficient alternative, providing excellent enantioselectivity (>99.9% ee) under mild reaction conditions.[1][2] This document outlines the application of a recombinant Escherichia coli whole-cell biocatalyst for the asymmetric reduction of 4'-(trifluoromethyl)acetophenone to this compound.
Principle of the Biocatalytic Reduction
The process utilizes a ketoreductase (KRED) or alcohol dehydrogenase (ADH) enzyme, expressed in a microbial host such as E. coli.[3] The enzyme stereoselectively reduces the prochiral ketone, 4'-(trifluoromethyl)acetophenone, to the corresponding (1R)-alcohol. This reduction requires a nicotinamide cofactor, typically NADPH or NADH, which is oxidized to NADP+ or NAD+ during the reaction. In a whole-cell system, the cofactor is continuously regenerated in situ through the host's metabolic pathways, often by utilizing a co-substrate like glucose or maltose.[3][4] The use of isopropanol as a co-solvent not only enhances the solubility of the hydrophobic substrate but can also serve as a sacrificial substrate for cofactor regeneration in some enzymatic systems.[1][3]
Data Presentation
The following tables summarize the quantitative data from optimized biocatalytic reduction processes for the production of this compound.
Table 1: Optimized Reaction Conditions and Performance in an Isopropanol-Aqueous System.[1]
| Parameter | Optimal Value |
| Biocatalyst | Recombinant E. coli expressing LXCAR-S154Y |
| Substrate | 4'-(trifluoromethyl)acetophenone |
| Substrate Concentration | 100 mM |
| Co-solvent | 15% (v/v) Isopropanol |
| Co-substrate | 50 g/L Maltose |
| Biocatalyst Loading | 17 g/L (dry cell weight) |
| Buffer | 100 mM Phosphate Buffer |
| pH | 7.5 |
| Temperature | 30 °C |
| Reaction Time | 3 hours |
| Yield | 99.1% |
| Enantiomeric Excess (ee) | >99.9% (R) |
Table 2: Comparison of Biocatalytic Systems.[1]
| System | Substrate Conc. (mM) | Reaction Time (h) | Yield (%) |
| Aqueous Buffer | 50 | 24 | 62.5% |
| Isopropanol-Aqueous | 100 | 3 | 99.1% |
Experimental Protocols
Protocol for Recombinant E. coli Cultivation
This protocol describes the cultivation of the recombinant E. coli strain expressing the desired ketoreductase.
Materials:
-
Luria-Bertani (LB) medium
-
Appropriate antibiotic for plasmid maintenance (e.g., Kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Recombinant E. coli strain
-
Shaking incubator
-
Centrifuge
Procedure:
-
Inoculate 100 mL of LB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain.
-
Incubate at 37 °C with shaking at 200 rpm overnight.
-
Use the overnight culture to inoculate 1 L of fresh LB medium with the antibiotic.
-
Incubate at 37 °C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue incubation at a lower temperature (e.g., 20-25 °C) for 12-16 hours to allow for protein expression.
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4 °C.
-
Wash the cell pellet with phosphate buffer (e.g., 100 mM, pH 7.5) and centrifuge again.
-
The resulting cell paste can be used immediately or stored at -80 °C.
Protocol for Biocatalytic Reduction of 4'-(Trifluoromethyl)acetophenone
This protocol details the preparative-scale asymmetric reduction of 4'-(trifluoromethyl)acetophenone.[1]
Materials:
-
Recombinant E. coli cell paste (wet or lyophilized)
-
4'-(trifluoromethyl)acetophenone
-
Isopropanol
-
Maltose
-
Phosphate buffer (100 mM, pH 7.5)
-
Erlenmeyer flask
-
Shaking incubator
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Gas chromatograph (GC) with a chiral column
Procedure:
-
Prepare the reaction mixture in a 500 mL Erlenmeyer flask (for a 100 mL total volume).[1]
-
Add 85 mL of 100 mM phosphate buffer (pH 7.5).
-
Add 15 mL of isopropanol (final concentration 15% v/v).[1]
-
Add 5 g of maltose (final concentration 50 g/L).[1]
-
Add 1.7 g of dry cell weight equivalent of recombinant E. coli cells (17 g/L).[1]
-
Add 1.88 g of 4'-(trifluoromethyl)acetophenone (final concentration 100 mM).[1]
-
Incubate the reaction mixture at 30 °C with shaking at 200 rpm for 3 hours.[1]
-
Monitor the reaction progress by taking samples periodically and analyzing by GC.
-
After completion, extract the product from the reaction mixture with an equal volume of ethyl acetate (2 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol for Analytical Determination of Yield and Enantiomeric Excess
This protocol describes the analysis of the product to determine the conversion yield and enantiomeric excess.
Materials:
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)
-
Chiral GC column (e.g., Supelco BETA DEX™ 225)
-
Standards of 4'-(trifluoromethyl)acetophenone and (R/S)-1-[4-(trifluoromethyl)phenyl]ethanol
-
Ethyl acetate
Procedure:
-
Prepare a sample for GC analysis by diluting a small aliquot of the organic extract in ethyl acetate.
-
For Yield Determination:
-
Inject the sample into the GC.
-
Integrate the peak areas for the substrate (4'-(trifluoromethyl)acetophenone) and the product (1-[4-(trifluoromethyl)phenyl]ethanol).
-
Calculate the yield based on the disappearance of the substrate and the appearance of the product, using a pre-established calibration curve.
-
-
For Enantiomeric Excess (ee) Determination:
-
Use a chiral GC column and an appropriate temperature program to separate the (R) and (S) enantiomers of the product.
-
Inject the sample and integrate the peak areas for the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
Chiral HPLC method for the enantiomeric separation of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol.
An Application Note and Protocol for the Enantiomeric Separation of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol by Chiral HPLC
Introduction
The enantiomeric purity of chiral compounds is a critical quality attribute in the pharmaceutical industry due to the often differing pharmacological and toxicological profiles of enantiomers. This compound is a key chiral intermediate in the synthesis of various active pharmaceutical ingredients. Consequently, a robust and reliable analytical method for the separation and quantification of its enantiomers is essential for quality control and regulatory compliance.
This application note details a chiral High-Performance Liquid Chromatography (HPLC) method for the effective enantiomeric separation of this compound. The method utilizes a polysaccharide-based chiral stationary phase, which is widely recognized for its broad applicability in separating a diverse range of chiral molecules.[1]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable.[1]
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as an amylose or cellulose derivative, is recommended.[1] For this application, a column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size is used.
-
Chemicals and Solvents:
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
(1R,S)-1-[4-(trifluoromethyl)phenyl]ethanol (racemic standard)
-
This compound (for peak identification)
-
Sample diluent: A mixture of n-Hexane and Isopropanol in the same ratio as the mobile phase.
-
Sample Preparation
-
Standard Solution Preparation:
-
Prepare a stock solution of the racemic (1R,S)-1-[4-(trifluoromethyl)phenyl]ethanol standard at a concentration of approximately 1.0 mg/mL in the sample diluent.[1]
-
Prepare a separate stock solution of the this compound enantiomer at a similar concentration for peak identification.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the sample diluent to achieve a final concentration of approximately 1.0 mg/mL.
-
-
Filtration:
-
Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]
-
Chromatographic Conditions
The following chromatographic conditions are a starting point and may require optimization for specific columns and systems.
| Parameter | Condition |
| Column | Polysaccharide-based CSP (e.g., Amylose derivative) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C[1] |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm[1] |
Data Presentation
The following table summarizes the expected chromatographic results for the enantiomeric separation of this compound under the specified conditions.
| Enantiomer | Retention Time (min) | Retention Factor (k') | Tailing Factor |
| (S)-enantiomer | 8.5 | 2.4 | 1.1 |
| (R)-enantiomer | 10.2 | 3.1 | 1.1 |
| Chromatographic Parameters | Value |
| Separation Factor (α) | 1.29 |
| Resolution (Rs) | 2.5 |
Note: Retention times are illustrative and may vary depending on the specific column and HPLC system used. A resolution of ≥ 1.5 indicates baseline separation.[1]
Experimental Workflow
The following diagram illustrates the logical workflow for the chiral HPLC method development and analysis.
Caption: Workflow for Chiral HPLC Analysis.
Conclusion
The described chiral HPLC method provides a reliable and robust approach for the enantiomeric separation of this compound. The use of a polysaccharide-based chiral stationary phase with a normal phase mobile phase of n-hexane and isopropanol achieves excellent resolution and peak shape. This method is suitable for routine quality control analysis in research, development, and manufacturing environments to ensure the enantiomeric purity of this important chiral intermediate.
References
Application of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol in Medicinal Chemistry: Application Notes and Protocols
(1R)-1-[4-(trifluoromethyl)phenyl]ethanol is a chiral alcohol that serves as a critical building block in the synthesis of medicinally important compounds. Its trifluoromethylphenyl moiety is a common feature in modern drug design, known to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound, primarily focusing on its role as a key intermediate in the synthesis of the neurokinin-1 (NK-1) receptor antagonist, Aprepitant.
Application Notes
The principal application of this compound in medicinal chemistry is as a chiral starting material for the synthesis of more complex molecules. The stereochemistry at the carbinol center is crucial for the biological activity of the final product.
Key Applications:
-
Chiral Intermediate for Aprepitant Synthesis: this compound is a key precursor for the synthesis of Aprepitant, a medication used to prevent chemotherapy-induced and postoperative nausea and vomiting.[3][4] The (R)-configuration of the alcohol is essential for the desired pharmacological activity of the final drug.
-
Intermediate for Chemokine CCR5 Antagonists: This chiral alcohol is also an important pharmaceutical intermediate for the synthesis of chemokine CCR5 antagonists, which are a class of antiviral drugs used in the treatment of HIV.[5]
The trifluoromethyl group in this compound imparts several desirable properties to the molecules it is incorporated into, including:
-
Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.[1]
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, potentially increasing the drug's half-life.[1]
-
Improved Binding Affinity: The trifluoromethyl group can engage in favorable interactions with biological targets, leading to higher potency.[1]
Data Presentation
Table 1: Biocatalytic Synthesis of this compound
| Biocatalyst | Substrate | Substrate Conc. (mM) | Reaction System | Yield (%) | Enantiomeric Excess (ee) (%) |
| Recombinant E. coli BL21(DE3)/pET-28a(+)-LXCAR-S154Y | 4'-(Trifluoromethyl)acetophenone | 50 | Phosphate Buffer | 86.7 | >99.9 |
| Recombinant E. coli BL21(DE3)/pET-28a(+)-LXCAR-S154Y | 4'-(Trifluoromethyl)acetophenone | 100 | Isopropanol-aqueous | 95.2 | >99.9 |
| Recombinant E. coli BL21(DE3)/pET-28a(+)-LXCAR-S154Y | 4'-(Trifluoromethyl)acetophenone | 100 | Isopropanol-aqueous (Preparative scale) | 99.1 | >99.9 |
| Leifsonia xyli HS0904 | 3,5-bis(trifluoromethyl) acetophenone | 70 | Aqueous with glucose co-substrate | 62 | 99.4 |
Data compiled from references[5][6].
Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Reduction of 4'-(Trifluoromethyl)acetophenone
This protocol describes the whole-cell biocatalytic reduction of 4'-(trifluoromethyl)acetophenone to produce this compound with high yield and excellent enantioselectivity.[5]
Materials:
-
Recombinant Escherichia coli cells expressing a carbonyl reductase (e.g., BL21(DE3)/pET-28a(+)-LXCAR-S154Y)[5]
-
4'-(Trifluoromethyl)acetophenone
-
Phosphate buffer (pH 7.5)
-
Isopropanol
-
Maltose
-
Erlenmeyer flasks
-
Incubator shaker
-
Centrifuge
-
Ethyl acetate for extraction
-
Analytical equipment for yield and enantiomeric excess determination (e.g., GC or HPLC)
Procedure:
-
Cell Culture and Harvest: Cultivate the recombinant E. coli cells under appropriate conditions to express the carbonyl reductase. Harvest the cells by centrifugation.
-
Reaction Setup (Preparative Scale): In a 500 mL Erlenmeyer flask, prepare a 100 mL reaction mixture consisting of:
-
100 mM phosphate buffer (pH 7.5)
-
15% (v/v) isopropanol
-
17 g/L recombinant E. coli cells (wet cell weight)
-
50 g/L maltose (as co-substrate)
-
100 mM 4'-(trifluoromethyl)acetophenone
-
-
Incubation: Incubate the reaction mixture at 30°C with shaking at 200 rpm.
-
Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the conversion and enantiomeric excess using GC or HPLC. The reaction is typically complete within 3 hours.[5]
-
Work-up and Isolation:
-
Once the reaction is complete, centrifuge the mixture to remove the cells.
-
Extract the supernatant with an equal volume of ethyl acetate (repeat twice).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by flash chromatography if necessary.
-
Protocol 2: Synthesis of Aprepitant Intermediate
This protocol outlines a key step in the synthesis of Aprepitant, involving the condensation of (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol with a morpholinone derivative. Note that for Aprepitant synthesis, the starting alcohol is (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, which is structurally related to the topic compound. The principles of the reaction are analogous.
Materials:
-
4-benzyl-2-hydroxy-morpholin-3-one
-
(R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol[7]
-
Trifluoroacetic anhydride
-
Anhydrous acetonitrile
-
Boron trifluoride diethyl etherate or (R)-2-methyl-CBS-oxazaborolidine
-
Reaction vessel
Procedure:
-
Activation of Morpholinone: In a reaction kettle, mix 4-benzyl-2-hydroxy-morpholin-3-one, trifluoroacetic anhydride, and anhydrous acetonitrile. Allow the reaction to proceed for 1-4 hours at a suitable temperature to form the activated intermediate.[7]
-
Condensation: To the reaction mixture, add (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol and a Lewis acid catalyst such as boron trifluoride diethyl etherate.[7]
-
Reaction: Stir the reaction mixture at a controlled temperature between -10°C and 35°C until the condensation is complete.[7]
-
Work-up and Crystallization: After the reaction, perform an appropriate work-up procedure followed by crystallization to isolate the condensed product. This product can often be used in the next step without further purification.[7]
Mandatory Visualization
Caption: Workflow of synthesis and application.
Caption: Key steps in Aprepitant synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Aprepitant [cjph.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Asymmetric biocatalytic reduction of 3,5-bis(trifluoromethyl) acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol using whole cells of newly isolated Leifsonia xyli HS0904 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN104557760A - Preparation method of aprepitant intermediate - Google Patents [patents.google.com]
Application Notes and Protocols for (1R)-1-[4-(Trifluoromethyl)phenyl]ethanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R)-1-[4-(Trifluoromethyl)phenyl]ethanol is a valuable chiral building block in modern organic synthesis, particularly in the development of pharmaceutical agents. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed application notes and experimental protocols for the utilization of this chiral alcohol in key synthetic transformations, highlighting its role in the synthesis of bioactive molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉F₃O | |
| Molecular Weight | 190.17 g/mol | |
| Boiling Point | 233 °C at 760 mmHg | |
| Physical Form | Liquid | |
| Purity | Typically ≥97% |
Application 1: Synthesis of CCR5 Receptor Antagonists (e.g., Vicriviroc)
This compound is a crucial chiral starting material for the synthesis of Vicriviroc (also known as SCH 417690), a potent CCR5 antagonist that has been investigated for the treatment of HIV-1 infection.[1][2] The synthesis involves the conversion of the alcohol to a suitable electrophile, which is then used to alkylate a complex piperazine derivative.
Synthetic Pathway Overview
The overall synthetic strategy involves the activation of the hydroxyl group of this compound, followed by a nucleophilic substitution reaction with a piperazine core.
Caption: Synthetic approach to Vicriviroc.
Experimental Protocols
Step 1: Synthesis of (1R)-1-[4-(trifluoromethyl)phenyl]ethyl tosylate
This protocol describes the activation of the hydroxyl group of this compound by converting it into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure (1R)-1-[4-(trifluoromethyl)phenyl]ethyl tosylate.
Step 2: Alkylation of the Piperazine Core with (1R)-1-[4-(trifluoromethyl)phenyl]ethyl tosylate
This protocol details the nucleophilic substitution reaction between the activated chiral alcohol and the piperazine core to form the key C-N bond in Vicriviroc.
Materials:
-
(1R)-1-[4-(trifluoromethyl)phenyl]ethyl tosylate
-
Appropriate piperazine derivative (e.g., 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]-4-methyl-3(S)-methylpiperazine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Water
-
Ethyl acetate
Procedure:
-
To a solution of the piperazine derivative (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add a solution of (1R)-1-[4-(trifluoromethyl)phenyl]ethyl tosylate (1.1 eq) in acetonitrile dropwise to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify the crude product by column chromatography to obtain the final product, Vicriviroc.[3][4]
Application 2: Chiral Auxiliary in Asymmetric Synthesis
This compound can be employed as a chiral auxiliary to control the stereochemical outcome of various reactions. The chiral alcohol is first attached to a prochiral substrate, and its stereocenter directs the subsequent diastereoselective transformation. Finally, the auxiliary can be cleaved to yield the enantiomerically enriched product.
General Workflow
Caption: Use as a chiral auxiliary.
Experimental Protocols
Step 1: Esterification to form a Chiral Ester (Steglich Esterification)
This protocol describes the formation of a chiral ester by reacting this compound with a prochiral carboxylic acid.
Materials:
-
This compound
-
Prochiral carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the prochiral carboxylic acid (1.0 eq), this compound (1.1 eq), and a catalytic amount of DMAP in anhydrous DCM under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in DCM dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Step 2: Diastereoselective α-Alkylation of the Chiral Ester
This protocol outlines the diastereoselective alkylation of the chiral ester formed in the previous step.
Materials:
-
Chiral ester from Step 1
-
Lithium diisopropylamide (LDA) or other suitable non-nucleophilic base
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the chiral ester (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Slowly add a freshly prepared solution of LDA (1.1 eq) and stir for 1 hour to form the enolate.
-
Add the alkyl halide (1.2 eq) and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate and purify the product by flash chromatography to isolate the diastereomerically enriched product.
Step 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid.
Materials:
-
Diastereomerically enriched ester from Step 2
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Methanol (MeOH)
Procedure:
-
Dissolve the ester in a mixture of THF, MeOH, and water.
-
Add an excess of LiOH and stir at room temperature until the ester is completely hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl to protonate the carboxylate.
-
Extract the enantiomerically enriched carboxylic acid with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the final product.
-
The chiral auxiliary, this compound, can be recovered from the aqueous layer by extraction with a suitable organic solvent.
Application 3: Mitsunobu Reaction for Inversion of Stereochemistry
The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of a chiral alcohol. In the context of this compound, this reaction can be used to synthesize the corresponding (1S)-enantiomer or to introduce other functional groups with inversion of configuration.[7][8]
Reaction Scheme
Caption: Mitsunobu reaction for stereochemical inversion.
Experimental Protocol
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Nucleophile (e.g., phthalimide, benzoic acid)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1.0 eq), the nucleophile (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the product with inverted stereochemistry.[1]
Quantitative Data Summary
The following table summarizes typical quantitative data for the reactions described.
| Reaction | Substrate | Product | Yield (%) | Enantiomeric/Diastereomeric Excess (%) | Reference |
| Biocatalytic Reduction | 4'-(Trifluoromethyl)acetophenone | This compound | >99 | >99 ee | [9] |
| Tosylation | This compound | (1R)-1-[4-(trifluoromethyl)phenyl]ethyl tosylate | High | N/A | General Protocol |
| Alkylation | (1R)-1-[4-(trifluoromethyl)phenyl]ethyl tosylate | Vicriviroc Precursor | Moderate to Good | N/A | General Protocol |
| Steglich Esterification | Prochiral Carboxylic Acid | Chiral Ester | Good | N/A | [5][6] |
| Diastereoselective Alkylation | Chiral Ester | Alkylated Product | Good | High de | General Protocol |
| Mitsunobu Reaction | This compound | Inverted Product | Good | >99 ee (inversion) | [7][8] |
Note: Yields and stereoselectivities are highly dependent on the specific substrates, reagents, and reaction conditions used. The data presented here are indicative of typical outcomes.
Conclusion
This compound is a versatile and highly valuable chiral building block in organic synthesis. Its utility is demonstrated in the synthesis of complex pharmaceutical targets like Vicriviroc and its application as a chiral auxiliary for controlling stereochemistry. The protocols provided herein offer a foundation for researchers to effectively utilize this important synthetic intermediate in their own research and development endeavors.
References
- 1. Vicriviroc | C28H38F3N5O2 | CID 3009355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vicriviroc - Wikipedia [en.wikipedia.org]
- 3. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of vicriviroc (SCH 417690), a CCR5 antagonist with potent activity against human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereocontrolled Synthesis of Kalihinol C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Scale-up Synthesis of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol
Introduction
(1R)-1-[4-(trifluoromethyl)phenyl]ethanol is a key chiral intermediate in the synthesis of various pharmaceuticals, notably as a building block for chemokine CCR5 antagonists. The production of this compound with high enantiomeric purity is crucial for the efficacy and safety of the final active pharmaceutical ingredient. While chemical methods for its synthesis exist, such as asymmetric reduction using borane complexes and chiral oxazaborolidine catalysts, these approaches often suffer from drawbacks including the use of expensive reagents and environmental concerns.[1] Biocatalytic methods, employing whole-cell systems or isolated enzymes, have emerged as a highly efficient, scalable, and environmentally benign alternative for the synthesis of enantiomerically pure this compound.[1]
This document outlines a detailed protocol for the scale-up synthesis of this compound via an asymmetric bioreduction of 4'-(trifluoromethyl)acetophenone using recombinant Escherichia coli cells. This method offers high yields and excellent enantioselectivity.
Data Presentation
The following tables summarize the key quantitative data for the preparative scale biocatalytic reduction of 4'-(trifluoromethyl)acetophenone.
Table 1: Optimized Reaction Conditions for Preparative Scale Bioreduction
| Parameter | Value |
| Substrate | 4'-(trifluoromethyl)acetophenone |
| Substrate Concentration | 100 mM |
| Biocatalyst | Recombinant E. coli dry cell mass |
| Biocatalyst Loading | 17 g/L |
| Co-substrate | Maltose |
| Co-substrate Concentration | 50 g/L |
| Solvent System | Isopropanol-aqueous (15% v/v isopropanol) |
| Buffer | Phosphate buffer (100 mM) |
| pH | 7.5 |
| Temperature | 30 °C |
| Agitation | 200 rpm |
| Reaction Time | 3 hours |
Table 2: Comparison of Reaction Performance in Different Solvent Systems
| Solvent System | Substrate Concentration (mM) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee) (%) |
| Isopropanol-Aqueous (15% v/v) | 100 | 3 | 95.2 - 99.1 | >99.9 |
| Aqueous | 50 | 24 | 62.5 | >99.9 |
Experimental Protocols
This section provides a detailed methodology for the scale-up synthesis of this compound based on the optimized biocatalytic reduction.
Materials and Reagents:
-
4'-(trifluoromethyl)acetophenone (Substrate)
-
Recombinant E. coli cells expressing a suitable carbonyl reductase
-
Maltose (Co-substrate)
-
Isopropanol
-
Sodium phosphate monobasic
-
Sodium phosphate dibasic
-
Deionized water
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Equipment:
-
Bioreactor or large-scale fermenter
-
Centrifuge
-
Shaking incubator or stirred tank reactor
-
pH meter
-
Temperature controller
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography system for purification (e.g., column chromatography)
-
Chiral HPLC for enantiomeric excess determination
Protocol for Preparative Scale Bioreduction (100 mL Scale):
-
Preparation of Reaction Medium:
-
Prepare a 100 mM phosphate buffer (pH 7.5) by dissolving the appropriate amounts of sodium phosphate monobasic and dibasic in deionized water.
-
In a 500 mL Erlenmeyer flask, combine 85 mL of the phosphate buffer with 15 mL of isopropanol to create the 15% (v/v) isopropanol-aqueous solvent system.
-
-
Reaction Setup:
-
To the reaction medium, add 5 g of maltose (to achieve a 50 g/L concentration).
-
Add 1.7 g of recombinant E. coli dry cell mass (for a concentration of 17 g/L).
-
Finally, add 1.88 g of 4'-(trifluoromethyl)acetophenone (for a final concentration of 100 mM).
-
-
Biocatalytic Reduction:
-
Incubate the reaction mixture at 30 °C with agitation at 200 rpm for 3 hours.
-
Monitor the reaction progress by periodically taking samples and analyzing the conversion of the substrate and the formation of the product by a suitable analytical method (e.g., GC or HPLC).
-
-
Product Extraction and Purification:
-
After completion of the reaction (approximately 3 hours), terminate the reaction by centrifuging the mixture to separate the cells.
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Analyze the enantiomeric excess (ee) of the product using chiral HPLC.
-
Mandatory Visualization
Caption: Workflow for the scale-up synthesis of this compound.
References
Application Note: Characterization of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the characterization of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes predicted ¹H and ¹³C NMR data, comprehensive experimental procedures for acquiring high-quality spectra, and a workflow for structural verification. This guide is intended to assist researchers in confirming the identity and purity of this important chiral building block in pharmaceutical synthesis.
Introduction
This compound is a key chiral intermediate used in the synthesis of various pharmaceutical compounds. Its precise chemical structure and stereochemical purity are critical for its function and the efficacy of the final active pharmaceutical ingredient. NMR spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules. This application note outlines the use of ¹H and ¹³C NMR spectroscopy for the complete characterization of this compound.
Predicted NMR Data
The chemical structure of this compound is shown below:

Figure 1. Chemical Structure of this compound.
Based on the analysis of structurally similar compounds, the following ¹H and ¹³C NMR chemical shifts and coupling constants are predicted in deuterated chloroform (CDCl₃).
Data Presentation
Table 1: Predicted ¹H NMR Data (CDCl₃, 500 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.61 | d | 8.2 | 2H | H-2, H-6 |
| 7.48 | d | 8.2 | 2H | H-3, H-5 |
| 5.01 | q | 6.5 | 1H | H-7 |
| 2.15 | s (br) | - | 1H | OH |
| 1.52 | d | 6.5 | 3H | H-8 |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 125 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 149.5 | C-4 |
| 129.8 (q, JCF ≈ 32 Hz) | C-1 |
| 126.0 | C-2, C-6 |
| 125.5 (q, JCF ≈ 4 Hz) | C-3, C-5 |
| 124.2 (q, JCF ≈ 272 Hz) | CF₃ |
| 70.0 | C-7 |
| 25.0 | C-8 |
Experimental Protocols
This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
3.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
3.2. ¹H NMR Spectroscopy
-
Instrument: 500 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm
-
Referencing: Tetramethylsilane (TMS) at 0.00 ppm.
3.3. ¹³C NMR Spectroscopy
-
Instrument: 500 MHz NMR Spectrometer (operating at 125 MHz for ¹³C)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
-
Referencing: CDCl₃ solvent peak at 77.16 ppm.
3.4. 2D NMR Spectroscopy (Optional but Recommended)
For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended.
-
COSY: To establish ¹H-¹H coupling correlations.
-
HSQC: To identify one-bond ¹H-¹³C correlations.
Data Analysis and Interpretation
-
Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.
-
Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule, using 2D NMR data if acquired.
Workflow and Visualization
The overall workflow for the characterization of this compound by NMR spectroscopy is depicted in the following diagram.
Application Notes and Protocols for the Enzymatic Kinetic Resolution of Racemic 1-[4-(trifluoromethyl)phenyl]ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically pure chiral alcohols are critical building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The trifluoromethyl group is a key pharmacophore that can enhance metabolic stability, binding affinity, and lipophilicity. Consequently, the synthesis of enantiomerically pure 1-[4-(trifluoromethyl)phenyl]ethanol is of significant interest in drug development. Enzymatic kinetic resolution (EKR) offers a highly selective and environmentally benign method for obtaining such chiral compounds. This application note details the use of Candida antarctica Lipase B (CALB) for the kinetic resolution of racemic 1-[4-(trifluoromethyl)phenyl]ethanol via enantioselective acylation.
Principle of the Method
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other, leading to the separation of the two enantiomers. In this case, the lipase CALB selectively catalyzes the acylation of one enantiomer of racemic 1-[4-(trifluoromethyl)phenyl]ethanol, leaving the other enantiomer unreacted. The resulting product is an enantioenriched ester, and the remaining unreacted substrate is the enantioenriched alcohol of the opposite configuration. The success of the resolution is quantified by the enantiomeric excess (e.e.) of both the product and the remaining substrate, as well as the conversion rate.
Data Presentation
The following tables summarize typical quantitative data for the enzymatic kinetic resolution of 1-phenylethanol and related aromatic alcohols using Candida antarctica Lipase B (Novozym 435). These values provide a reference for the expected outcomes for the resolution of 1-[4-(trifluoromethyl)phenyl]ethanol, which may require optimization for best results.
Table 1: Influence of Acyl Donor on the Kinetic Resolution of Racemic 1-Phenylethanol
| Acyl Donor | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Substrate e.e. (%) | Product e.e. (%) | Reference |
| Vinyl Acetate | n-Hexane | 42 | 1.25 | ~50 | >99 | >99 | [1][2] |
| Isopropenyl Acetate | n-Hexane | 35 | 24 | ~50 | >99 | >99 | [3] |
| Ethyl Acetate | Toluene | 40 | 72 | 45 | 82 | >99 | |
| Vinyl Butyrate | MTBE | 30 | 48 | 48 | 92 | >99 |
Table 2: Influence of Solvent on the Kinetic Resolution of Racemic 1-Phenylethanol
| Solvent | Acyl Donor | Temperature (°C) | Time (h) | Conversion (%) | Substrate e.e. (%) | Product e.e. (%) | Reference |
| n-Hexane | Vinyl Acetate | 42 | 1.25 | ~50 | >99 | >99 | [1][2] |
| Toluene | Vinyl Acetate | 40 | 24 | 46 | 85 | >99 | |
| DIPE | Vinyl Acetate | 40 | 24 | 49 | 96 | >99 | |
| Acetonitrile | Vinyl Acetate | 40 | 72 | 35 | 54 | >99 | |
| Ionic Liquid | Vinyl Acetate | 40 | 48 | 49 | >99 | >99 |
Experimental Protocols
Protocol 1: General Procedure for the Enzymatic Kinetic Resolution of Racemic 1-[4-(trifluoromethyl)phenyl]ethanol
Materials:
-
Racemic 1-[4-(trifluoromethyl)phenyl]ethanol
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., n-hexane, toluene, methyl tert-butyl ether (MTBE))
-
Molecular sieves (optional, for anhydrous conditions)
-
Reaction vessel (e.g., screw-capped vial or round-bottom flask)
-
Magnetic stirrer and stir bar
-
Thermostatically controlled oil bath or heating block
-
Analytical balance
-
Filtration apparatus (e.g., syringe filter)
Procedure:
-
To a clean, dry reaction vessel, add racemic 1-[4-(trifluoromethyl)phenyl]ethanol (1.0 eq.).
-
Add the desired anhydrous organic solvent (e.g., 10 mL per mmol of substrate).
-
Add the acyl donor (typically 1.5-3.0 eq.).
-
Add the immobilized CALB (e.g., 10-50 mg per mmol of substrate).
-
If using, add activated molecular sieves to the mixture.
-
Seal the vessel and place it in a thermostatically controlled environment (e.g., 40-50 °C).
-
Stir the reaction mixture at a constant rate (e.g., 200 rpm).
-
Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., 1, 2, 4, 8, 24 hours).
-
To quench the reaction in the aliquot, filter out the enzyme (e.g., using a 0.45 µm syringe filter).
-
Analyze the aliquot by chiral GC or HPLC to determine the conversion and enantiomeric excess of the substrate and product.
-
Once the desired conversion (ideally close to 50%) and enantiomeric excess are achieved, stop the reaction by filtering off the enzyme.
-
The enzyme can be washed with fresh solvent and reused.
-
The filtrate, containing the enantioenriched ester and unreacted alcohol, can be concentrated under reduced pressure.
-
The ester and alcohol can be separated by column chromatography on silica gel.
Protocol 2: Analytical Method for Determination of Enantiomeric Excess and Conversion by Chiral Gas Chromatography (GC)
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 7890A or similar, equipped with a Flame Ionization Detector (FID).
-
Chiral Column: CP-Chirasil-Dex CB (25 m x 0.25 mm x 0.25 µm) or similar.
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 110 °C, hold for 5 min.
-
Ramp: 5 °C/min to 150 °C.
-
Hold at 150 °C for 2 min.
-
-
Carrier Gas: Helium, constant flow.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Dilute the reaction aliquot (after enzyme removal) in a suitable solvent (e.g., ethyl acetate or the reaction solvent) to an appropriate concentration (e.g., ~1 mg/mL).
-
Inject the sample into the GC.
Data Analysis:
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers of 1-[4-(trifluoromethyl)phenyl]ethanol and its acylated product. Retention times should be confirmed with authentic racemic and, if available, enantioenriched standards.
-
Calculate the enantiomeric excess (e.e.) using the following formulas:
-
e.e. (substrate) = [|(AreaR-alcohol - AreaS-alcohol)| / (AreaR-alcohol + AreaS-alcohol)] x 100%
-
e.e. (product) = [|(AreaR-ester - AreaS-ester)| / (AreaR-ester + AreaS-ester)] x 100%
-
-
Calculate the conversion using the following formula:
-
Conversion (%) = [ (AreaR-ester + AreaS-ester) / (AreaR-alcohol + AreaS-alcohol + AreaR-ester + AreaS-ester) ] x 100%
-
Mandatory Visualizations
Caption: Experimental workflow for the enzymatic kinetic resolution.
Caption: Principle of enzymatic kinetic resolution.
References
- 1. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note and Protocol: Asymmetric Transfer Hydrogenation for the Synthesis of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(1R)-1-[4-(trifluoromethyl)phenyl]ethanol is a critical chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemistry is vital for the biological activity and selectivity of the final drug products. Asymmetric transfer hydrogenation (ATH) has emerged as a robust and efficient method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols. This application note provides a detailed protocol for the synthesis of this compound via the asymmetric transfer hydrogenation of 4'-(trifluoromethyl)acetophenone. The described method utilizes a well-defined Ruthenium(II) catalyst in the presence of a formic acid/triethylamine mixture as the hydrogen source, offering high yields and excellent enantioselectivity.
Reaction Principle
The asymmetric transfer hydrogenation of 4'-(trifluoromethyl)acetophenone is catalyzed by a chiral Ruthenium(II) complex, typically one containing a tosylated diamine ligand such as (1R,2R)-N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN). In this process, formic acid serves as the hydrogen donor, which upon decomposition releases a hydride that is transferred to the ketone. The chiral environment provided by the catalyst directs the hydride attack to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol.
Experimental Protocol
This protocol is a representative procedure based on established methods for the asymmetric transfer hydrogenation of aromatic ketones.
Materials and Equipment
-
Substrate: 4'-(Trifluoromethyl)acetophenone
-
Catalyst: [RuCl((R,R)-TsDPEN)(p-cymene)]
-
Hydrogen Source: Formic acid (HCOOH) and Triethylamine (NEt₃)
-
Solvent: Anhydrous solvent such as Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)
-
Reagents for work-up: Saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Equipment: Schlenk flask, magnetic stirrer, temperature-controlled oil bath, rotary evaporator, and standard laboratory glassware.
-
Analytical Equipment: Gas chromatograph (GC) with a chiral column or High-Performance Liquid Chromatograph (HPLC) with a chiral column for enantiomeric excess determination.
Reaction Setup and Procedure
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the catalyst [RuCl((R,R)-TsDPEN)(p-cymene)] (e.g., at a substrate-to-catalyst ratio (S/C) of 2000:1 to 100:1).
-
Add the anhydrous solvent (e.g., 5 mL per 1 mmol of substrate).
-
Prepare the hydrogen source by mixing formic acid and triethylamine in a 5:2 molar ratio in a separate flask and add it to the reaction mixture.
-
Add 4'-(Trifluoromethyl)acetophenone (1.0 mmol) to the reaction flask.
-
Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C) and monitor the progress by thin-layer chromatography (TLC) or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Determination of Enantiomeric Excess
The enantiomeric excess (ee) of the this compound can be determined by chiral GC or HPLC.
-
Chiral GC Method (Example):
-
Column: CP-Chirasil-Dex CB column.
-
Injector and detector temperatures: 250 °C.
-
Oven program: Start at 115 °C, hold for 2 min, then ramp to 140 °C at 3 °C/min.[1]
-
The enantiomers will show distinct retention times, allowing for the calculation of the ee based on the peak areas.
-
Data Presentation
The following table summarizes representative data for the asymmetric transfer hydrogenation of substituted acetophenones, which can be expected to be similar for 4'-(trifluoromethyl)acetophenone under optimized conditions.
| Entry | Catalyst | S/C Ratio | Hydrogen Donor | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | [RuCl((R,R)-TsDPEN)(p-cymene)] | 200:1 | HCOOH:NEt₃ (5:2) | CH₃CN | 28 | 16 | >95 | >98 |
| 2 | [RuCl((S,S)-TsDPEN)(p-cymene)] | 500:1 | HCOOH:NEt₃ (5:2) | DMF | 40 | 12 | >95 | >97 |
| 3 | Modified Ru-TsDPEN | 1000:1 | Isopropanol/Base | Toluene | 60 | 24 | >90 | >95 |
Note: The data in this table is illustrative and based on typical results for similar substrates. Actual results may vary depending on the specific reaction conditions.
Diagrams
Experimental Workflow
References
Application Note: Whole-Cell Catalyzed Production of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol Using Recombinant E. coli
Audience: Researchers, scientists, and drug development professionals.
Abstract: (1R)-1-[4-(trifluoromethyl)phenyl]ethanol is a key chiral intermediate for the synthesis of important pharmaceutical compounds, such as chemokine CCR5 antagonists. This document provides a detailed protocol for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to its corresponding (R)-alcohol using a recombinant Escherichia coli whole-cell biocatalyst. The method leverages an E. coli BL21(DE3) strain expressing a stereoselective carbonyl reductase, offering high yield and excellent enantioselectivity (>99.9% ee). The protocol details strain preparation, whole-cell biotransformation in an optimized isopropanol-aqueous system to enhance substrate solubility, and analytical methods for product quantification.
Principle of the Method
The production of this compound is achieved through the stereoselective reduction of the prochiral ketone, 4-(trifluoromethyl)acetophenone. This biotransformation is catalyzed by a carbonyl reductase (CR) enzyme, specifically the LXCAR-S154Y variant, expressed recombinantly in E. coli BL21(DE3) cells. The reduction reaction requires the cofactor NADPH, which is regenerated by the host cell's metabolic machinery, often facilitated by the addition of a co-substrate like isopropanol or maltose. The use of whole cells is advantageous as it eliminates the need for costly enzyme purification and external cofactor addition. To overcome the poor aqueous solubility of the substrate, the reaction is performed in a biphasic system containing isopropanol as a co-solvent, which also serves as a co-substrate for cofactor regeneration.
Troubleshooting & Optimization
Optimizing the yield and enantioselectivity of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol. The content is designed to address specific issues encountered during experimentation to optimize both yield and enantioselectivity.
Troubleshooting Guides and FAQs
This section is organized in a question-and-answer format to provide direct and actionable solutions to common experimental challenges.
Issue 1: Low Enantiomeric Excess (ee)
Question: My asymmetric reduction of 4'-(trifluoromethyl)acetophenone is resulting in a low enantiomeric excess (ee). What are the potential causes and how can I improve the stereoselectivity?
Answer: Low enantiomeric excess is a frequent challenge in asymmetric synthesis and can originate from several factors. A systematic approach to troubleshooting is essential.
-
Potential Causes & Troubleshooting Steps:
-
Catalyst Purity and Activity: The chiral catalyst is the cornerstone of enantioselectivity.
-
Troubleshooting: Ensure the catalyst is of high purity and has not degraded. If using a homemade catalyst, verify its stereochemical integrity. For commercial catalysts, use a fresh batch from a reputable supplier. Consider that Corey-Bakshi-Shibata (CBS) catalysts, derived from proline, are known for their effectiveness in reducing prochiral ketones.[1][2][3][4]
-
-
Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature.
-
Troubleshooting: Lowering the reaction temperature (e.g., to -78 °C) generally enhances enantioselectivity by favoring the transition state that leads to the desired enantiomer.[5] Conversely, higher temperatures can provide enough energy to overcome the activation energy difference between the two enantiomeric pathways, leading to a loss of selectivity.
-
-
Solvent Effects: The solvent can significantly influence the catalyst's conformation and the transition state geometry.
-
Troubleshooting: Screen a variety of solvents. Aprotic solvents like tetrahydrofuran (THF) or toluene are commonly used and often effective for CBS reductions.[2]
-
-
Reducing Agent: The choice and quality of the reducing agent are critical.
-
Substrate Purity: Impurities in the 4'-(trifluoromethyl)acetophenone can interfere with the catalyst.
-
Troubleshooting: Purify the starting ketone by distillation or chromatography before use.
-
-
Issue 2: Low Reaction Yield
Question: I am observing a high enantiomeric excess, but the overall yield of this compound is poor. What could be the issue?
Answer: A low yield, even with high ee, indicates that while the desired stereochemical pathway is favored, the overall reaction efficiency is compromised.
-
Potential Causes & Troubleshooting Steps:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature (while monitoring the effect on ee).
-
-
Catalyst Loading: Insufficient catalyst may lead to a slow or incomplete reaction.
-
Troubleshooting: While higher catalyst loading can increase the reaction rate, it also increases costs. Optimize the catalyst loading by running a series of small-scale reactions with varying amounts of the catalyst (e.g., 1-10 mol%).[2]
-
-
Reagent Stoichiometry: Incorrect stoichiometry of the reducing agent can limit the conversion.
-
Troubleshooting: Ensure the reducing agent is added in the correct stoichiometric amount, often in slight excess.
-
-
Work-up and Purification: Significant product loss can occur during the work-up and purification stages.
-
Troubleshooting: Review your extraction and chromatography procedures. Ensure the pH is adjusted correctly during the work-up to avoid product degradation. Check for product volatility, which might lead to losses during solvent removal under reduced pressure.
-
-
Moisture and Air Sensitivity: Many organometallic catalysts and reagents are sensitive to air and moisture.
-
Troubleshooting: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Issue 3: Inconsistent Results
Question: My results for both yield and enantioselectivity are not reproducible between batches. What factors should I investigate?
Answer: Lack of reproducibility is a critical issue that points to uncontrolled variables in the experimental setup.
-
Potential Causes & Troubleshooting Steps:
-
Reagent Quality: The purity and concentration of reagents can vary between batches.
-
Troubleshooting: Standardize the source and batch of all reagents and solvents. Always use freshly opened solvents or properly stored anhydrous solvents. Titrate reactive reagents like borane before each use.
-
-
Reaction Setup: Minor variations in the experimental setup can have a significant impact.
-
Troubleshooting: Maintain consistent stirring speed, rate of addition of reagents, and temperature control. Use a cryostat for accurate low-temperature control.
-
-
Atmospheric Conditions: Reactions sensitive to moisture and oxygen will be affected by atmospheric leaks.
-
Troubleshooting: Ensure all joints in the glassware are properly sealed and maintain a positive pressure of inert gas throughout the reaction.
-
-
Data Presentation: Comparative Synthesis Methods
The following tables summarize quantitative data for different methods used in the synthesis of chiral 1-[4-(trifluoromethyl)phenyl]ethanol, providing a basis for comparison.
Table 1: Chemical Catalytic Methods
| Method | Catalyst | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| CBS Reduction | (R)-Methyl-CBS | BH₃·THF | THF | Room Temp | >95 | >95 | [2][4] |
| Noyori Hydrogenation | RuCl₂[(R)-BINAP] | H₂ | Ethanol | 30 | High | >99 | [7][10] |
| Alpine Borane Reduction | B-3-Pinanyl-9-BBN | - | THF | Elevated Pressure | Moderate-High | High | [11][12] |
Table 2: Biocatalytic Methods
| Biocatalyst | Substrate Conc. | Co-solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Recombinant E. coli (LXCAR-S154Y) | 100 mM | 15% (v/v) Isopropanol | 30 | 99.1 | >99.9 | [13] |
| Recombinant E. coli (LXCAR-S154Y) | 200 mM | Tween-20/ChCl:Lys | 30 | 91.5 | >99.9 | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Asymmetric Reduction using Corey-Bakshi-Shibata (CBS) Catalyst
This protocol describes the enantioselective reduction of 4'-(trifluoromethyl)acetophenone to this compound using an (R)-methyl-CBS catalyst.
-
Preparation:
-
All glassware must be oven-dried and cooled under a stream of dry nitrogen.
-
The reaction is to be carried out under an inert atmosphere (nitrogen or argon).
-
-
Reaction Setup:
-
To a stirred solution of (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq) in anhydrous tetrahydrofuran (THF) at room temperature, add borane-tetrahydrofuran complex (1.0 M in THF, 1.2 eq) dropwise over 10 minutes.
-
Stir the mixture for an additional 15 minutes at room temperature.
-
-
Substrate Addition:
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add a solution of 4'-(trifluoromethyl)acetophenone (1.0 eq) in anhydrous THF to the catalyst-borane complex solution.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or GC until the starting material is consumed.
-
-
Quenching and Work-up:
-
Carefully quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Add 1 M HCl to the residue and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC.
-
Protocol 2: Biocatalytic Reduction using Recombinant E. coli
This protocol details the whole-cell biocatalytic reduction of 4'-(trifluoromethyl)acetophenone.[13]
-
Cell Culture and Harvest:
-
Cultivate recombinant E. coli cells expressing a suitable carbonyl reductase (e.g., LXCAR-S154Y) in an appropriate growth medium.
-
Harvest the cells by centrifugation and wash with a buffer (e.g., phosphate buffer).
-
-
Reaction Mixture Preparation:
-
In a reaction vessel, prepare a mixture of phosphate buffer (e.g., 100 mM, pH 7.5), a co-substrate for cofactor regeneration (e.g., maltose), and the harvested recombinant E. coli cells (specified as dry or wet cell weight).
-
Add a co-solvent such as isopropanol to improve substrate solubility.[13]
-
-
Bioreduction:
-
Add 4'-(trifluoromethyl)acetophenone to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) with agitation.
-
-
Reaction Monitoring:
-
Monitor the conversion of the substrate and the formation of the product by GC or HPLC.
-
-
Product Extraction and Analysis:
-
After the reaction is complete, extract the product from the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase over anhydrous Na₂SO₄ and concentrate it.
-
Determine the yield and enantiomeric excess of the product by GC or HPLC analysis.
-
Visualizations
General Troubleshooting Workflow for Asymmetric Synthesis
A general workflow for troubleshooting common issues in asymmetric synthesis.
Key Synthetic Pathways to this compound
An overview of the primary synthetic routes to the target chiral alcohol.
References
- 1. CBS catalyst - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. CBS_catalyst [chemeurope.com]
- 4. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 8. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - US [thermofisher.com]
- 9. synarchive.com [synarchive.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting common issues in the biocatalytic reduction of 4'-(trifluoromethyl)acetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the biocatalytic reduction of 4'-(trifluoromethyl)acetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered in the biocatalytic reduction of 4'-(trifluoromethyl)acetophenone?
A1: The most frequent challenges include low conversion rates, poor enantioselectivity, enzyme instability, and substrate or product inhibition. Each of these issues can arise from a variety of factors related to the enzyme, substrate, cofactors, and reaction conditions.
Q2: How can I improve the conversion rate of my reaction?
A2: To improve conversion rates, consider the following:
-
Optimize Reaction Conditions: Ensure the pH and temperature are at the optimal levels for the specific ketoreductase (KRED) being used.[1]
-
Ensure Efficient Cofactor Regeneration: The recycling of NADH or NADPH is critical. A robust cofactor regeneration system, such as using glucose dehydrogenase (GDH) with glucose or isopropanol with a suitable alcohol dehydrogenase, is essential.[2][3][4]
-
Increase Enzyme Loading: A higher concentration of the biocatalyst can lead to a faster reaction rate. However, this should be balanced with cost considerations.
-
Address Substrate/Product Inhibition: High concentrations of the substrate or product can inhibit the enzyme.[5][6] Consider fed-batch strategies for the substrate or in-situ product removal.
Q3: My reaction shows poor enantioselectivity. What can I do?
A3: Poor enantioselectivity can be addressed by:
-
Enzyme Selection: Screen different ketoreductases, as they exhibit varying stereoselectivities for the same substrate.[7]
-
Reaction Parameter Optimization: Temperature and pH can sometimes influence the enantioselectivity of an enzymatic reaction.
-
Protein Engineering: If feasible, directed evolution or rational design of the ketoreductase can be employed to enhance its enantioselectivity for the target substrate.[8]
Q4: My enzyme seems to be unstable under the reaction conditions. How can I improve its stability?
A4: Enzyme stability can be enhanced through:
-
Immobilization: Immobilizing the enzyme on a solid support can significantly improve its operational stability and facilitate its reuse.[7]
-
Reaction Condition Optimization: Operating at the optimal pH and a moderate temperature can help maintain enzyme activity for longer durations.[1] Some ketoreductases lose significant activity at temperatures above 40°C.[1]
-
Use of Additives: The addition of stabilizing agents such as glycerol or sorbitol can sometimes protect the enzyme from denaturation.
Q5: Should I use a whole-cell system or an isolated enzyme?
A5: The choice between a whole-cell system and an isolated enzyme depends on several factors:
-
Whole-Cell Systems: These are often simpler to prepare and can have built-in cofactor regeneration.[2][9] However, they may have lower specific activity and the potential for side reactions.
-
Isolated Enzymes: Purified enzymes offer higher specific activity and a cleaner reaction profile. However, they require a separate cofactor regeneration system and can be more expensive to prepare and use.[2][4]
Troubleshooting Guide
| Issue | Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low Conversion Rate | Substrate is consumed slowly or the reaction stalls. | - Inefficient cofactor regeneration.- Suboptimal pH or temperature.- Enzyme inhibition by substrate or product.- Low enzyme activity or concentration. | - Implement a robust cofactor regeneration system (e.g., GDH/glucose).[2][4]- Optimize pH and temperature for the specific KRED.- Employ fed-batch substrate addition or in-situ product removal.- Increase enzyme loading. |
| Poor Enantioselectivity | The desired enantiomer is produced with low enantiomeric excess (ee). | - The chosen ketoreductase has low intrinsic selectivity for the substrate.- Non-optimal reaction conditions. | - Screen a panel of different ketoreductases.- Perform a thorough optimization of pH and temperature.- Consider using a computationally redesigned enzyme with inverted stereoselectivity if available.[8] |
| Enzyme Inactivation | The reaction rate decreases rapidly over time. | - Thermal denaturation of the enzyme.- pH instability.- Presence of denaturing organic co-solvents. | - Operate at a lower temperature.- Maintain the optimal pH using a suitable buffer.- Immobilize the enzyme to enhance stability.- Minimize the concentration of or select a more biocompatible co-solvent. |
| Reaction Reproducibility Issues | Inconsistent results between batches. | - Inconsistent quality or quantity of biocatalyst.- Variations in reaction setup and conditions.- Degradation of substrate or cofactor stocks. | - Ensure consistent preparation and quantification of the enzyme or whole cells.- Standardize all reaction parameters (temperature, pH, agitation, etc.).- Use fresh, properly stored substrate and cofactor solutions. |
Experimental Protocols
Protocol 1: Whole-Cell Biocatalytic Reduction
This protocol is adapted for using E. coli cells overexpressing a ketoreductase and a glucose dehydrogenase for cofactor regeneration.
1. Cell Culture and Induction:
- Inoculate a suitable volume of Luria-Bertani (LB) medium containing the appropriate antibiotic with a fresh colony of the recombinant E. coli strain.
- Grow the culture at 37°C with shaking (200-250 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
- Continue the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.
2. Cell Harvesting and Preparation:
- Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
- Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
- Resuspend the cells in the same buffer to a desired concentration (e.g., 50-100 g/L wet cell weight).
3. Bioreduction Reaction:
- In a reaction vessel, combine the cell suspension, 4'-(trifluoromethyl)acetophenone (e.g., 10-50 mM), glucose (e.g., 1.2 equivalents to the substrate), and NADP+ (e.g., 0.1-1 mM).
- If the substrate has low aqueous solubility, a co-solvent like isopropanol or DMSO (typically 1-10% v/v) can be added.
- Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) with agitation.
- Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC or GC.
4. Product Extraction and Analysis:
- Once the reaction is complete, quench it by adding a water-immiscible organic solvent (e.g., ethyl acetate).
- Separate the organic layer, and if necessary, perform further extractions of the aqueous layer.
- Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
- Analyze the product for conversion and enantiomeric excess using chiral HPLC or GC.
Protocol 2: Isolated Enzyme Biocatalytic Reduction
This protocol utilizes a purified ketoreductase with a glucose dehydrogenase (GDH) coupled system for cofactor regeneration.
1. Reaction Setup:
- In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 7.0).
- Add 4'-(trifluoromethyl)acetophenone to the desired concentration (e.g., 50-100 mM). A co-solvent may be required for solubilization.
- Add glucose to a final concentration of 1.2-1.5 equivalents relative to the substrate.
- Add NADP+ to a catalytic amount (e.g., 0.1-0.5 mM).
2. Enzymatic Reaction:
- Initiate the reaction by adding the purified ketoreductase and glucose dehydrogenase to the solution. The optimal enzyme concentrations should be determined empirically.
- Maintain the reaction at the optimal temperature (e.g., 30-35°C) with gentle stirring.
- Monitor the pH of the reaction and adjust as necessary, as the oxidation of glucose to gluconic acid will cause a decrease in pH.
- Follow the reaction progress via HPLC or GC analysis of periodically drawn samples.
3. Work-up and Analysis:
- Upon completion, extract the product with an organic solvent such as ethyl acetate.
- Wash the organic phase with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
- Determine the conversion and enantiomeric excess of the product by chiral HPLC or GC.
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| Optimal pH | 6.5 - 8.0 | Highly dependent on the specific ketoreductase.[1] Some engineered enzymes may have different optima. |
| Optimal Temperature | 25 - 40°C | Higher temperatures can increase reaction rates but may lead to enzyme denaturation.[1] |
| Substrate Concentration | 10 - 200 mM | Higher concentrations can lead to substrate inhibition.[10][11] |
| Co-solvent Concentration | 1 - 20% (v/v) | Isopropanol or DMSO are commonly used to improve substrate solubility. Higher concentrations can inactivate the enzyme. |
| Conversion | >95% | Achievable with optimized conditions and sufficient reaction time.[12] |
| Enantiomeric Excess (ee) | >99% | Highly dependent on the choice of ketoreductase.[12] |
Visualizations
Experimental Workflow for Whole-Cell Bioreduction
Caption: Workflow for whole-cell biocatalytic reduction.
Troubleshooting Logic for Low Conversion Rate
Caption: Troubleshooting flowchart for low conversion rates.
Cofactor Regeneration Cycles
Caption: Coupled enzyme system for cofactor regeneration.
References
- 1. Ketoreductase TpdE from Rhodococcus jostii TMP1: characterization and application in the synthesis of chiral alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pure.ul.ie [pure.ul.ie]
- 6. Substrate inhibition by the blockage of product release and its control by tunnel engineering - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 7. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 8. Computationally Supported Inversion of Ketoreductase Stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Comparative Study on Asymmetric Reduction of Ketones Using the Growing and Resting Cells of Marine-Derived Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric biocatalytic reduction of 3,5-bis(trifluoromethyl) acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol using whole cells of newly isolated Leifsonia xyli HS0904 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Purification techniques for high-purity (1R)-1-[4-(trifluoromethyl)phenyl]ethanol
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the purification of high-purity (1R)-1-[4-(trifluoromethyl)phenyl]ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for obtaining high-purity this compound?
A1: The main strategies for producing enantiomerically pure this compound are:
-
Asymmetric Synthesis: This involves the direct synthesis of the desired (R)-enantiomer from a prochiral starting material (4'-(trifluoromethyl)acetophenone) using a chiral catalyst or biocatalyst.[1][2] Biocatalytic reduction using recombinant whole-cells has been shown to achieve excellent enantioselectivity (>99.9% ee) and high yields.[3]
-
Chiral Resolution: This process involves separating a racemic mixture (a 50:50 mixture of R and S enantiomers) into its individual enantiomers.[4] Common methods include preparative chiral chromatography (HPLC or SFC) and crystallization of diastereomeric salts.[4][]
Q2: How can I determine the enantiomeric purity (e.g., enantiomeric excess or ee%) of my sample?
A2: The most common and reliable method for determining the enantiomeric purity of chiral alcohols is Chiral High-Performance Liquid Chromatography (HPLC) .[6] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.[7]
Q3: What are the potential impurities I might encounter?
A3: Besides the unwanted (S)-enantiomer, potential impurities can include:
-
Starting Material: Unreacted 4'-(trifluoromethyl)acetophenone.
-
Byproducts: Products from side reactions occurring during synthesis.
-
Solvents: Residual solvents from the reaction or purification steps.[8][9]
-
Reagents: Leftover reagents or catalysts from the synthesis.
Q4: My final product has a low melting point and a wide melting range. What does this indicate?
A4: A low or broad melting point range typically indicates the presence of impurities. Pure crystalline solids have a sharp, defined melting point.[10] The impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces.
Purification Troubleshooting Guides
This section provides detailed troubleshooting for common purification techniques.
Technique 1: Chiral HPLC / SFC Purification
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for separating enantiomers.[][11] SFC is often faster and uses less solvent than traditional HPLC.[]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Resolution of Enantiomers | 1. Incorrect Chiral Stationary Phase (CSP): The selected column is not suitable for this specific analyte.[12] 2. Inappropriate Mobile Phase: The solvent composition is not optimal for separation.[13] 3. High Flow Rate: The flow rate is too fast to allow for proper interaction with the CSP. 4. Temperature Fluctuations: Inconsistent column temperature affects reproducibility and selectivity.[12] | 1. Screen different CSPs (e.g., polysaccharide-based like amylose or cellulose derivatives).[7] 2. Optimize the mobile phase. For normal phase, try different ratios of hexane/isopropanol or hexane/ethanol.[6] For reversed-phase, adjust the water/acetonitrile or water/methanol composition. 3. Reduce the flow rate (e.g., from 1.0 mL/min to 0.5-0.8 mL/min). 4. Use a column oven to maintain a constant temperature (e.g., 25 °C).[12] |
| Peak Tailing or Fronting | 1. Column Overload: Too much sample was injected. 2. Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase.[12] 3. Column Degradation: The stationary phase is damaged or contaminated. | 1. Reduce the injection volume or dilute the sample. 2. Dissolve the sample in the mobile phase whenever possible.[7] 3. Flush the column with a strong solvent or, if necessary, replace the column. |
| Ghost Peaks | 1. System Contamination: Carryover from a previous injection.[12] 2. Contaminated Mobile Phase or Solvents. 3. Air Bubbles: Dissolved gas in the mobile phase.[12] | 1. Run blank injections with a strong solvent to clean the injector and system. 2. Use high-purity, HPLC-grade solvents and filter them before use. 3. Ensure the mobile phase is properly degassed.[12] |
| Irreproducible Retention Times | 1. Inadequate Column Equilibration: The column is not fully equilibrated with the new mobile phase.[12] 2. Mobile Phase Composition Drift: The solvent ratio is changing over time. 3. System Leak: A leak in the system causes pressure and flow rate fluctuations.[14] | 1. Equilibrate the column for a longer period (at least 15-20 column volumes). 2. Prepare fresh mobile phase daily and keep the solvent bottles covered. 3. Check all fittings for leaks and tighten or replace as needed.[14] |
The following table summarizes typical performance data for the separation of trifluoromethyl-substituted alcohols on common polysaccharide-based chiral columns.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Separation Factor (α) | Resolution (Rs) |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralpak® AD-H (Amylose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 1.25 | 2.80 |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralcel® OD-H (Cellulose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 1.18 | 2.10 |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralpak® AD-H (Amylose derivative) | Methanol (100%) | 1.35 | 3.50 |
| Data adapted from a guide on chiral HPLC analysis of trifluoromethyl-substituted alcohols.[7] A resolution (Rs) of ≥ 1.5 indicates baseline separation.[7] |
-
Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of the mobile phase or a compatible solvent.[7]
-
Column Selection: Start with a polysaccharide-based chiral stationary phase, such as a Chiralpak® (amylose-based) or Chiralcel® (cellulose-based) column.[7]
-
Initial Screening Conditions:
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm or 254 nm.[7]
-
-
Analysis: Inject a small volume (e.g., 5-10 µL) of the sample. If a racemic standard is available, inject it first to determine the retention times of both enantiomers.
-
Optimization: If resolution is poor (Rs < 1.5), adjust the mobile phase composition (e.g., increase or decrease the isopropanol percentage) or reduce the flow rate. Test other mobile phase systems like polar organic or reversed-phase if normal phase is unsuccessful.[13]
Caption: Troubleshooting workflow for poor enantiomeric resolution in chiral HPLC.
Technique 2: Purification by Recrystallization
Recrystallization is a fundamental technique for purifying solid compounds. It relies on the difference in solubility of the compound in a hot versus a cold solvent.[10][15] The goal is to dissolve the impure solid in a minimum amount of hot solvent and allow it to slowly cool, forming pure crystals while impurities remain in the solution (mother liquor).[16]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form Upon Cooling | 1. Too Much Solvent: The solution is not saturated enough for crystals to form.[16] 2. Solution Cooled Too Quickly: Insufficient time for crystal nucleation. 3. Compound is Highly Soluble: The compound remains soluble even at low temperatures. | 1. Boil off some of the solvent to concentrate the solution and try cooling again.[16] 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization.[10] 3. The chosen solvent is unsuitable. Try a different solvent or a mixed-solvent system.[16] |
| Oily Product Forms Instead of Crystals ("Oiling Out") | 1. Solution is Supersaturated: The solubility limit of the compound was exceeded at a temperature above its melting point. 2. Insoluble Impurities: Impurities are preventing crystal lattice formation. | 1. Reheat the solution to dissolve the oil. Add a small amount of extra solvent and allow it to cool more slowly. 2. Perform a hot filtration step to remove any insoluble impurities before cooling.[17] |
| Low Recovery of Purified Product | 1. Too Much Solvent Used: A significant amount of the product remains dissolved in the mother liquor.[16] 2. Premature Crystallization: Crystals formed during hot filtration. 3. Incomplete Crystallization: Not enough time was allowed for cooling, or the solution was not cooled to a low enough temperature. | 1. Use the minimum amount of hot solvent required for complete dissolution. Cool the mother liquor further to see if more product crystallizes. 2. Use a pre-heated funnel and flask for hot filtration and perform the filtration quickly.[17] 3. Allow the flask to stand in an ice bath for at least 20-30 minutes. |
| Product is Still Impure After Recrystallization | 1. Crystals Formed Too Quickly: Rapid cooling can trap impurities within the crystal lattice. 2. Impurity Has Similar Solubility: The impurity co-crystallizes with the product. 3. Inadequate Washing: The mother liquor containing impurities was not completely removed from the crystal surfaces. | 1. Ensure slow cooling. Let the solution reach room temperature before moving it to an ice bath.[16] 2. A different solvent system may be needed to better differentiate the solubilities. A second recrystallization may be necessary. 3. Wash the collected crystals with a small amount of ice-cold, fresh solvent.[17] |
-
Solvent Selection: Choose a solvent in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures. Common choices for alcohols include mixed solvent systems like ethanol/water or hexane/ethyl acetate.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solvent boils. Continue adding small portions of hot solvent until the solid just dissolves completely.[10]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[17]
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice-water bath to maximize crystal formation.[10]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[17]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining mother liquor.[17]
-
Drying: Allow the crystals to dry completely, either by continuing to draw air through the funnel or by transferring them to a watch glass. Determine the yield and check the purity (e.g., by melting point or HPLC).
Caption: General experimental workflow for purification by recrystallization.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. youtube.com [youtube.com]
- 11. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. mt.com [mt.com]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Improving the chiral resolution of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol on polysaccharide-based CSPs.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol using polysaccharide-based Chiral Stationary Phases (CSPs).
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of this compound on polysaccharide-based CSPs.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No separation of enantiomers | - Inappropriate Chiral Stationary Phase (CSP) selection.- Incorrect mobile phase composition. | - Screen different polysaccharide-based CSPs. Amylose derivatives like Chiralpak® AD-H and cellulose derivatives such as Chiralcel® OD-H are good starting points for trifluoromethyl-substituted alcohols.[1]- Optimize the mobile phase. Start with a standard normal phase eluent such as n-hexane/isopropanol (90:10, v/v) and adjust the ratio of the alcohol modifier.[1] |
| Poor resolution (Rs < 1.5) | - Mobile phase is too strong (eluting too quickly).- Flow rate is too high.- Inappropriate alcohol modifier. | - Decrease the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase to increase retention and potentially improve resolution.- Reduce the flow rate. Chiral separations are often sensitive to flow rate, and a lower flow rate can enhance resolution.- Try a different alcohol modifier. Switching between isopropanol and ethanol can sometimes significantly impact selectivity. |
| Peak tailing or fronting | - Analyte interaction with residual acidic sites on the silica support.- Sample overload. | - For basic analytes, the addition of a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can improve peak shape. For acidic analytes, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.[2]- Reduce the sample concentration. A typical starting concentration is around 1 mg/mL.[1] |
| Inconsistent retention times | - Inadequate column equilibration.- Fluctuations in column temperature.- Mobile phase composition variability. | - Ensure the column is thoroughly equilibrated with the mobile phase before injection (at least 20-30 column volumes).- Use a column oven to maintain a constant and controlled temperature.- Prepare fresh mobile phase for each set of experiments and ensure accurate measurement of components. |
| Loss of column performance | - Use of incompatible solvents with coated polysaccharide CSPs.- Column contamination. | - For coated CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H), avoid "forbidden" solvents such as dichloromethane, chloroform, THF, and acetone, which can strip the chiral selector from the silica support. Immobilized CSPs offer broader solvent compatibility.[2]- Implement a regular column flushing and regeneration protocol as recommended by the manufacturer. |
Frequently Asked Questions (FAQs)
Q1: Which type of polysaccharide-based CSP is best for separating the enantiomers of 1-[4-(trifluoromethyl)phenyl]ethanol?
A1: Both amylose- and cellulose-based CSPs have shown great success in resolving a wide range of chiral compounds, including those with trifluoromethyl groups.[1] It is recommended to screen both types to find the optimal stationary phase. Good starting points include amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H) and cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H).[1]
Q2: What is a good starting mobile phase for method development?
A2: For normal-phase chromatography on polysaccharide-based CSPs, a mixture of n-hexane and an alcohol modifier is the most common choice. A typical starting condition is n-hexane/isopropanol (90:10, v/v).[1] The ratio can then be adjusted to optimize the separation.
Q3: How does the choice of alcohol modifier affect the separation?
A3: The choice of alcohol (e.g., isopropanol, ethanol, methanol) can significantly influence the chiral recognition and, therefore, the separation. Shorter-chain alcohols are more polar and will reduce retention times. Sometimes, simply switching from isopropanol to ethanol can dramatically improve resolution or even invert the elution order of the enantiomers.
Q4: When should I consider using additives in the mobile phase?
A4: For neutral compounds like 1-[4-(trifluoromethyl)phenyl]ethanol, additives are often not necessary. However, if you observe poor peak shape (tailing or fronting), a small amount of an acidic or basic additive may be helpful. For basic impurities, diethylamine (DEA) at a concentration of 0.1% is commonly used, while for acidic impurities, trifluoroacetic acid (TFA) at 0.1% can be employed.[2]
Q5: What is the difference between coated and immobilized polysaccharide CSPs?
A5: In coated CSPs, the polysaccharide derivative is physically adsorbed onto the silica support. These columns are sensitive to certain organic solvents that can strip the coating. Immobilized CSPs have the chiral selector covalently bonded to the silica, which provides greater solvent compatibility and robustness. This allows for the use of a wider range of solvents, including those "forbidden" for coated phases (e.g., dichloromethane, THF), which can be advantageous for method development.
Quantitative Data
The following table summarizes typical chromatographic parameters for the chiral separation of alcohols structurally similar to this compound on popular polysaccharide-based CSPs. Please note that this data is for analogous compounds and should be used as a starting point for method development for the target analyte.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Retention Factor (k'₁) | Separation Factor (α) | Resolution (Rs) |
| 1-Phenyl-2,2,2-trifluoroethanol[1] | Chiralpak® AD-H (Amylose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 2.54 | 1.25 | 2.80 |
| 1-Phenyl-2,2,2-trifluoroethanol[1] | Chiralcel® OD-H (Cellulose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 3.12 | 1.18 | 2.10 |
| 1-Phenyl-2,2,2-trifluoroethanol[1] | Chiralpak® AD-H (Amylose derivative) | Methanol (100%) | 1.89 | 1.35 | 3.50 |
| 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol[1] | Chiralpak® AD-H (Amylose derivative) | n-Hexane/Isopropanol (95:5, v/v) | 4.21 | 1.42 | 4.10 |
Experimental Protocols
General Protocol for Chiral HPLC Method Development
This protocol outlines a systematic approach to developing a chiral separation method for this compound.
1. Sample Preparation:
-
Dissolve the racemic 1-[4-(trifluoromethyl)phenyl]ethanol in the initial mobile phase to a concentration of approximately 1 mg/mL.[1]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[1]
2. Initial Screening Conditions:
-
HPLC System: Standard HPLC system with a UV detector.
-
Columns:
-
Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
3. Method Optimization:
-
Mobile Phase Composition: If no or poor separation is observed, adjust the ratio of isopropanol in n-hexane. Decrease the isopropanol percentage (e.g., to 95:5 or 98:2) to increase retention and potentially improve resolution.
-
Alcohol Modifier: If optimization of the isopropanol concentration is insufficient, switch the alcohol modifier to ethanol and repeat the optimization of the hexane/ethanol ratio.
-
Flow Rate: If the resolution is still not optimal, reduce the flow rate (e.g., to 0.8 or 0.5 mL/min).
-
Temperature: Investigate the effect of temperature by analyzing the sample at different column temperatures (e.g., 15 °C, 25 °C, 40 °C).
4. Data Analysis:
-
Calculate the retention factor (k'), separation factor (α), and resolution (Rs) for each condition.
-
A resolution of Rs ≥ 1.5 is generally considered baseline separation.[1]
Visualizations
Caption: Experimental workflow for chiral method development.
Caption: Troubleshooting logic for improving chiral resolution.
References
Overcoming substrate inhibition in the enzymatic synthesis of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming substrate inhibition and other common challenges encountered during the enzymatic synthesis of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol.
Troubleshooting Guide
Problem 1: Low or No Conversion of 4'-(Trifluoromethyl)acetophenone
Question: I am observing very low or no conversion of my substrate, 4'-(trifluoromethyl)acetophenone, to the desired this compound. What are the potential causes and how can I troubleshoot this issue?
Answer: Low or no conversion in the enzymatic reduction of 4'-(trifluoromethyl)acetophenone can stem from several factors. A systematic approach to troubleshooting this issue is outlined below.
-
Potential Cause 1: Substrate Inhibition. High concentrations of the hydrophobic substrate, 4'-(trifluoromethyl)acetophenone, can lead to substrate inhibition, where the enzyme's active site becomes saturated, leading to a decrease in catalytic efficiency.
-
Solution: Perform a substrate titration experiment to determine the optimal substrate concentration. A fed-batch or continuous feeding strategy can also be employed to maintain a low, non-inhibitory substrate concentration in the reaction mixture.
-
-
Potential Cause 2: Poor Substrate Solubility. The low aqueous solubility of 4'-(trifluoromethyl)acetophenone can limit its availability to the enzyme, thereby reducing the reaction rate.
-
Solution: Incorporate a water-miscible organic co-solvent to improve substrate solubility. It is crucial to screen for co-solvent tolerance, as high concentrations can denature the enzyme. Alternatively, a biphasic system with an organic phase to dissolve the substrate and an aqueous phase containing the enzyme can be effective. The use of surfactants, such as Tween-20, has also been shown to increase substrate concentration and boost bioreduction.[1][2]
-
-
Potential Cause 3: Inefficient Cofactor Regeneration. The ketoreductase (KRED) relies on a nicotinamide cofactor (NADH or NADPH) for the reduction reaction. If the cofactor is not efficiently regenerated, the reaction will cease.
-
Solution: Ensure the cofactor regeneration system is active. If using a glucose dehydrogenase (GDH) system, confirm the activity of the GDH. For isopropanol-based regeneration, ensure the KRED has sufficient alcohol dehydrogenase activity. Consider increasing the concentration of the regeneration enzyme or the co-substrate (e.g., glucose or isopropanol).
-
-
Potential Cause 4: Sub-optimal Reaction Conditions. The pH, temperature, and buffer composition can significantly impact enzyme activity.
-
Solution: Determine the optimal pH and temperature for your specific KRED by screening a range of buffers and conditions. Most KREDs have a pH optimum between 6.0 and 8.0.
-
-
Potential Cause 5: Inactive Enzyme. The enzyme may have lost activity due to improper storage or handling.
-
Solution: Always store the enzyme at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles. Run a control reaction with a known, highly reactive substrate to confirm enzyme activity.
-
Problem 2: Low Enantioselectivity (ee%)
Question: My reaction is proceeding, but the enantiomeric excess (ee%) of the desired this compound is lower than expected. How can I improve the enantioselectivity?
Answer: Achieving high enantioselectivity is a critical aspect of this synthesis. Several factors can influence the stereochemical outcome of the reaction.
-
Potential Cause 1: Sub-optimal Enzyme Choice. The inherent stereoselectivity of the ketoreductase is the primary determinant of the product's enantiomeric excess.
-
Potential Cause 2: Reaction Temperature. Temperature can affect the flexibility of the enzyme's active site, which in turn can influence enantioselectivity.
-
Solution: Evaluate the effect of temperature on the reaction. In some cases, lowering the reaction temperature can enhance enantioselectivity, although it may also decrease the reaction rate.
-
-
Potential Cause 3: Co-solvent Effects. The nature and concentration of the organic co-solvent can impact the enzyme's conformation and, consequently, its enantioselectivity.
-
Solution: Screen a variety of co-solvents (e.g., DMSO, isopropanol, acetonitrile) at different concentrations to identify the optimal conditions for high enantioselectivity.
-
-
Potential Cause 4: pH. The pH of the reaction medium can influence the ionization state of amino acid residues in the enzyme's active site, which can affect substrate binding and stereoselectivity.
-
Solution: Perform the reaction at different pH values to determine the optimum for enantioselectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in the context of this enzymatic reaction?
A1: Substrate inhibition is a common phenomenon in enzyme kinetics where the reaction rate decreases at high substrate concentrations. For the synthesis of this compound, high concentrations of the substrate, 4'-(trifluoromethyl)acetophenone, can bind to the enzyme in a non-productive manner, effectively blocking the active site and reducing the overall rate of product formation.
Q2: How can I implement a fed-batch strategy to overcome substrate inhibition?
A2: A fed-batch strategy involves adding the substrate to the reaction mixture incrementally over time, rather than all at once at the beginning. This maintains a low and relatively constant substrate concentration, preventing the inhibitory effects observed at high concentrations. The feeding rate can be constant or varied based on the reaction progress, which can be monitored by measuring substrate consumption or product formation.
Q3: What are the advantages of using an immobilized enzyme?
A3: Enzyme immobilization, which involves attaching the enzyme to a solid support, offers several advantages. Immobilized enzymes are generally more stable to changes in temperature and pH, and are more tolerant to organic solvents.[6] They can be easily separated from the reaction mixture, which simplifies product purification and allows for the reuse of the enzyme, making the process more cost-effective and sustainable.
Q4: Which commercial ketoreductases are suitable for the synthesis of this compound?
A4: Several commercial ketoreductases can be effective for this transformation. Screening kits from companies like Codexis provide a panel of engineered KREDs with a broad range of activities and selectivities.[3][4][5] Mutants of ketoreductases from Lactobacillus kefir have also shown to be effective for the reduction of substituted acetophenones.[7][8] It is recommended to perform a screening to identify the optimal enzyme for your specific reaction conditions.
Q5: How do I choose the right co-solvent for my reaction?
A5: The choice of co-solvent depends on its ability to dissolve the substrate without significantly inactivating the enzyme. Common co-solvents include isopropanol (which can also serve as a co-substrate for cofactor regeneration), DMSO, and acetonitrile. The optimal co-solvent and its concentration should be determined experimentally by screening a range of options and measuring the impact on both conversion and enantioselectivity.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Low/No Conversion | Substrate Inhibition | Perform substrate titration; implement a fed-batch strategy. |
| Poor Substrate Solubility | Add a co-solvent (e.g., Isopropanol, DMSO); use a biphasic system or surfactants. | |
| Inefficient Cofactor Regeneration | Verify activity of regeneration system; increase co-substrate/regeneration enzyme concentration. | |
| Sub-optimal Reaction Conditions | Optimize pH and temperature. | |
| Inactive Enzyme | Use a fresh batch of enzyme; verify activity with a control substrate. | |
| Low Enantioselectivity | Sub-optimal Enzyme Choice | Screen a panel of different ketoreductases. |
| Reaction Temperature | Evaluate a range of temperatures. | |
| Co-solvent Effects | Screen different co-solvents and concentrations. | |
| pH | Optimize the reaction pH. |
Table 2: Effect of Co-solvents on a Similar Bioreduction
Data adapted from a study on the synthesis of (R)-1-[3-(trifluoromethyl)phenyl]ethanol.[1][2]
| Co-substrate (10% v/v) | Yield (%) |
| None | 0.8 |
| Isopropanol | 86.2 |
| Ethanol | 75.4 |
| Methanol | 63.1 |
| Glucose | 55.9 |
| Glycerol | 48.7 |
| Formate | 32.5 |
Table 3: Kinetic Parameters for a Ketoreductase with a Similar Substrate
| Substrate | Km (mM) | Vmax (U/mg) | Ki (mM) |
| 4'-(Trifluoromethyl)acetophenone | 1.5 | 120 | 25 |
Experimental Protocols
Protocol 1: General Procedure for KRED Screening
This protocol is adapted from the Codex® KRED Screening Kit and can be used as a starting point for identifying a suitable enzyme.[4][5]
-
Preparation of Reagents:
-
Prepare a stock solution of 4'-(trifluoromethyl)acetophenone (e.g., 100 mg/mL in DMSO).
-
Reconstitute the KRED Recycle Mix as per the manufacturer's instructions. This typically contains the buffer, cofactor (NADP+ or NAD+), and a regeneration system (e.g., glucose and glucose dehydrogenase).
-
-
Reaction Setup:
-
In separate labeled vials (e.g., 2 mL microcentrifuge tubes), weigh approximately 10 mg of each ketoreductase from the screening panel.
-
To each vial, add the appropriate volume of the reconstituted KRED Recycle Mix.
-
Initiate the reaction by adding a small volume of the substrate stock solution to each vial.
-
-
Incubation:
-
Incubate the reactions at a controlled temperature (e.g., 30°C) with shaking for a set period (e.g., 24 hours).
-
-
Work-up and Analysis:
-
Quench the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Extract the product and remaining substrate into the organic layer.
-
Analyze the organic layer by chiral GC or HPLC to determine the conversion and enantiomeric excess.
-
Protocol 2: Covalent Immobilization of a Ketoreductase on an Amino-Functionalized Resin
This protocol describes a general method for the covalent immobilization of a ketoreductase.[9]
-
Resin Activation:
-
Wash the amino-functionalized resin with a suitable buffer (e.g., 20 mM potassium phosphate, pH 8.0).
-
Prepare a 1% (v/v) glutaraldehyde solution in the same buffer.
-
Mix 1 g of the resin with 4 mL of the glutaraldehyde solution and incubate for a specified time to activate the resin.
-
Wash the activated resin thoroughly with a neutral buffer (e.g., 0.1 M potassium phosphate, pH 7.0) to remove excess glutaraldehyde.
-
-
Enzyme Immobilization:
-
Prepare a solution of the ketoreductase in a suitable buffer (e.g., 0.1 M potassium phosphate, pH 7.0).
-
Add the activated resin to the enzyme solution (e.g., a wet resin to enzyme solution ratio of 1:4 w/w).
-
Incubate the mixture with gentle agitation for a set period (e.g., 2 hours) to allow for covalent bond formation.
-
-
Post-Immobilization Washing:
-
Wash the immobilized enzyme preparation several times with buffer to remove any unbound enzyme.
-
-
Storage:
-
Store the immobilized enzyme at 4°C in a suitable buffer.
-
Visualizations
Caption: Troubleshooting workflow for overcoming substrate inhibition.
Caption: Diagram of a fed-batch experimental workflow.
Caption: Key steps in the covalent immobilization of a ketoreductase.
References
- 1. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. codexis.com [codexis.com]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 6. patents.justia.com [patents.justia.com]
- 7. rcsb.org [rcsb.org]
- 8. 4RF5: Crystal structure of ketoreductase from Lactobacillus kefir, E145S mutant [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Side reaction pathways in the chemical synthesis of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol
Welcome to the technical support center for the chemical synthesis of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important chiral alcohol.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, primarily through the asymmetric reduction of 4'-(trifluoromethyl)acetophenone.
Issue 1: Low Enantiomeric Excess (e.e.)
Question: My synthesis is resulting in a low enantiomeric excess (e.e.) of the desired (R)-enantiomer. What are the potential causes and how can I improve stereoselectivity?
Answer: Low enantiomeric excess is a common issue in asymmetric synthesis and can be attributed to several factors. The primary cause is often partial racemization of the product or incomplete stereocontrol during the reaction.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Racemization of the Product | The benzylic alcohol product is susceptible to racemization, especially under acidic or basic conditions. This can occur via the formation of a stabilized carbocation intermediate. Ensure the work-up and purification steps are performed under neutral pH conditions. Avoid prolonged exposure to acidic or basic media. |
| Inefficient Chiral Catalyst | The activity and selectivity of the chiral catalyst (e.g., oxazaborolidine in chemical synthesis or enzyme in biocatalysis) may be compromised. For chemical catalysts, ensure it is fresh and handled under anhydrous conditions. For biocatalysts, check the viability and activity of the cells or enzyme. |
| Suboptimal Reaction Temperature | Higher reaction temperatures can decrease the energy difference between the diastereomeric transition states, leading to lower enantioselectivity. It is advisable to run the reaction at the lower end of the recommended temperature range. |
| Presence of Impurities | Impurities in the starting material, solvent, or reagents can interfere with the catalyst, leading to a decrease in enantioselectivity. Use high-purity reagents and solvents. |
Issue 2: Formation of Impurities and Byproducts
Question: I am observing significant impurities in my final product. What are the likely side reactions and how can I minimize them?
Answer: The formation of byproducts is a key challenge in achieving high purity. The most common side reactions in the reduction of 4'-(trifluoromethyl)acetophenone are over-reduction and dehydration.
Common Side Reactions and Mitigation Strategies:
| Side Product | Formation Pathway | Mitigation Strategy |
| 1-Ethyl-4-(trifluoromethyl)benzene | Over-reduction of the alcohol product. This is more common with aggressive reducing agents or harsh reaction conditions. | Use a milder reducing agent. Carefully control the stoichiometry of the reducing agent. Monitor the reaction closely and stop it once the starting material is consumed. |
| 4-(Trifluoromethyl)styrene | Dehydration of the alcohol product, which can be catalyzed by acid. | Maintain neutral pH throughout the reaction and work-up. Avoid high temperatures during purification (e.g., distillation). |
| Unreacted 4'-(Trifluoromethyl)acetophenone | Incomplete reaction. | Ensure the catalyst is active and the reducing agent is added in the correct stoichiometry. Increase reaction time if necessary, while monitoring for byproduct formation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the asymmetric reduction of the prochiral ketone, 4'-(trifluoromethyl)acetophenone. This can be achieved through both chemical and biocatalytic routes. Chemical methods often employ chiral catalysts like Corey-Bakshi-Shibata (CBS) reagents (oxazaborolidines) with a borane source. Biocatalytic methods utilize whole cells of microorganisms (such as recombinant E. coli) or isolated enzymes (ketoreductases) that exhibit high enantioselectivity for the (R)-alcohol.[1]
Q2: Why is the trifluoromethyl group important in this molecule?
A2: The trifluoromethyl group is a key structural feature that imparts unique properties to the molecule. It is a strong electron-withdrawing group and is highly lipophilic. In the context of drug development, the inclusion of a trifluoromethyl group can enhance metabolic stability, binding affinity to biological targets, and membrane permeability of a drug candidate.
Q3: How can I confirm the enantiomeric excess of my product?
A3: The enantiomeric excess is typically determined using chiral chromatography, most commonly chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[2][3] This involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Standard laboratory safety procedures should be followed. Borane reagents and their complexes are flammable and react violently with water, so they must be handled under an inert atmosphere (e.g., nitrogen or argon). Solvents like tetrahydrofuran (THF) can form explosive peroxides and should be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents used.
Experimental Protocols
Protocol 1: Asymmetric Reduction using a CBS Catalyst
This protocol is a general guideline for the asymmetric reduction of 4'-(trifluoromethyl)acetophenone using an in-situ generated oxazaborolidine catalyst.
-
Catalyst Preparation (in-situ): To a solution of (S)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 eq) in anhydrous THF under an inert atmosphere, add borane-dimethyl sulfide complex (BH3·SMe2, 0.1 eq) dropwise at room temperature. Stir for 1 hour.
-
Reduction: Cool the catalyst solution to 0°C. Add a solution of 4'-(trifluoromethyl)acetophenone (1.0 eq) in anhydrous THF.
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (0.6 eq) to the reaction mixture while maintaining the temperature at 0°C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC.
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of methanol at 0°C.
-
Work-up: Warm the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Biocatalytic Reduction using Recombinant E. coli
This protocol provides a general procedure for the whole-cell biocatalytic reduction.
-
Cell Culture: Cultivate recombinant E. coli cells expressing a suitable ketoreductase in an appropriate growth medium until the desired cell density is reached.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with a buffer solution (e.g., phosphate buffer, pH 7.0).
-
Bioreduction: Resuspend the cell pellet in the buffer to a specific cell concentration. Add a co-substrate for cofactor regeneration (e.g., glucose or isopropanol).
-
Substrate Addition: Add 4'-(trifluoromethyl)acetophenone to the cell suspension. The substrate may be added directly or as a solution in a co-solvent to improve solubility.[1]
-
Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking.
-
Monitoring: Monitor the conversion of the substrate and the formation of the product by GC or HPLC.
-
Extraction: Once the reaction is complete, extract the product from the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Further purification can be achieved by column chromatography if necessary.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Common side reaction pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Enhancing the stability of catalysts used for (1R)-1-[4-(trifluoromethyl)phenyl]ethanol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and performance of catalysts used in the synthesis of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol. The primary focus is on ketoreductases (KREDs), a class of enzymes widely used for this asymmetric reduction due to their high selectivity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis in a question-and-answer format.
Problem 1: Low or No Catalyst Activity
-
Question: My reaction shows minimal or no conversion of the 4'-(trifluoromethyl)acetophenone substrate. What are the possible causes and solutions?
-
Answer: This is a common issue that can often be traced back to the enzyme's integrity, the reaction components, or the setup.
-
Inactive Enzyme: The enzyme may have lost activity from improper storage or handling.[1] KREDs should typically be stored at -20°C or -80°C and protected from repeated freeze-thaw cycles.[1] To verify activity, run a control reaction with a known, highly reactive substrate.[1]
-
Incorrect Cofactor: Most KREDs are dependent on a specific nicotinamide cofactor, either NADPH or NADH.[1] Using the wrong one will result in no activity. Always verify the cofactor preference from the supplier's datasheet or by running a small-scale screen with both.[1]
-
Inefficient Cofactor Regeneration: KREDs require a stoichiometric amount of the reduced cofactor (NADPH/NADH).[2] Due to its high cost, an in situ cofactor regeneration system is essential.[2][3]
-
If using a glucose dehydrogenase (GDH)/glucose system, confirm the activity of the GDH.[1][4]
-
If using an isopropanol-based system, ensure the KRED itself has sufficient alcohol dehydrogenase activity to utilize the co-substrate.[1]
-
Consider increasing the concentration of the regeneration enzyme (e.g., GDH) or the co-substrate (e.g., glucose, isopropanol).[1]
-
-
Missing Reaction Components: Systematically check that all components (buffer, enzyme, substrate, cofactor, and regeneration system components) were added correctly.
-
Problem 2: Low Enantiomeric Excess (ee%)
-
Question: The reaction is proceeding, but the enantiomeric excess (ee%) of the (R)-alcohol is lower than expected. How can I improve stereoselectivity?
-
Answer: Poor enantioselectivity points to issues with the catalyst's chiral induction, which can be affected by several factors.
-
Catalyst Purity: For chemo-catalysts like oxazaborolidines, impurities in the catalyst or ligand can interfere with the formation of the active species.[5] For biocatalysts, using whole-cell systems can sometimes lead to competing KREDs with opposite stereopreference, which compromises the overall ee%.[6] Using an isolated, purified KRED can resolve this.[6]
-
Suboptimal Temperature: Asymmetric reactions are highly sensitive to temperature.[7] Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the desired enantiomer.[7] The optimal temperature should be determined experimentally, as higher temperatures can increase reaction rates but decrease selectivity and stability.[1][8]
-
Incorrect pH: The pH of the reaction medium can influence the ionization state of the enzyme and substrate, affecting binding and selectivity.[9] The optimal pH for most KREDs is between 6.0 and 8.0.[1][9]
-
Problem 3: Low Reaction Conversion or Yield
-
Question: My reaction stalls at low conversion, or the final isolated yield is poor. What are the likely causes?
-
Answer: Stalled reactions or low yields can result from substrate/product issues or catalyst deactivation over the course of the reaction.
-
Poor Substrate Solubility: The ketone substrate, 4'-(trifluoromethyl)acetophenone, has poor water solubility. This can be a rate-limiting factor.[1]
-
Product Inhibition: The desired alcohol product can sometimes act as an inhibitor to the enzyme, slowing the reaction as its concentration increases.[1]
-
Solution: Perform a product inhibition study by adding varying concentrations of the final alcohol product at the start of the reaction. If inhibition is confirmed, strategies like in-situ product removal may be necessary.[1]
-
-
Catalyst Deactivation: The catalyst may be losing stability under the reaction conditions over time.
-
Problem 4: Catalyst (Enzyme) Precipitates During the Reaction
-
Question: I observe solid material crashing out of my reaction mixture. What is causing this and how can I prevent it?
-
Answer: Enzyme precipitation is a clear sign of denaturation and loss of function.
-
High Co-solvent Concentration: The most common cause is an excessively high concentration of the organic co-solvent used to dissolve the substrate.[1]
-
Solution: Reduce the co-solvent concentration or screen for a more biocompatible solvent that still provides adequate substrate solubility.[1]
-
-
Unfavorable Temperature: High temperatures can cause the enzyme to unfold and aggregate.[1]
-
Data Summary
The following tables summarize key quantitative data related to catalyst performance and stability.
Table 1: Troubleshooting Summary for KRED-Catalyzed Synthesis
| Issue | Possible Cause | Suggested Solution |
| Low/No Activity | Inactive enzyme | Use a fresh enzyme aliquot; run a positive control.[1] |
| Incorrect cofactor (NADH/NADPH) | Verify cofactor preference from the datasheet.[1] | |
| Inefficient cofactor regeneration | Confirm activity of regeneration enzyme (e.g., GDH); increase co-substrate.[1] | |
| Low ee% | Competing enzymes (whole cells) | Use a purified KRED.[6] |
| Suboptimal temperature | Screen lower reaction temperatures (e.g., 25-35°C).[7][9] | |
| Incorrect pH | Screen pH values, typically between 6.0 and 8.0.[1][9] | |
| Low Conversion | Poor substrate solubility | Add a tolerated organic co-solvent (e.g., 10-30% v/v DMSO, Isopropanol).[1] |
| Product inhibition | Consider in-situ product removal strategies.[1] | |
| Catalyst deactivation | Immobilize the enzyme; re-optimize reaction conditions.[11][12] | |
| Precipitation | High co-solvent concentration | Reduce co-solvent percentage; screen alternative solvents.[1] |
| Unfavorable temperature | Lower the reaction temperature.[1] |
Table 2: Influence of Reaction Conditions on Catalyst Performance
| Parameter | Typical Range | Effect on Performance | Reference |
| Temperature | 25 - 45 °C | Higher temperatures can increase rate but decrease stability and selectivity. The optimal temperature is often around 30-35 °C. | [8][9][13] |
| pH | 6.0 - 8.0 | Affects enzyme activity and stability. Optimal pH is enzyme-specific but often neutral to slightly alkaline (e.g., 7.0-7.5). | [1][9][12] |
| Buffer Conc. | 50 - 200 mM | Can significantly impact the activity and enantioselectivity of immobilized enzymes. | [12] |
| Co-solvent | 10 - 50% (v/v) | Increases substrate solubility but can denature the enzyme at high concentrations. | [1][14] |
Table 3: Example of Ketoreductase Stability in Organic Co-solvents
| Enzyme Type | Co-solvent (30% v/v) | Approximate Relative Activity |
| Aldo-keto reductase | DMSO | ~40% |
| Aldo-keto reductase | Acetonitrile | >80% |
| Aldo-keto reductase | Isopropanol | >90% |
| Aldo-keto reductase | Ethanol | >90% |
| Data adapted from a representative study; specific tolerances are highly enzyme-dependent.[1] |
Visualized Workflows and Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. ADH, Alcohol dehydrogenase [organic-chemistry.org]
- 3. Co-Immobilization of Ketoreductase and Glucose Dehydrogenase | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Immobilization conditions of ketoreductase on enantioselective reduction in a gas-solid bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Collection - Ketoreductase Engineering for a Chemoenzymatic Fluorination and Dynamic Kinetic Reduction Cascade - ACS Catalysis - Figshare [figshare.com]
Technical Support Center: Industrial Scale-Up of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol Production
Welcome to the technical support center for the industrial scale-up of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and analysis of this key chiral intermediate.
Frequently Asked Questions (FAQs)
1. What are the primary methods for the industrial production of this compound?
The two primary routes for the industrial synthesis of this compound are biocatalytic asymmetric reduction and chemical asymmetric hydrogenation of the prochiral ketone, 4'-(trifluoromethyl)acetophenone.
-
Biocatalytic Reduction: This method often employs whole-cell biocatalysts, such as recombinant E. coli expressing a specific ketoreductase, or isolated enzymes. It is favored for its high enantioselectivity, mild reaction conditions, and greener profile.
-
Chemical Asymmetric Hydrogenation: This route typically utilizes transition metal catalysts, such as those based on Ruthenium (Ru) or Iridium (Ir), complexed with chiral ligands. It is a well-established method for producing chiral alcohols with high efficiency.
2. What are the main challenges in the scale-up of the biocatalytic process?
Scaling up the biocatalytic reduction presents several challenges:
-
Low Substrate Solubility: 4'-(trifluoromethyl)acetophenone has poor solubility in aqueous media, which can limit the reaction rate and overall yield.
-
Product Inhibition: The product, this compound, can be toxic to the microbial cells, leading to decreased enzyme activity and lower yields at higher concentrations.
-
Cofactor Regeneration: The enzymatic reduction requires a cofactor, typically NADH or NADPH. Efficient regeneration of this cofactor is crucial for process economics.
-
Downstream Processing: Separating the product from the biomass, unreacted substrate, and aqueous medium can be complex and requires multiple extraction and purification steps.
3. What are the key considerations for scaling up the chemical asymmetric hydrogenation?
Key considerations for the chemical synthesis route include:
-
Catalyst Performance and Cost: The cost of precious metal catalysts and chiral ligands can be significant. Optimizing catalyst loading (Substrate-to-Catalyst ratio), turnover number (TON), and turnover frequency (TOF) is critical for economic viability.
-
Catalyst Stability and Recovery: Catalyst deactivation can occur under process conditions. Efficient recovery and recycling of the catalyst are essential to minimize costs.
-
Reaction Conditions: High pressures of hydrogen gas are often required, which necessitates specialized high-pressure reactors and stringent safety protocols.
-
Byproduct Formation: Side reactions can lead to the formation of impurities that complicate purification and reduce the overall yield.
-
Solvent Selection: The choice of solvent can significantly impact reaction rate, enantioselectivity, and downstream processing.
4. How can the enantiomeric excess (ee) of the final product be accurately determined?
The enantiomeric excess is a critical quality attribute and is typically determined using chiral chromatography techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method employing a chiral stationary phase (CSP) to separate the two enantiomers. Polysaccharide-based columns are common for this separation.
-
Chiral Gas Chromatography (GC): This method is also effective, particularly for volatile compounds, and uses a chiral capillary column.
5. What are the typical purity requirements for this compound used in pharmaceutical applications?
For pharmaceutical applications, the purity of this compound is typically required to be very high, often ≥99%, with the enantiomeric excess (ee) also being a critical parameter, usually expected to be ≥99.5%.
Troubleshooting Guides
Biocatalytic Reduction Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion/Yield | 1. Poor substrate solubility. 2. Insufficient cofactor regeneration. 3. Product or substrate inhibition. 4. Suboptimal reaction conditions (pH, temperature). | 1. Introduce a co-solvent like isopropanol or a surfactant to increase substrate solubility. 2. Ensure an adequate supply of a co-substrate (e.g., glucose, isopropanol) for cofactor regeneration. 3. Employ a two-phase system or in-situ product removal to minimize inhibition. 4. Optimize pH and temperature for the specific enzyme or whole-cell system. |
| Low Enantioselectivity (ee%) | 1. Presence of competing, non-selective enzymes in the whole-cell catalyst. 2. Racemization of the product under reaction conditions. 3. Incorrect chiral catalyst or biocatalyst. | 1. Use a purified enzyme or a genetically engineered host strain with deleted competing enzyme activities. 2. Investigate the stability of the product under the reaction and work-up conditions. 3. Verify the identity and purity of the biocatalyst. |
| Difficult Product Isolation | 1. Emulsion formation during extraction. 2. Low product concentration in the aqueous phase. | 1. Use a different extraction solvent or employ centrifugation to break the emulsion. 2. Optimize the reaction to achieve higher product titers. Consider using techniques like extractive fermentation. |
Chemical Asymmetric Hydrogenation Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion/Yield | 1. Catalyst deactivation or poisoning. 2. Insufficient hydrogen pressure or mass transfer. 3. Low catalyst loading. 4. Presence of impurities in the substrate or solvent. | 1. Ensure the absence of catalyst poisons (e.g., sulfur compounds). Consider catalyst regeneration or using a more robust catalyst. 2. Increase hydrogen pressure and improve agitation to enhance gas-liquid mass transfer. 3. Increase the catalyst loading, but balance with cost considerations. 4. Purify the substrate and ensure the use of high-purity, anhydrous solvents. |
| Low Enantioselectivity (ee%) | 1. Suboptimal catalyst-ligand combination. 2. Incorrect reaction temperature or pressure. 3. Racemization under reaction or work-up conditions. | 1. Screen different chiral ligands for the specific substrate. 2. Optimize temperature and pressure, as these can influence enantioselectivity. 3. Check for potential racemization pathways and adjust conditions accordingly (e.g., lower temperature, shorter reaction time). |
| Byproduct Formation | 1. Over-reduction of the aromatic ring. 2. Side reactions due to high temperature. | 1. Use a more selective catalyst or milder reaction conditions (lower temperature and pressure). 2. Optimize the reaction temperature to minimize thermal decomposition and side reactions. |
Data Presentation
Table 1: Comparison of Biocatalytic Systems for the Production of this compound
| Biocatalyst | Substrate Conc. (mM) | Co-solvent | Reaction Time (h) | Yield (%) | ee% |
| Recombinant E. coli | 50 | None (Buffer) | 24 | 86.7 | >99.9 |
| Recombinant E. coli | 100 | 15% (v/v) Isopropanol | 3 | 99.1 | >99.9 |
Data is illustrative and based on preparative scale experiments.
Table 2: Performance of Chemical Catalysts in Asymmetric Hydrogenation of Aryl Ketones (Illustrative)
| Catalyst System | Substrate/Catalyst Ratio | H₂ Pressure (bar) | Temperature (°C) | Yield (%) | ee% |
| Ru-TsDPEN | 1000:1 | 50 | 30 | >95 | >98 |
| Ir-F-amphol | 500:1 | 40 | 25 | >99 | >99 |
Data is representative for similar trifluoromethyl ketones and may vary for 4'-(trifluoromethyl)acetophenone.
Experimental Protocols
Protocol 1: Preparative-Scale Biocatalytic Reduction
This protocol describes a general procedure for the biocatalytic reduction of 4'-(trifluoromethyl)acetophenone using recombinant E. coli cells.
1. Materials:
-
Recombinant E. coli cells expressing a suitable ketoreductase
-
4'-(trifluoromethyl)acetophenone
-
Isopropanol (co-solvent)
-
Glucose (co-substrate for cofactor regeneration)
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
2. Procedure:
-
In a sanitized bioreactor, prepare a reaction mixture containing phosphate buffer, recombinant E. coli cells, and glucose.
-
Dissolve 4'-(trifluoromethyl)acetophenone in isopropanol and add it to the bioreactor to the desired final substrate concentration.
-
Maintain the reaction at a controlled temperature (e.g., 30°C) with agitation.
-
Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC.
-
Once the reaction is complete, separate the biomass by centrifugation or filtration.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Industrial-Scale Asymmetric Hydrogenation
This protocol outlines a general procedure for the chemical asymmetric hydrogenation of 4'-(trifluoromethyl)acetophenone.
1. Materials:
-
4'-(trifluoromethyl)acetophenone
-
Ru- or Ir-based chiral catalyst
-
Anhydrous solvent (e.g., methanol, isopropanol)
-
Hydrogen gas (high pressure)
-
Base (if required by the catalyst, e.g., potassium tert-butoxide)
2. Procedure:
-
Charge a high-pressure reactor with the chiral catalyst and the solvent under an inert atmosphere (e.g., nitrogen or argon).
-
If required, add the base to the reactor.
-
Add the 4'-(trifluoromethyl)acetophenone to the reactor.
-
Seal the reactor and purge it several times with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure and heat to the target temperature.
-
Maintain the reaction under vigorous stirring to ensure good gas-liquid mixing.
-
Monitor the reaction progress by analyzing samples via GC or HPLC.
-
Upon completion, cool the reactor and carefully vent the hydrogen pressure.
-
Filter the reaction mixture to recover the catalyst (if heterogeneous or precipitated).
-
Remove the solvent under reduced pressure.
-
Purify the crude product, for example, by vacuum distillation or crystallization.
Visualizations
Diagram 1: General Workflow for Biocatalytic Production
Caption: Workflow for biocatalytic production.
Diagram 2: Troubleshooting Logic for Low Yield in Asymmetric Hydrogenation
Method development for the analysis of impurities in (1R)-1-[4-(trifluoromethyl)phenyl]ethanol
Technical Support Center: Analysis of Impurities in (1R)-1-[4-(trifluoromethyl)phenyl]ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development and analysis of impurities in this compound. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities I might encounter when analyzing this compound?
A1: Impurities in pharmaceutical compounds can originate from various sources. For this compound, you should consider the following potential impurities:
-
Organic Impurities: These can arise during the synthesis or storage of the active pharmaceutical ingredient (API). They include starting materials, by-products of the reaction, intermediates, and degradation products.[1][2]
-
Inorganic Impurities: These can include reagents, catalysts, and heavy metals that may be introduced during the manufacturing process.[1]
-
Residual Solvents: Volatile organic compounds used during the synthesis or purification process that are not completely removed.[1][3] Regulatory bodies like the ICH provide guidelines on acceptable limits for these solvents.[3]
Q2: Which analytical techniques are most suitable for analyzing impurities in this compound?
A2: A combination of chromatographic techniques is generally employed for comprehensive impurity profiling:[1][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric detection is a primary technique for separating, detecting, and quantifying non-volatile organic impurities.[1][2] Chiral HPLC is specifically required to separate the desired (R)-enantiomer from its (S)-enantiomer.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and certain by-products.[1][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC coupled with high-resolution mass spectrometry (like Q-TOF) is a powerful tool for the structural elucidation of unknown impurities by providing accurate mass measurements.[6][7][8]
Q3: What are the initial recommended HPLC conditions for chiral separation of this compound?
A3: For the chiral separation of trifluoromethyl-substituted alcohols, polysaccharide-based chiral stationary phases (CSPs) are highly effective.[9] A good starting point would be:
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize resolution.[9]
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.[9]
-
Column Temperature: Maintained between 20°C and 40°C.[9]
Q4: How do I identify an unknown peak in my chromatogram?
A4: Identifying an unknown impurity peak typically involves a systematic approach:
-
Mass Spectrometry: The most direct method is to use a mass spectrometer as a detector (LC-MS or GC-MS). High-resolution mass spectrometry can provide the molecular formula of the impurity.[7][8]
-
MS/MS Fragmentation: Further fragmentation of the impurity's molecular ion (MS/MS) can provide structural information.[7]
-
Forced Degradation Studies: Subjecting the sample to stress conditions (e.g., acid, base, heat, light, oxidation) can help to intentionally generate degradation products, which may correspond to the unknown peak.
-
Reference Standards: If you have a hypothesis about the identity of the impurity, you can confirm it by comparing its retention time and mass spectrum with a certified reference standard.[7]
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Column overload- Incompatible sample solvent with mobile phase- Column degradation | - Reduce sample concentration.- Dissolve the sample in the mobile phase if possible.[9]- Replace the column. |
| Ghost Peaks | - Contaminated mobile phase or system- Carryover from previous injections- Column bleed | - Use high-purity solvents for the mobile phase.[11]- Implement a thorough needle wash program.- Flush the system with a strong solvent.- Use a well-maintained column.[11] |
| Variable Retention Times | - Fluctuations in column temperature- Changes in mobile phase composition- Air trapped in the pump | - Use a reliable column oven to maintain a constant temperature.[11][12]- Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.[12][13]- Purge the pump to remove air bubbles.[12] |
| Poor Resolution Between Enantiomers | - Suboptimal mobile phase composition- Inappropriate chiral stationary phase- High flow rate | - Adjust the ratio of hexane to alcohol in the mobile phase.[9]- Screen different chiral columns (e.g., amylose vs. cellulose-based).[9]- Reduce the flow rate to improve separation efficiency. |
| High Backpressure | - Obstruction in the guard or analytical column- Blockage in tubing or fittings- Particulate matter from the sample | - Disconnect the column and flush the system to identify the source of the blockage.[12]- Replace any clogged tubing or frits.- Filter all samples through a 0.45 µm syringe filter before injection.[9] |
GC-MS Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Peaks or Low Signal | - Leak in the system (injector, column fittings)- Inactive filament or detector issue- Sample degradation in the injector | - Perform a leak check.- Verify the status of the MS filament and detector.- Lower the injector temperature. |
| Peak Broadening | - Too low of a carrier gas flow rate- Column contamination or degradation- Sample overload | - Optimize the carrier gas flow rate.- Bake out the column or trim the first few centimeters.- Dilute the sample. |
| Poor Mass Spectral Library Match | - Co-eluting peaks- Background interference- Incorrect mass calibration | - Improve chromatographic separation by adjusting the temperature program.- Check for and eliminate sources of background contamination.- Perform a mass calibration of the instrument. |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity
This protocol provides a general methodology for the chiral analysis of this compound.
1. Sample Preparation:
- Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[9]
- If solubility is an issue, use a solvent compatible with the mobile phase.[9]
- Filter the sample solution through a 0.45 µm syringe filter.[9]
2. HPLC System and Conditions:
- HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.[9]
- Chiral Column: Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based), 250 x 4.6 mm, 5 µm.[9]
- Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).[9]
- Flow Rate: 1.0 mL/min.[9]
- Column Temperature: 25°C.[9]
- Detection Wavelength: 220 nm.[9]
- Injection Volume: 10 µL.
3. Data Analysis:
- Inject a racemic standard to determine the retention times of both the (R) and (S) enantiomers.
- Calculate the resolution (Rs) between the enantiomeric peaks. A resolution of ≥ 1.5 is considered baseline separation.[9]
- Quantify the impurity (S-enantiomer) based on its peak area relative to the total peak area.
Protocol 2: GC-MS Method for Residual Solvents
This protocol is a general method for the analysis of common residual solvents.
1. Sample Preparation:
- Accurately weigh about 100 mg of the sample into a 20 mL headspace vial.
- Add 5 mL of a suitable solvent (e.g., DMSO, which is a common diluent for residual solvent analysis).
- Seal the vial immediately.
2. GC-MS System and Conditions:
- GC System: A gas chromatograph equipped with a headspace autosampler and a mass spectrometer detector.[14]
- Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness, or equivalent.[14]
- Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
- Injector Temperature: 250°C.
- Oven Temperature Program:
- Initial temperature: 40°C, hold for 5 minutes.
- Ramp to 240°C at 10°C/min.
- Hold at 240°C for 5 minutes.
- Headspace Parameters:
- Oven Temperature: 80°C.
- Loop Temperature: 90°C.
- Transfer Line Temperature: 100°C.
- Vial Equilibration Time: 15 minutes.
- Mass Spectrometer: Scan mode from m/z 35 to 350.
3. Data Analysis:
- Identify residual solvents by comparing their retention times and mass spectra to a library of known solvents.
- Quantify any detected solvents using an external standard calibration curve.
Visualizations
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. pharmatutor.org [pharmatutor.org]
- 3. uspnf.com [uspnf.com]
- 4. rroij.com [rroij.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. hpst.cz [hpst.cz]
- 7. Identifying and elucidating impurity species [rssl.com]
- 8. almacgroup.com [almacgroup.com]
- 9. benchchem.com [benchchem.com]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. agilent.com [agilent.com]
Optimizing reaction conditions for the asymmetric hydrogenation of 4'-(trifluoromethyl)acetophenone
Welcome to the technical support center for the asymmetric hydrogenation of 4'-(trifluoromethyl)acetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during this critical reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the enantioselectivity (ee%) of the asymmetric hydrogenation of 4'-(trifluoromethyl)acetophenone?
A1: The enantioselectivity of this reaction is highly sensitive to several factors. The choice of the chiral catalyst, particularly the combination of the metal precursor (typically Ruthenium or Iridium) and the chiral ligand, is paramount.[1][2] Reaction temperature also plays a crucial role, with lower temperatures often leading to higher enantiomeric excess, albeit sometimes at the cost of a slower reaction rate.[3] The solvent system can significantly influence the outcome, and the concentration and type of base used are also critical parameters to optimize.[1]
Q2: Why am I observing low conversion of my starting material?
A2: Low conversion can stem from several issues. Catalyst deactivation is a common problem, which can be caused by impurities in the substrate or solvent, or by exposure to air.[1][4] Ensure all reagents and solvents are pure and anhydrous, and that the reaction is performed under a strictly inert atmosphere. The hydrogen pressure may be insufficient; increasing the pressure can sometimes improve conversion.[1] Additionally, the concentration of the base (e.g., t-BuOK) can impact the reaction rate; both insufficient and excessive amounts can be detrimental.[1] Finally, some catalyst systems may require an induction period to become fully active.
Q3: My enantiomeric excess (ee%) is lower than expected. What are the first troubleshooting steps I should take?
A3: If you are experiencing low enantioselectivity, the first parameter to investigate is the reaction temperature. Lowering the temperature often enhances enantioselectivity.[3] Re-evaluate your choice of chiral ligand, as the steric and electronic properties of the ligand are key to achieving high ee%.[1] The purity of the catalyst and ligands is also critical, as impurities can interfere with the chiral environment. Ensure your solvent is anhydrous, as water can negatively impact the reaction.
Q4: What is the role of the base in this reaction?
A4: A base, such as potassium tert-butoxide (t-BuOK) or potassium hydroxide (KOH), is often essential for the activation of the catalyst precursor to form the active Ru-hydride species. The concentration of the base can significantly affect both the reaction rate and the stability of the catalyst.[1][5] An optimal base concentration is crucial, as too little may result in slow or incomplete reaction, while too much can lead to faster catalyst deactivation.
Q5: Can the product alcohol inhibit the catalyst?
A5: While product inhibition can be a factor in some catalytic reactions, catalyst deactivation through other pathways is a more commonly cited issue in the asymmetric hydrogenation of acetophenones.[4] However, if you suspect product inhibition, you could try running the reaction to a lower conversion and analyzing the ee% to see if it is higher at the beginning of the reaction.
Troubleshooting Guide
Problem 1: Low Enantiomeric Excess (ee%)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Temperature | Lower the reaction temperature. A screen of temperatures (e.g., 0 °C, -20 °C, -40 °C) is recommended. |
| Inappropriate Chiral Ligand | The choice of ligand is critical. Consider screening a variety of chiral diphosphine and diamine ligands. For electron-deficient ketones like 4'-(trifluoromethyl)acetophenone, ligands with specific electronic and steric properties may be required.[1] |
| Impure or Wet Reagents/Solvent | Use highly pure, anhydrous solvents and reagents. Ensure the substrate is free of impurities. |
| Incorrect Base Concentration | Optimize the concentration of the base. A suboptimal amount can negatively affect enantioselectivity.[1] |
| Air (Oxygen) Leak in the System | Ensure all connections in your reaction setup are secure and the system is thoroughly purged with an inert gas (e.g., Argon or Nitrogen) before introducing hydrogen. |
Problem 2: Low or No Conversion
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | Ensure all reagents and solvents are free from catalyst poisons (e.g., water, oxygen, sulfur compounds).[1][4] Prepare the catalyst solution under strictly inert conditions. |
| Insufficient Hydrogen Pressure | Increase the hydrogen pressure. Some catalyst systems require higher pressures to be effective.[1] |
| Incorrect Catalyst Loading | While a lower catalyst loading is desirable, it might be too low for the reaction to proceed efficiently. Try increasing the catalyst loading. |
| Suboptimal Temperature | While lower temperatures favor enantioselectivity, they can decrease the reaction rate. A balance must be found. Consider a moderate increase in temperature if the conversion is negligible at low temperatures.[3] |
| Inactive Catalyst Precursor | Ensure the catalyst precursor is properly activated. This often involves the addition of a base in an appropriate solvent.[2] |
Data Presentation
Table 1: Optimization of Reaction Conditions for the Asymmetric Hydrogenation of a Representative Electron-Deficient Substrate
The following data is for the asymmetric hydrogenation of (E)-ethyl 4,4-difluoro-3-phenylbut-2-enoate, an electron-deficient substrate with similar characteristics to 4'-(trifluoromethyl)acetophenone, and serves as a guide for optimization.[6]
| Entry | Catalyst (mol%) | H₂ (bar) | Solvent | Time (h) | Conversion (%) | ee (%) |
| 1 | A (1.0) | 10 | CH₂Cl₂ | 4 | 95 | 21 |
| 2 | B (1.0) | 10 | CH₂Cl₂ | 4 | 91 | 91 |
| 3 | C (1.0) | 10 | CH₂Cl₂ | 4 | 72 | 92 |
| 4 | D (1.0) | 10 | CH₂Cl₂ | 4 | 99 | 92 |
| 5 | D (0.5) | 5 | CH₂Cl₂ | 4 | 99 | 92 |
| 6 | D (0.5) | 5 | Toluene | 4 | 99 | 93 |
| 7 | D (0.5) | 5 | PhCF₃ | 4 | 99 | 94 |
| 8 | G (0.5) | 5 | PhCF₃ | 4 | 99 | 96 |
Catalysts A, B, C, D, and G represent different chiral N,P-ligand-Iridium complexes.[6]
Experimental Protocols
Representative Protocol for the Asymmetric Hydrogenation of 4'-(Trifluoromethyl)acetophenone
This protocol is a general guideline and may require optimization for specific catalyst systems and equipment.
Materials:
-
4'-(Trifluoromethyl)acetophenone
-
Ruthenium or Iridium precursor (e.g., [RuCl₂(p-cymene)]₂)
-
Chiral ligand (e.g., (S,S)-Ts-DPEN)
-
Anhydrous solvent (e.g., isopropanol, methanol, or trifluorotoluene)
-
Base (e.g., potassium tert-butoxide (t-BuOK))
-
High-pressure reactor equipped with a magnetic stirrer and temperature control
-
Inert gas (Argon or Nitrogen)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under a strictly inert atmosphere, add the Ruthenium/Iridium precursor and the chiral ligand to a Schlenk flask.
-
Add anhydrous solvent and stir the mixture at room temperature for the time specified for the chosen catalyst system to allow for complex formation.
-
In a separate flask, prepare a solution of the base in the anhydrous solvent.
-
-
Reaction Setup:
-
Place a stirrer bar in the high-pressure reactor and ensure it is clean and dry.
-
Add the 4'-(trifluoromethyl)acetophenone to the reactor.
-
Seal the reactor and purge it with inert gas several times to remove any air.
-
-
Reaction Execution:
-
Under a positive pressure of inert gas, transfer the catalyst solution and the base solution to the reactor via cannula.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Commence stirring and heat or cool the reactor to the desired temperature.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., chiral GC or HPLC) to determine conversion and enantiomeric excess.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with inert gas.
-
Quench the reaction by the slow addition of a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral alcohol.
-
Visualizations
Caption: Troubleshooting workflow for asymmetric hydrogenation.
Caption: Key parameters influencing reaction outcome.
References
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review | MDPI [mdpi.com]
- 6. Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (1R)-1-[4-(trifluoromethyl)phenyl]ethanol and the non-fluorinated analogue, (S)-1-phenylethanol. The data presented is essential for researchers, scientists, and drug development professionals for the structural elucidation and verification of these compounds.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and (S)-1-phenylethanol, recorded in deuterochloroform (CDCl₃).
Table 1: ¹H NMR Spectral Data Comparison
| Compound | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |
| This compound [1] | 7.62 | d | 8.0 | 2H | H-2', H-6' |
| 7.50 | d | 8.0 | 2H | H-3', H-5' | |
| 4.98 | q | 6.4 | 1H | H-1 | |
| 1.92 | s | - | 1H | -OH | |
| 1.51 | d | 6.4 | 3H | H-2 | |
| (S)-1-phenylethanol [1] | 7.26–7.39 | m | - | 5H | H-2' to H-6' |
| 4.91 | q | 6.5 | 1H | H-1 | |
| 2.01 | s | - | 1H | -OH | |
| 1.49–1.50 | d | 6.5 | 3H | H-2 |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | δ (ppm) | Multiplicity (¹JCF) | Assignment |
| This compound [1] | 149.7 | s | C-1' |
| 129.5 | s | C-4' | |
| 125.5 | q (³JCF ≈ 4 Hz) | C-3', C-5' | |
| 122.8 | q (¹JCF ≈ 272 Hz) | -CF₃ | |
| 69.8 | s | C-1 | |
| 25.4 | s | C-2 | |
| (S)-1-phenylethanol [1] | 145.9 | s | C-1' |
| 128.5 | s | C-3', C-5' | |
| 127.4 | s | C-4' | |
| 125.4 | s | C-2', C-6' | |
| 70.4 | s | C-1 | |
| 25.1 | s | C-2 |
Note: The multiplicity and coupling constants for the fluorinated carbons in this compound are based on typical values observed for similar compounds, as the original source did not explicitly state them.
Experimental Protocols
NMR Sample Preparation and Data Acquisition
A sample of 5-10 mg of the analyte was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
All NMR spectra were acquired on a 400 MHz spectrometer. ¹H NMR spectra were recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For each sample, 16 scans were accumulated. ¹³C NMR spectra were recorded with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated for each ¹³C NMR spectrum. The data was processed using standard Fourier transform and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
Visualization
The following diagrams illustrate the chemical structure and the logical workflow for NMR-based structural assignment.
Caption: Structure of this compound with atom numbering for NMR assignment.
Caption: Logical workflow for structural elucidation using NMR data.
References
Comparative Guide to Validated Chiral HPLC Methods for Quantifying (1R)-1-[4-(trifluoromethyl)phenyl]ethanol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated chiral High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol and its enantiomer. The enantiomeric purity of chiral compounds is a critical quality attribute in the pharmaceutical industry, necessitating robust and reliable analytical methods for their separation and quantification. This document summarizes the performance of different chiral stationary phases (CSPs) and presents the supporting experimental data and detailed methodologies to aid in method selection and implementation.
The most effective enantioseparation of 1-[4-(trifluoromethyl)phenyl]ethanol is typically achieved using polysaccharide-based chiral stationary phases.[1] Columns such as those based on amylose and cellulose derivatives have demonstrated broad applicability for this class of compounds.[1] The choice of the specific CSP and the mobile phase composition is critical for achieving optimal separation.
Performance Comparison of Chiral Stationary Phases
The following tables summarize the chromatographic performance and validation parameters of two commonly used chiral stationary phases for the separation of 1-[4-(trifluoromethyl)phenyl]ethanol enantiomers.
Table 1: Chromatographic Performance Comparison
| Parameter | Method 1: Chiralpak AD-H | Method 2: Chiralcel OD-H |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Retention Time (R-enantiomer) | ~5.8 min | ~7.2 min |
| Retention Time (S-enantiomer) | ~6.5 min | ~8.1 min |
| Separation Factor (α) | 1.28 | 1.18 |
| Resolution (Rs) | > 2.0 | > 1.8 |
Note: Retention times are approximate and can vary based on the specific HPLC system and column condition.
Table 2: Method Validation Data Comparison
| Validation Parameter | Method 1: Chiralpak AD-H | Method 2: Chiralcel OD-H |
| Linearity (Concentration Range) | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.5% - 102.5% |
| Precision (% RSD, intraday) | < 2.0% | < 2.0% |
| Precision (% RSD, interday) | < 3.0% | < 3.0% |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.4 µg/mL |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~1.2 µg/mL |
Experimental Protocols
Detailed methodologies for the two compared chiral HPLC methods are provided below.
Method 1: Chiralpak AD-H
1. Sample Preparation:
-
Dissolve the sample of 1-[4-(trifluoromethyl)phenyl]ethanol in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
3. Method Validation Procedure:
-
Linearity: Prepare a series of standard solutions of the racemate ranging from 1 to 100 µg/mL. Plot the peak area of each enantiomer against the concentration and perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a known amount of each enantiomer into a placebo matrix at three concentration levels (low, medium, and high).
-
Precision: Analyze six replicate injections of a standard solution to determine intraday precision. Repeat the analysis on different days to assess interday precision.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) from the analysis of low-concentration standards.
Method 2: Chiralcel OD-H
1. Sample Preparation:
-
Prepare the sample as described in Method 1.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chiralcel OD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
3. Method Validation Procedure:
-
Follow the same validation procedures as outlined in Method 1.
Experimental Workflow and Logic
The following diagrams illustrate the general workflow for chiral HPLC method validation and the logical relationship of the key chromatographic parameters.
Caption: Workflow for Chiral HPLC Method Validation.
Caption: Key Factors Influencing Chiral Separation.
References
Comparison of different catalysts for the asymmetric synthesis of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral molecules is a cornerstone of modern chemistry. (1R)-1-[4-(trifluoromethyl)phenyl]ethanol is a key chiral intermediate in the synthesis of various pharmaceuticals. This guide provides a comparative analysis of different catalytic systems for its asymmetric synthesis, focusing on biocatalysis, Ruthenium-based transfer hydrogenation, and Boron-based reduction. The comparison includes key performance indicators, detailed experimental protocols, and a visual representation of the general experimental workflow.
Performance Comparison of Catalytic Systems
The selection of a suitable catalyst is critical for achieving high yield and enantioselectivity in the synthesis of this compound. The following table summarizes the performance of three prominent catalytic systems based on available experimental data.
| Catalyst System | Catalyst/Reagent | Substrate | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reaction Conditions |
| Biocatalysis | Recombinant E. coli cells expressing carbonyl reductase | 4'-(Trifluoromethyl)acetophenone | >99 | >99.9 | Isopropanol/water co-solvent, 30°C |
| Ruthenium-Catalyzed Transfer Hydrogenation | Chiral Ru(II) complex | 2,2,2-Trifluoroacetophenone* | 96 | 94 | Electrochemical promotion, room temperature |
| Boron-Based Reduction (CBS) | (R)-2-Methyl-CBS-oxazaborolidine | Acetophenone** | >99 | 94.7 | BH₃·THF, -10°C |
Note: Data for 2,2,2-Trifluoroacetophenone is used as a proxy due to the high similarity of the substrate.[1][2] *Note: Data for Acetophenone is used as a representative aromatic ketone.
Experimental Workflow
The general workflow for the asymmetric reduction of 4'-(trifluoromethyl)acetophenone to this compound using different catalytic systems can be visualized as follows:
Caption: General workflow for the asymmetric synthesis.
Experimental Protocols
Biocatalytic Reduction using Recombinant E. coli
This method utilizes whole recombinant E. coli cells overexpressing a carbonyl reductase for the asymmetric reduction of 4'-(trifluoromethyl)acetophenone.
Materials:
-
Recombinant E. coli cells (expressing a suitable carbonyl reductase)
-
4'-(Trifluoromethyl)acetophenone
-
Isopropanol
-
Phosphate buffer (pH 7.5)
-
Glucose (or other co-substrate for cofactor regeneration)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Cell Culture and Harvest: Cultivate the recombinant E. coli strain under appropriate conditions to induce enzyme expression. Harvest the cells by centrifugation and wash with phosphate buffer.
-
Bioreduction: In a reaction vessel, suspend the harvested cells in a mixture of phosphate buffer and isopropanol.
-
Add the co-substrate (e.g., glucose) for cofactor regeneration.
-
Add 4'-(trifluoromethyl)acetophenone to the cell suspension.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
This protocol is a general procedure for the asymmetric transfer hydrogenation of acetophenones using a chiral Ru(II) catalyst.
Materials:
-
4'-(Trifluoromethyl)acetophenone
-
Chiral Ru(II) catalyst (e.g., formed in situ from [RuCl₂(p-cymene)]₂ and a chiral ligand like (1S,2S)-N-(p-tosyl)-1,2-diphenylethylenediamine)
-
Hydrogen donor (e.g., formic acid/triethylamine mixture or isopropanol)
-
Solvent (e.g., dichloromethane or isopropanol)
-
Base (e.g., triethylamine or potassium hydroxide, if using isopropanol)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Catalyst Formation (if in situ): In a reaction flask under an inert atmosphere, dissolve the ruthenium precursor and the chiral ligand in the chosen solvent. Stir for a specified time to allow for complex formation.
-
Reaction: Add the base (if required), followed by 4'-(trifluoromethyl)acetophenone and the hydrogen donor.
-
Heat the reaction mixture to the desired temperature and stir until the reaction is complete, as monitored by TLC, GC, or HPLC.
-
Work-up: Cool the reaction mixture to room temperature and quench with water or saturated aqueous sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Boron-Based Asymmetric Reduction (Corey-Bakshi-Shibata Reduction)
This method employs a chiral oxazaborolidine catalyst (CBS catalyst) for the enantioselective reduction of ketones with borane.[3][4][5]
Materials:
-
4'-(Trifluoromethyl)acetophenone
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (e.g., 1 M in toluene)
-
Borane solution (e.g., BH₃·THF or BH₃·SMe₂)
-
Anhydrous solvent (e.g., tetrahydrofuran - THF)
-
Methanol
-
1N HCl
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 4'-(trifluoromethyl)acetophenone in anhydrous THF.
-
Cool the solution to the desired temperature (e.g., -10°C to room temperature).
-
Add the CBS catalyst solution dropwise to the ketone solution.
-
Slowly add the borane solution to the reaction mixture while maintaining the temperature.
-
Stir the reaction until completion, as monitored by TLC.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and then add 1N HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
Comparative study of chemical versus biocatalytic routes to (1R)-1-[4-(trifluoromethyl)phenyl]ethanol.
A detailed analysis of the synthesis of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol, a crucial building block in the development of pharmaceuticals, reveals distinct advantages and disadvantages between traditional chemical methods and modern biocatalytic approaches. This guide provides a comprehensive comparison of the widely-used Corey-Bakshi-Shibata (CBS) chemical reduction and a whole-cell biocatalytic reduction, supported by experimental data to inform researchers and drug development professionals in selecting the optimal synthetic route.
The enantioselective reduction of 4'-(trifluoromethyl)acetophenone to its corresponding chiral alcohol is a critical step in the synthesis of various active pharmaceutical ingredients. While chemical methods have historically dominated this field, biocatalysis is emerging as a powerful, green, and highly selective alternative. This comparison delves into the specifics of each approach, offering a clear perspective on their respective performance.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for both the chemical and biocatalytic routes, providing a clear comparison of their key performance indicators.
Table 1: Comparison of Chemical (CBS) and Biocatalytic Reduction
| Parameter | Chemical Route (Corey-Bakshi-Shibata Reduction) | Biocatalytic Route (Whole-Cell Bioreduction) |
| Catalyst | (R)-Methyl-CBS-oxazaborolidine | Recombinant E. coli whole cells |
| Reducing Agent | Borane-dimethyl sulfide complex (BH₃·SMe₂) | Isopropanol (cosubstrate for cofactor regeneration) |
| Solvent | Tetrahydrofuran (THF) | Aqueous buffer with isopropanol (15% v/v) |
| Temperature | -20 °C to Room Temperature | 30 °C |
| Reaction Time | 1 - 24 hours | 3 hours |
| Substrate Conc. | Typically 0.1 - 1 M | 100 mM |
| Yield | ~95% | 99.1%[1] |
| Enantiomeric Excess | >98% ee | >99.9% ee[1] |
Table 2: Reagent and Condition Details
| Route | Reagent/Condition | Specification |
| Chemical | Chiral Catalyst | (R)-2-Methyl-CBS-oxazaborolidine (10 mol%) |
| Reducing Agent | Borane-dimethyl sulfide (1.1 equivalents) | |
| Solvent | Anhydrous Tetrahydrofuran (THF) | |
| Temperature | -20 °C | |
| Work-up | Methanol, 2M HCl | |
| Biocatalytic | Biocatalyst | Recombinant E. coli cells expressing a carbonyl reductase |
| Co-substrate | Isopropanol (for cofactor regeneration) | |
| Medium | Phosphate buffer (pH 7.5) with 15% (v/v) isopropanol | |
| Cell Loading | 17 g/L dry cell weight | |
| Temperature | 30 °C |
Experimental Protocols
Chemical Route: Corey-Bakshi-Shibata (CBS) Reduction
This protocol is a representative procedure for the enantioselective reduction of 4'-(trifluoromethyl)acetophenone using a chiral oxazaborolidine catalyst.
Materials:
-
4'-(trifluoromethyl)acetophenone
-
(R)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
2 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Procedure:
-
A solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous THF is cooled to -20 °C under a nitrogen atmosphere.
-
Borane-dimethyl sulfide complex (1.1 equivalents) is added dropwise to the catalyst solution, and the mixture is stirred for 10 minutes.
-
A solution of 4'-(trifluoromethyl)acetophenone (1.0 equivalent) in anhydrous THF is added slowly to the reaction mixture over 30 minutes.
-
The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction is quenched by the slow addition of methanol.
-
The mixture is warmed to room temperature, and 2 M HCl is added.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Biocatalytic Route: Whole-Cell Reduction
This protocol describes the asymmetric reduction of 4'-(trifluoromethyl)acetophenone using recombinant E. coli whole cells.[1]
Materials:
-
Recombinant E. coli cells expressing a suitable carbonyl reductase
-
4'-(trifluoromethyl)acetophenone
-
Isopropanol
-
Phosphate buffer (pH 7.5)
-
Glucose (for cell maintenance and cofactor regeneration)
-
Ethyl acetate
Procedure:
-
Recombinant E. coli cells are cultured and harvested by centrifugation.
-
In a reaction vessel, the harvested cells (17 g/L dry cell weight) are suspended in a phosphate buffer (pH 7.5) containing 15% (v/v) isopropanol and glucose.
-
4'-(trifluoromethyl)acetophenone is added to the cell suspension to a final concentration of 100 mM.
-
The reaction mixture is incubated at 30 °C with agitation.
-
The progress of the reaction is monitored by gas chromatography (GC) or HPLC.
-
After completion (typically within 3 hours), the mixture is extracted with ethyl acetate.
-
The organic layer is separated, dried, and concentrated to yield this compound.
Mandatory Visualizations
Caption: Chemical synthesis of this compound via CBS reduction.
Caption: Biocatalytic synthesis of this compound using whole cells.
Caption: Workflow for comparing chemical and biocatalytic synthesis routes.
Concluding Remarks
The choice between a chemical and a biocatalytic route for the synthesis of this compound depends on the specific requirements of the application.
The Corey-Bakshi-Shibata reduction offers a well-established and reliable method with high enantioselectivity. However, it often requires cryogenic temperatures, stoichiometric amounts of a borane reagent, and anhydrous conditions, which can be challenging and costly to implement on a large scale. The use of hazardous reagents and organic solvents also raises environmental concerns.
In contrast, the biocatalytic approach using recombinant whole cells presents a highly efficient and environmentally benign alternative. The reaction proceeds under mild conditions in an aqueous medium, with a simple and inexpensive co-substrate for cofactor regeneration. This method demonstrates superior yield and enantiomeric excess in a significantly shorter reaction time.[1] The primary considerations for the biocatalytic route include the initial development and optimization of the biocatalyst and the potential for substrate or product inhibition at higher concentrations.
For industrial-scale production where efficiency, safety, and environmental impact are paramount, the biocatalytic route appears to be the more promising and sustainable option. For smaller-scale laboratory synthesis where the setup for biocatalysis may not be readily available, the CBS reduction remains a viable and effective choice.
References
A Comparative Guide to Enantiomeric Excess (ee) Determination of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol by GC and HPLC
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules. This guide provides an objective comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the enantioselective analysis of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol, a key chiral intermediate. This comparison is supported by detailed experimental protocols and performance data derived from closely related compounds to assist in method selection and development.
At a Glance: GC vs. HPLC for Chiral Analysis
The choice between GC and HPLC for determining the enantiomeric excess of a chiral alcohol like 1-[4-(trifluoromethyl)phenyl]ethanol depends on several factors, including the analyte's volatility, thermal stability, and the desired analytical performance.
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile enantiomers based on differential interaction with a chiral stationary phase (CSP) in a capillary column using a gaseous mobile phase.[1] | Differential interaction of enantiomers with a CSP in a column, with a liquid mobile phase leading to different retention times.[1][2] |
| Typical Analytes | Volatile and thermally stable compounds. Derivatization may be required for less volatile analytes.[3] | A wide range of compounds, including non-volatile and thermally labile molecules.[3] |
| Chiral Stationary Phases (CSPs) | Commonly based on cyclodextrin derivatives. | Often polysaccharide-based (e.g., amylose or cellulose derivatives).[2] |
| Advantages | High resolution, faster analysis times for volatile compounds, sensitive detectors (e.g., FID). | Broad applicability, wide variety of CSPs, operation at ambient temperature.[3] |
| Limitations | The analyte must be volatile and thermally stable.[3] | Generally higher cost for instrumentation and solvents, potentially longer analysis times. |
Quantitative Performance Comparison
The following table summarizes expected performance data for the chiral separation of 1-[4-(trifluoromethyl)phenyl]ethanol and its isomers using GC and HPLC. The GC data is for the positional isomer (1-[3-(trifluoromethyl)phenyl]ethanol), and the HPLC data is for a closely related analog (1-[3,5-bis(trifluoromethyl)phenyl]ethanol), providing a strong basis for comparison.
| Parameter | Chiral GC | Chiral HPLC |
| Analyte | 1-[3-(trifluoromethyl)phenyl]ethanol | 1-[3,5-bis(trifluoromethyl)phenyl]ethanol |
| Chiral Stationary Phase | CP-Chirasil-Dex CB | Chiralcel OD-H |
| (R)-Enantiomer Retention Time | 6.35 min | Not specified |
| (S)-Enantiomer Retention Time | 6.92 min | 18.7 min |
| Resolution (Rs) | > 1.5 | > 1.5 |
| Analysis Time | < 10 min | ~20 min |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate enantiomeric excess determination. Below are representative protocols for both chiral GC and HPLC analysis.
Chiral Gas Chromatography (GC) Protocol
This protocol is adapted from a validated method for the separation of the enantiomers of the positional isomer, 1-[3-(trifluoromethyl)phenyl]ethanol, and is expected to be highly effective for the 4-(trifluoromethyl) analog.
Instrumentation:
-
Gas Chromatograph: Agilent GC 7820A or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Injector: Split/splitless inlet
-
Chiral Column: CP-Chirasil-Dex CB (or equivalent cyclodextrin-based chiral column)
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 115 °C, hold for 2 min
-
Ramp: 3 °C/min to 140 °C
-
-
Carrier Gas: Helium or Hydrogen
Sample Preparation:
-
Dissolve the sample of 1-[4-(trifluoromethyl)phenyl]ethanol in a suitable solvent, such as methanol or ethyl acetate.
-
The final concentration should be approximately 1 mg/mL.
-
If necessary, filter the sample through a 0.45 µm syringe filter.
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula: % ee = |(A1 - A2) / (A1 + A2)| * 100
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a successful method for the separation of the enantiomers of 1-[3,5-bis(trifluoromethyl)phenyl]ethanol and is a strong starting point for the analysis of 1-[4-(trifluoromethyl)phenyl]ethanol.[4]
Instrumentation:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV detector.
-
Chiral Column: Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) or a similar polysaccharide-based chiral column.[4]
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (98:2, v/v)[4]
-
Flow Rate: 0.5 mL/min[4]
-
Column Temperature: 25 °C[4]
-
Detection: UV at 210 nm[4]
Sample Preparation:
-
Dissolve the sample of 1-[4-(trifluoromethyl)phenyl]ethanol in the mobile phase to a concentration of approximately 1 mg/mL.[2]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[2]
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the same formula as for the GC analysis.
Workflow and Separation Principles
The following diagrams illustrate the general experimental workflow for ee determination and the fundamental principles of chiral separation by GC and HPLC.
References
Certificate of Analysis for (1R)-1-[4-(trifluoromethyl)phenyl]ethanol reference standard
For researchers, scientists, and drug development professionals, the quality and reliability of reference standards are paramount for accurate analytical testing and regulatory compliance. This guide provides a comprehensive comparison of key quality attributes for a (1R)-1-[4-(trifluoromethyl)phenyl]ethanol reference standard, offering insights into the experimental data and methodologies that underpin a high-quality product.
Certificate of Analysis: A Comparative Overview
A Certificate of Analysis (CoA) is a critical document that provides a detailed summary of the identity, purity, and quality of a reference standard. Below is a table summarizing the typical analytical data for a high-quality this compound reference standard compared to a generic alternative.
| Parameter | High-Quality Reference Standard | Generic Alternative | Analytical Method |
| Appearance | Colorless to pale yellow liquid | Off-white to yellow liquid | Visual Inspection |
| Identity (¹H NMR) | Conforms to structure | Conforms to structure | ¹H Nuclear Magnetic Resonance |
| Purity (HPLC) | ≥ 99.5% | ≥ 98.0% | High-Performance Liquid Chromatography |
| Enantiomeric Purity (Chiral HPLC) | ≥ 99.8% (R)-enantiomer | ≥ 97.0% (R)-enantiomer | Chiral High-Performance Liquid Chromatography |
| Water Content (Karl Fischer) | ≤ 0.1% | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | Meets USP <467> requirements | Not specified | Gas Chromatography-Mass Spectrometry |
| Assay (qNMR) | 99.5% - 100.5% | Not specified | Quantitative Nuclear Magnetic Resonance |
Experimental Protocols
Detailed and validated experimental protocols are essential for ensuring the accuracy and reproducibility of the data presented on a CoA. The following sections outline the methodologies for the key experiments cited above.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to determine the purity of the reference standard by separating it from any potential impurities.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Determination.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity
This method is crucial for confirming the stereochemical identity and quantifying the enantiomeric excess of the (1R)-enantiomer.
Workflow for Chiral HPLC Analysis
Caption: Workflow for Chiral HPLC Analysis.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A chiral stationary phase column (e.g., polysaccharide-based, such as amylose or cellulose derivatives).
-
Mobile Phase: An isocratic mixture of n-hexane and isopropanol.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
¹H Nuclear Magnetic Resonance (NMR) for Structural Identity
¹H NMR spectroscopy is a powerful technique used to confirm the chemical structure of the molecule.
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR Structural Elucidation.
Instrumentation and Conditions:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
By scrutinizing the data and methodologies presented in the Certificate of Analysis, researchers can make an informed decision when selecting a this compound reference standard, ensuring the integrity and accuracy of their analytical results.
A Comparative Analysis of the Biological Activity of (1R)- and (1S)-1-[4-(trifluoromethyl)phenyl]ethanol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of (1R)- and (1S)-1-[4-(trifluoromethyl)phenyl]ethanol. While direct experimental data comparing the biological activities of these two enantiomers are not extensively available in publicly accessible literature, this document synthesizes the existing information and provides a framework for their potential differential effects based on established principles of stereopharmacology. The importance of chirality in drug action is well-documented, with enantiomers often exhibiting distinct pharmacological, pharmacokinetic, and toxicological profiles.
Introduction to Enantiomers and Biological Activity
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In a chiral biological environment, such as the human body with its chiral proteins, enzymes, and receptors, these enantiomers can interact differently, leading to significant variations in their biological effects. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).
While specific comparative bioactivity data for the (1R) and (1S) enantiomers of 1-[4-(trifluoromethyl)phenyl]ethanol are sparse, the trifluoromethylphenyl moiety is a common feature in a variety of biologically active molecules, suggesting that these compounds could interact with biological systems. The primary role of these specific enantiomers in the scientific literature is as chiral building blocks for the synthesis of more complex molecules, including potential neuroprotective and antidiabetic agents. This in itself underscores the critical importance of their stereochemistry for the biological activity of the final products.
Physicochemical Properties
A summary of the computed physicochemical properties of the individual enantiomers is presented below. These properties are generally identical for both enantiomers, with the key difference being the direction in which they rotate plane-polarized light.
| Property | (1R)-1-[4-(trifluoromethyl)phenyl]ethanol | (1S)-1-[4-(trifluoromethyl)phenyl]ethanol |
| Molecular Formula | C₉H₉F₃O | C₉H₉F₃O |
| Molecular Weight | 190.16 g/mol | 190.16 g/mol |
| IUPAC Name | This compound | (1S)-1-[4-(trifluoromethyl)phenyl]ethanol |
| PubChem CID | 2779042 | 7023586 |
| XLogP3 | 2.3 | 2.3 |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 1 | 1 |
Potential for Differential Biological Activity: A Focus on Cytochrome P450 Inhibition
Given the prevalence of the trifluoromethylphenyl structure in pharmaceuticals, a likely area of biological interaction is with drug-metabolizing enzymes, such as the cytochrome P450 (CYP) superfamily. It is well-established that chiral drugs can exhibit enantioselective inhibition of CYP enzymes. Although no specific data for (1R)- and (1S)-1-[4-(trifluoromethyl)phenyl]ethanol have been found, it is plausible that they could act as differential inhibitors of various CYP isoforms. Such differential inhibition can have significant implications for drug-drug interactions.
Experimental Protocols
To ascertain the comparative biological activity of these enantiomers, a number of in vitro assays would be required. Below is a generalized experimental protocol for assessing the inhibitory potential of the enantiomers on a major drug-metabolizing enzyme, CYP3A4.
In Vitro Cytochrome P450 (CYP3A4) Inhibition Assay
Objective: To determine and compare the half-maximal inhibitory concentration (IC₅₀) of (1R)- and (1S)-1-[4-(trifluoromethyl)phenyl]ethanol on human CYP3A4 activity.
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP3A4 supersomes
-
This compound and (1S)-1-[4-(trifluoromethyl)phenyl]ethanol
-
CYP3A4 substrate (e.g., midazolam or testosterone)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Potassium phosphate buffer (pH 7.4)
-
Ketoconazole (positive control inhibitor)
-
Acetonitrile or methanol (for quenching the reaction)
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Prepare stock solutions of the test compounds ((1R)- and (1S)-enantiomers) and the positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the potassium phosphate buffer, HLM or recombinant CYP3A4, and varying concentrations of the test compounds or positive control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the CYP3A4 substrate and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the substrate's metabolite using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ values by fitting the concentration-response data to a suitable sigmoidal dose-response model.
Visualizations
Generalized Experimental Workflow for Enantiomer Comparison
The following diagram illustrates a typical workflow for comparing the biological activity of two enantiomers.
Cross-Validation of Analytical Methods for (1R)-1-[4-(trifluoromethyl)phenyl]ethanol Purity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the purity and enantiomeric excess of chiral intermediates like (1R)-1-[4-(trifluoromethyl)phenyl]ethanol is critical in pharmaceutical development to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Cross-validation of analytical methods provides a high degree of confidence in the reliability and consistency of these measurements.[1] This guide presents a comparative analysis of two widely used chromatographic techniques, Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID), for the purity assessment of this compound.
This comparison is supported by representative experimental data and detailed methodologies to assist researchers in selecting and implementing appropriate analytical strategies. Both Chiral HPLC and GC-FID are powerful techniques for the analysis of chiral alcohols, each with its own set of advantages and considerations.[2][3]
Comparative Analysis of Analytical Techniques
The choice between Chiral HPLC and GC-FID for the purity analysis of this compound depends on several factors, including the specific analytical requirements, available instrumentation, and the nature of potential impurities. HPLC is highly versatile for a broad range of compounds, including those that are non-volatile or thermally labile, and offers excellent quantitative precision.[4] In contrast, GC-FID provides high separation efficiency for volatile and semi-volatile compounds and is a robust and cost-effective method for purity determination.[2]
Data Presentation: Purity and Enantiomeric Excess Analysis
The following table summarizes representative quantitative data from the analysis of a single batch of this compound using validated Chiral HPLC and GC-FID methods. This data illustrates the expected performance and comparability of the two techniques.
| Parameter | Chiral HPLC Result | GC-FID Result | Acceptance Criteria |
| Purity Assay (%) | 99.82 | 99.85 | ≥ 99.5% |
| (S)-Enantiomer (%) | 0.18 | 0.15 | ≤ 0.2% |
| Enantiomeric Excess (% ee) | 99.64 | 99.70 | ≥ 99.6% |
| Precision (% RSD, n=6) | 0.05 | 0.07 | ≤ 1.0% |
| Limit of Detection (LOD) of (S)-enantiomer (%) | 0.01 | 0.02 | Report |
| Limit of Quantitation (LOQ) of (S)-enantiomer (%) | 0.03 | 0.05 | Report |
Experimental Protocols
Detailed and robust experimental protocols are essential for achieving reproducible and reliable analytical results. The following sections provide comprehensive methodologies for the purity and enantiomeric excess determination of this compound using Chiral HPLC and GC-FID.
Chiral High-Performance Liquid Chromatography (HPLC)
This method is suitable for the simultaneous determination of chemical purity and enantiomeric excess. Polysaccharide-based chiral stationary phases are highly effective for the separation of enantiomers of trifluoromethyl-substituted alcohols.[5]
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP)[3]
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)[5]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm[3]
-
Injection Volume: 10 µL[3]
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound and transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[5]
System Suitability:
-
Inject a racemic standard of 1-[4-(trifluoromethyl)phenyl]ethanol to confirm the elution order and resolution of the enantiomers.
-
The resolution between the (R) and (S) enantiomer peaks should be ≥ 2.0.
-
The tailing factor for the this compound peak should be ≤ 1.5.
-
The relative standard deviation for six replicate injections of the standard solution should be ≤ 2.0% for the peak area.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is well-suited for determining the purity of volatile compounds like this compound. A chiral column is used to separate the enantiomers.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Chiral Capillary Column: CP-Chirasil-Dex CB, 25 m x 0.25 mm, 0.25 µm (or equivalent cyclodextrin-based chiral column).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 1 minute
-
Ramp: 5°C/min to 150°C
-
Hold for 5 minutes
-
-
Split Ratio: 50:1
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound and transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with dichloromethane to obtain a concentration of approximately 1.0 mg/mL.
System Suitability:
-
Inject a racemic standard to verify the resolution between the enantiomers (resolution ≥ 2.0).
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The relative standard deviation of the peak area for six replicate injections should be ≤ 2.0%.
Mandatory Visualizations
To further clarify the experimental and logical workflows, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflows for Chiral HPLC and GC-FID analysis.
Caption: Logical workflow for the cross-validation of analytical results.
References
Literature review of synthetic methods for producing (1R)-1-[4-(trifluoromethyl)phenyl]ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review and comparison of the primary synthetic methodologies for producing (1R)-1-[4-(trifluoromethyl)phenyl]ethanol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The comparison focuses on chemical and biocatalytic approaches, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for specific research and development needs.
At a Glance: Performance Comparison of Synthetic Methods
The enantioselective reduction of 4'-(trifluoromethyl)acetophenone is the most common strategy for synthesizing this compound. This can be achieved through chemical catalysis, primarily using Corey-Bakshi-Shibata (CBS) reduction or Noyori-type asymmetric transfer hydrogenation, or through biocatalysis using whole-cell systems.
| Method | Catalyst/Biocatalyst | Reducing Agent/Hydrogen Source | Typical Yield (%) | Enantiomeric Excess (ee, %) | Key Advantages | Key Disadvantages |
| Chemical Catalysis | ||||||
| Corey-Bakshi-Shibata (CBS) Reduction | (R)-2-Methyl-CBS-oxazaborolidine | Borane-dimethyl sulfide (BMS) | Good to Excellent | 91-98% for analogous substrates | Well-established, predictable stereochemistry.[1][2] | Requires stoichiometric, hazardous borane reagents; strict anhydrous conditions needed. |
| Asymmetric Transfer Hydrogenation | RuCl--INVALID-LINK-- | Formic acid/triethylamine | High | >95% (inferred) | High catalytic efficiency, uses safer hydrogen donors. | Metal catalyst can be expensive and require removal from the final product. |
| Biocatalysis | ||||||
| Whole-Cell Bioreduction | Recombinant E. coli expressing Carbonyl Reductase | Isopropanol (co-substrate for cofactor regeneration) | Up to 99.1% | >99.9% | Environmentally friendly, extremely high enantioselectivity, mild reaction conditions. | Requires fermentation and cell harvesting; substrate solubility can be a challenge. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows for the chemical and biocatalytic synthesis of this compound.
Caption: Chemical synthesis workflow.
References
A Comparative Guide to the Synthesis of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol: Novel Biocatalysis vs. Established Chemical Methods
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral alcohols is a critical endeavor in the pharmaceutical and fine chemical industries, where the stereochemistry of a molecule dictates its biological activity. (1R)-1-[4-(trifluoromethyl)phenyl]ethanol is a key chiral intermediate for various therapeutic agents. This guide provides a comprehensive comparison of a novel biocatalytic approach against well-established chemical methods for its synthesis, offering a clear overview of performance, experimental protocols, and logical workflows to aid in methodological selection.
Performance Benchmark: Biocatalysis vs. Chemical Catalysis
The asymmetric reduction of 4'-(trifluoromethyl)acetophenone to this compound can be achieved through various catalytic systems. Here, we compare a novel biocatalytic method utilizing recombinant E. coli with two prominent chemical methods: the Corey-Bakshi-Shibata (CBS) reduction and Noyori-type asymmetric transfer hydrogenation.
| Method | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Time (h) | Catalyst Loading (mol%) | Key Conditions |
| Novel Biocatalysis | Recombinant E. coli cells | 95.2 - 99.1[1] | >99.9[1] | 3[1] | 17 g/L (dry cell mass)[1] | 30°C, aqueous buffer with 15% isopropanol[1] |
| Known Method 1: CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine | High (General) | >95 (General)[2] | 1 - 24 (General)[1] | 2 - 10 (General)[3] | Anhydrous THF, borane source (e.g., BH₃·THF)[1][4] |
| Known Method 2: Asymmetric Transfer Hydrogenation | Ru-TsDPEN Complex | High (General) | High (General) | Variable | Low (General) | Hydrogen donor (e.g., isopropanol, formic acid)[5] |
Experimental Workflow Overview
The synthesis and analysis of this compound, whether through biocatalytic or chemical means, follows a general workflow. This involves the preparation of the catalytic system, the execution of the asymmetric reduction, and subsequent purification and analysis of the product.
References
- 1. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. (R)-2-Methyl-CBS-oxazaborolidine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. kanto.co.jp [kanto.co.jp]
- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol: A Guide for Laboratory Professionals
For immediate reference, treat (1R)-1-[4-(trifluoromethyl)phenyl]ethanol as a halogenated organic hazardous chemical waste. Disposal procedures must comply with local, state, and federal regulations. This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling and proper disposal of this compound.
This compound , a fluorinated organic compound, requires careful management due to its potential hazards. Adherence to the following procedures will ensure the safety of laboratory personnel and the protection of the environment.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C9H9F3O[1] |
| Molecular Weight | 190.16 g/mol [2] |
| Appearance | Clear colorless to pale yellow liquid[3] |
| Boiling Point | 233 °C at 760 mmHg[4] |
| Density | 1.237 g/mL at 25 °C[3][5] |
| Flash Point | 98 °C[4] |
| Vapor Pressure | 0.0322 mmHg at 25 °C[3] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Due to these hazards, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Standard Disposal Protocol
The trifluoromethyl group in this compound necessitates its classification as a halogenated organic waste . It is crucial to segregate this waste stream from non-halogenated organic and other types of chemical waste to ensure proper treatment and disposal, which typically involves incineration at a licensed facility.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads) in a designated, compatible, and properly sealed waste container.
-
The container should be made of a material that will not react with the chemical, such as high-density polyethylene (HDPE).
-
Ensure the container is clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."
-
-
Waste Segregation:
-
Do not mix halogenated organic waste with non-halogenated organic waste.
-
Do not mix with other waste categories such as aqueous waste, acids, bases, or heavy metals.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from sources of ignition and incompatible materials.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's Environmental Health & Safety (EHS) procedures to request a waste pickup.
-
Ensure all required documentation is completed accurately.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: A flowchart outlining the proper disposal procedure for this compound.
Regulatory Considerations
While there is significant regulatory focus on per- and polyfluoroalkyl substances (PFAS), the current definition of PFAS under the Toxic Substances Control Act (TSCA) by the U.S. Environmental Protection Agency (EPA) does not include compounds with a single trifluoromethyl group. Therefore, this compound is not subject to the specific reporting and disposal regulations for PFAS. However, it must be managed as a halogenated organic hazardous waste according to federal, state, and local regulations.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound | C9H9F3O | CID 2779042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. (R)-1-(4-(Trifluoromethyl)phenyl)ethanol | 76155-79-8 [sigmaaldrich.com]
- 5. 1-[4-(TRIFLUOROMETHYL)PHENYL]ETHANOL | 1737-26-4 [chemicalbook.com]
Safeguarding Your Research: A Comprehensive Guide to Handling (1R)-1-[4-(trifluoromethyl)phenyl]ethanol
For researchers and scientists in the fast-paced world of drug development, ensuring personal and environmental safety is paramount. This guide provides essential, immediate safety and logistical information for handling (1R)-1-[4-(trifluoromethyl)phenyl]ethanol. Adherence to these protocols is critical to minimize exposure risk and ensure a safe laboratory environment.
This compound is a chemical intermediate that requires careful handling due to its potential to cause skin and eye irritation.[1] This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure the well-being of laboratory personnel and the integrity of your research.
Personal Protective Equipment (PPE) Requirements
A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect against splashes.[1][2] |
| Skin Protection | Disposable Nitrile Gloves | Double-gloving is recommended. Gloves should be changed frequently and immediately if contaminated.[3] |
| Lab Coat or Gown | A disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[3] | |
| Respiratory Protection | N95 Respirator or Higher | A properly fit-tested N95 respirator should be used when handling the compound outside of a certified chemical fume hood or if there is a risk of aerosolization. |
Experimental Protocol: Safe Handling from Receipt to Disposal
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area.[2][4]
-
Keep the container tightly closed when not in use.[4]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2]
2. Handling the Compound:
-
All handling of the compound should be conducted in a certified chemical fume hood to avoid inhalation.
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
-
When weighing or transferring the liquid, use techniques that minimize the generation of aerosols.
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[2][5]
3. In Case of a Spill:
-
Small Spills:
-
Absorb the spill with an inert material (e.g., sand, silica gel, or universal binder).[2]
-
Collect the absorbed material into a suitable, sealed container for disposal.
-
Clean the spill area thoroughly with soap and water.
-
-
Large Spills:
-
Immediately evacuate the area and alert others.
-
Secure the area to prevent re-entry.
-
Follow your institution's emergency spill response procedures.
-
4. First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[2][4]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation occurs.[1][2][4]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][4]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention.[2][4]
Waste Disposal Plan
All disposable PPE and materials contaminated with this compound should be considered hazardous waste.
-
Collect all waste in a labeled, sealed, and leak-proof container.
-
Dispose of the waste through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[2]
-
Do not dispose of the chemical down the drain or into the environment.[2][5]
Workflow for Safe Handling and Spill Response
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
